Product packaging for 5-Bromo-2-ethoxypyridine(Cat. No.:CAS No. 55849-30-4)

5-Bromo-2-ethoxypyridine

Cat. No.: B189575
CAS No.: 55849-30-4
M. Wt: 202.05 g/mol
InChI Key: WQXZKMUZWPUZGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromo-2-ethoxypyridine is a useful research compound. Its molecular formula is C7H8BrNO and its molecular weight is 202.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8BrNO B189575 5-Bromo-2-ethoxypyridine CAS No. 55849-30-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-2-10-7-4-3-6(8)5-9-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXZKMUZWPUZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355774
Record name 5-Bromo-2-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55849-30-4
Record name 5-Bromo-2-ethoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55849-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-ethoxypyridine is a halogenated pyridine derivative that serves as a crucial building block in the fields of medicinal chemistry and materials science. Its unique structural combination of a pyridine ring, a bromine atom at the 5-position, and an ethoxy group at the 2-position imparts specific reactivity and physical characteristics that are pivotal for its application in the synthesis of novel compounds. This guide provides a comprehensive overview of the core physical properties of this compound, supported by detailed experimental protocols for their determination. A thorough understanding of these properties is essential for optimizing reaction conditions, purification processes, and for the rational design of new molecular entities.

Core Physical and Chemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below, providing a quick reference for laboratory use.

PropertyValue
Molecular Formula C₇H₈BrNO
Molecular Weight 202.05 g/mol [1]
CAS Number 55849-30-4[1]
Appearance Yellow crystalline powder[1]

A detailed summary of the key physical properties of this compound is presented in the following table. These parameters are critical for handling, storage, and application in synthetic chemistry.

Physical PropertyValue
Melting Point 32-38 °C[1]
Boiling Point 107 °C at 33 mmHg
Density (Predicted) 1.449 ± 0.06 g/cm³
Flash Point 103.3 °C (218 °F)
Solubility Soluble in Methanol
Storage Temperature 0-8 °C[1]

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental to chemical research. The following section details the standard experimental methodologies for measuring the key physical parameters of this compound.

Melting Point Determination

The melting point of a solid compound is a key indicator of its purity.

  • Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

    • Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased rapidly to approximately 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute to ensure thermal equilibrium.

    • Observation: The temperature at which the first drop of liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a liquid is recorded as the end of the range.

Boiling Point Determination

The boiling point is a characteristic physical property of a liquid. Due to the relatively high boiling point of this compound, determination at reduced pressure is often preferred to prevent decomposition.

  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

  • Apparatus: Distillation apparatus suitable for vacuum distillation.

  • Procedure:

    • Apparatus Setup: A small-scale distillation apparatus is assembled. The sample is placed in the distillation flask along with a boiling chip or a magnetic stirrer.

    • Vacuum Application: The system is connected to a vacuum pump, and the pressure is reduced to the desired level (e.g., 33 mmHg).

    • Heating: The distillation flask is heated gently.

    • Observation: The temperature is recorded when the liquid begins to boil and a steady reflux of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

Density Determination

The density of a substance is its mass per unit volume. For a solid like this compound, the density can be determined once it is in a liquid state (melted).

  • Principle: The mass of a known volume of the substance is measured.

  • Apparatus: A pycnometer or a volumetric flask and a balance.

  • Procedure:

    • Mass of Empty Container: The mass of a clean, dry pycnometer or volumetric flask is accurately determined.

    • Mass of Container with Water: The container is filled with distilled water, and its mass is measured to determine the exact volume of the container at a specific temperature.

    • Mass of Container with Sample: The container is emptied, dried, and filled with molten this compound. The mass is then measured.

    • Calculation: The density is calculated by dividing the mass of the sample by the volume of the container.

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for reaction setup, extraction, and purification.

  • Principle: A qualitative or quantitative assessment of the amount of a solute that can dissolve in a unit volume of a solvent at a specified temperature.

  • Apparatus: Test tubes, vortex mixer, and a thermostatically controlled water bath.

  • Procedure (Qualitative):

    • Sample and Solvent: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.

    • Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added.

    • Mixing: The mixture is agitated vigorously using a vortex mixer.

    • Observation: The sample is observed for complete dissolution. If it dissolves, it is classified as soluble. If not, it is classified as insoluble or partially soluble. This can be repeated with a range of common laboratory solvents (e.g., water, ethanol, chloroform, acetone, DMSO).

Application in Synthesis: A Workflow Example

This compound is a versatile intermediate in organic synthesis. While specific signaling pathways are not directly modulated by this compound, its utility is demonstrated in the construction of more complex, biologically active molecules. The following diagram illustrates a generalized workflow for the utilization of this compound in a Suzuki-Miyaura cross-coupling reaction, a common method for forming carbon-carbon bonds in drug discovery.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Analysis A This compound F Combine Reactants, Catalyst, Base, and Solvent A->F B Arylboronic Acid B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Toluene/Water) E->F G Heat Reaction Mixture under Inert Atmosphere (e.g., 80-100°C) F->G H Monitor Reaction Progress (TLC/LC-MS) G->H I Cool Reaction and Perform Aqueous Work-up H->I J Extract with Organic Solvent I->J K Dry and Concentrate Organic Layer J->K L Purify by Column Chromatography K->L M Characterize Final Product (NMR, MS) L->M

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

This workflow highlights the key stages from the initial setup with this compound and a coupling partner, through the reaction process, to the final purification and analysis of the desired biaryl product. Such products are common scaffolds in the development of new therapeutic agents.

References

5-Bromo-2-ethoxypyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5-Bromo-2-ethoxypyridine

For researchers, scientists, and professionals in drug development, this compound is a versatile chemical compound with significant applications in organic synthesis and pharmaceutical development. This guide provides a comprehensive overview of its core properties and its role as a key building block in the creation of biologically active molecules.

Core Chemical Properties

This compound is distinguished by a pyridine ring functionalized with a bromine atom at the 5-position and an ethoxy group at the 2-position. This unique structure enhances its reactivity and selectivity, making it a valuable reagent in various chemical transformations.

A summary of its key quantitative data is presented below:

PropertyValue
Molecular Formula C₇H₈BrNO[1][2][3]
Molecular Weight 202.05 g/mol [1][2]
CAS Number 55849-30-4[1][2]
Melting Point 32-38 °C[1]
Appearance Yellow crystalline powder[1]
Purity ≥ 99% (HPLC)[1]
PubChem ID 817237[1]

Applications in Research and Development

The distinct structural features of this compound make it an important intermediate in several fields:

  • Synthetic Chemistry: It serves as a fundamental building block for synthesizing a range of pharmaceuticals and agrochemicals.[1]

  • Medicinal Chemistry: This compound is utilized in the design and development of novel, biologically active compounds, including potential anti-cancer, antimicrobial, and anti-inflammatory agents.[1]

  • Material Science: It can be incorporated into polymers and coatings to enhance their durability and resistance to environmental factors.[1]

Experimental Protocols

Detailed experimental protocols involving this compound are highly application-specific and are typically developed within the context of a particular synthetic goal. However, a general workflow for its use in a cross-coupling reaction, a common application for such bromo-aromatic compounds, would broadly involve the following stages. It is imperative to consult peer-reviewed scientific literature for precise, validated experimental conditions.

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a reaction vessel is charged with this compound, a suitable coupling partner (e.g., a boronic acid for a Suzuki coupling), a palladium catalyst, a ligand, and a base in an appropriate solvent.

  • Reaction Execution: The mixture is heated to the optimal temperature for the specific reaction, and the progress is monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the crude product is extracted from the aqueous phase using an organic solvent. The organic layers are then combined, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified, typically by column chromatography, to isolate the desired compound.

  • Characterization: The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Logical Workflow for Compound Characterization and Application

The following diagram illustrates a generalized workflow from receiving a chemical intermediate like this compound to its application in a synthetic project.

G cluster_0 Initial Characterization cluster_1 Synthetic Application cluster_2 Final Product Analysis A Receipt of This compound B Purity Analysis (e.g., HPLC, NMR) A->B C Structural Confirmation (e.g., NMR, MS) B->C D Reaction Setup (Cross-coupling, etc.) C->D Proceed to Synthesis E Reaction Monitoring (e.g., TLC, LC-MS) D->E F Work-up and Purification (e.g., Chromatography) E->F G Characterization of Synthesized Product F->G Purified Product H Biological/Material Screening G->H I Data Analysis and Reporting H->I

References

Spectroscopic Profile of 5-Bromo-2-ethoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-2-ethoxypyridine, a key building block in synthetic organic chemistry. Due to the limited availability of directly published complete spectra, this guide synthesizes expected values based on spectral data of closely related analogs and general principles of spectroscopy. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented to aid in the characterization of this compound.

Core Spectroscopic Data

The following tables summarize the expected and, where available, reported spectroscopic data for this compound. These values are crucial for the identification and purity assessment of the compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2Doublet (d)1HH-6 (Pyridine)
~7.6Doublet of Doublets (dd)1HH-4 (Pyridine)
~6.7Doublet (d)1HH-3 (Pyridine)
~4.3Quartet (q)2H-OCH₂CH₃
~1.4Triplet (t)3H-OCH₂CH₃

Predicted values are based on the analysis of similar compounds such as 5-Bromo-2-methoxypyridine and general substituent effects on the pyridine ring.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~163C-2 (Pyridine, C-O)
~150C-6 (Pyridine, C-H)
~141C-4 (Pyridine, C-H)
~115C-5 (Pyridine, C-Br)
~110C-3 (Pyridine, C-H)
~62-OCH₂CH₃
~14-OCH₂CH₃

Predicted values are based on analogous structures and known chemical shift trends for substituted pyridines.

Table 3: Key Infrared (IR) Spectral Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000Medium-WeakAromatic C-H Stretch
2980-2850MediumAliphatic C-H Stretch
~1600, ~1470, ~1380Medium-StrongAromatic C=C and C=N Ring Stretching
~1250StrongAryl-O Stretch (Asymmetric)
~1040StrongC-O Stretch (Symmetric)
~830StrongC-H Out-of-plane Bending
Below 700Medium-StrongC-Br Stretch

Predicted vibrational frequencies are based on characteristic absorption bands for substituted pyridines and ethers.

Table 4: Mass Spectrometry (MS) Data (Predicted)

m/z ValueIonDescription
201/203[M]⁺Molecular ion peak with characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br and ⁸¹Br)
172/174[M - C₂H₅]⁺Loss of the ethyl group
158/160[M - C₂H₅O]⁺Loss of the ethoxy group
129[M - Br]⁺Loss of the bromine atom
78[C₅H₄N]⁺Pyridyl cation

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio.

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data. The following are generalized protocols applicable to the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-15 mg of purified this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing may be applied.

  • ¹H NMR Data Acquisition:

    • Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Typical acquisition parameters include:

      • Pulse angle: 30°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16

    • The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Data Acquisition:

    • Acquire the spectrum on the same spectrometer.

    • A proton-decoupled pulse sequence is typically used.

    • Typical acquisition parameters include:

      • Pulse angle: 30-45°

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-10 seconds

      • Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance).

    • The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty ATR crystal before running the sample.

    • Collect a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.

    • Process the data by performing a background subtraction.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution as needed for the specific ionization technique.

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph for volatile samples.

    • Use a standard electron energy of 70 eV for ionization.

    • Scan a mass range appropriate for the compound (e.g., m/z 40-300).

  • Data Acquisition (Electrospray Ionization - ESI):

    • Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to achieve a stable signal for the protonated molecule [M+H]⁺.

    • Acquire the spectrum in positive ion mode.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample Solid Sample (this compound) Dissolve Dissolve in Deuterated Solvent Sample->Dissolve For NMR Dilute Dilute in Volatile Solvent Sample->Dilute For MS Solid_ATR Place on ATR Crystal Sample->Solid_ATR For IR NMR NMR Spectrometer (¹H & ¹³C) Dissolve->NMR MS Mass Spectrometer Dilute->MS IR FT-IR Spectrometer Solid_ATR->IR NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: A generalized workflow for the spectroscopic characterization of an organic solid.

An In-depth Technical Guide to 5-Bromo-2-ethoxypyridine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-ethoxypyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique electronic and structural features, characterized by the presence of a bromine atom and an ethoxy group on the pyridine ring, make it a valuable intermediate in the preparation of a wide range of functionalized heterocyclic compounds. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and reactivity of this compound. Furthermore, it delves into its significant applications in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy, and provides detailed experimental protocols for its synthesis and key reactions.

Chemical Structure and Identification

This compound is a substituted pyridine with an ethoxy group at the 2-position and a bromine atom at the 5-position.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
CAS Number 55849-30-4
Molecular Formula C7H8BrNO
Molecular Weight 202.05 g/mol
SMILES CCOC1=NC=C(Br)C=C1
InChI Key WQXZKMUZWPUZGL-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Appearance White to pale yellow solid
Melting Point 37 °C[1]
Boiling Point 107 °C[1]
Density 1.449 g/cm³ (predicted)
Solubility Soluble in methanol.

Spectroscopic Data

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the ethoxy group. The protons on the pyridine ring will appear as doublets or doublet of doublets in the aromatic region (typically δ 7.0-8.5 ppm). The methylene protons (-CH2-) of the ethoxy group will appear as a quartet, and the methyl protons (-CH3) will be a triplet, both in the upfield region.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for each of the seven carbon atoms. The carbons of the pyridine ring will resonate in the downfield region (δ 110-160 ppm), with the carbon attached to the electronegative oxygen appearing at a higher chemical shift. The carbons of the ethoxy group will appear in the upfield region.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-Br stretching vibration, C-O-C stretching of the ether group, and C=N and C=C stretching vibrations of the aromatic pyridine ring.

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (202.05 g/mol ). Due to the presence of a bromine atom, a characteristic M+2 peak of nearly equal intensity to the M+ peak will be observed, corresponding to the natural abundance of the 79Br and 81Br isotopes. Fragmentation patterns would likely involve the loss of the ethoxy group or the bromine atom.

Synthesis and Reactivity

Synthesis of this compound

A common method for the synthesis of this compound involves the nucleophilic aromatic substitution of a suitable precursor, such as 2,5-dibromopyridine, with sodium ethoxide. The following is a detailed experimental protocol adapted from the synthesis of the analogous 5-Bromo-2-methoxypyridine.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 2,5-Dibromopyridine

    • Sodium metal

    • Anhydrous ethanol

    • Dichloromethane

    • Water

    • Anhydrous sodium sulfate

  • Procedure:

    • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in an excess of anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

    • Once all the sodium has reacted, add 2,5-dibromopyridine to the sodium ethoxide solution.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • After the reaction is complete, cool the mixture to room temperature and carefully quench with water.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

G cluster_0 Synthesis Workflow A Prepare Sodium Ethoxide (Sodium in Ethanol) B React with 2,5-Dibromopyridine (Reflux) A->B C Work-up (Quench, Evaporate, Extract) B->C D Purification (Distillation or Chromatography) C->D E This compound (Final Product) D->E

Caption: General workflow for the synthesis of this compound.

Key Reactions

This compound is a valuable substrate for various cross-coupling reactions, allowing for the introduction of a wide range of functional groups at the 5-position. The Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are two of the most important transformations.

This reaction facilitates the formation of a carbon-carbon bond between this compound and an organoboron compound.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Materials:

    • This compound

    • Aryl- or heteroaryl-boronic acid

    • Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)

    • Base (e.g., K2CO3, Cs2CO3, or K3PO4)

    • Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Procedure:

    • To a reaction vessel, add this compound, the boronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

    • Purge the vessel with an inert gas.

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

This reaction forms a carbon-nitrogen bond between this compound and a primary or secondary amine.

Experimental Protocol: Buchwald-Hartwig Amination

  • Materials:

    • This compound

    • Primary or secondary amine

    • Palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2)

    • Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

    • Base (e.g., NaOtBu or K3PO4)

    • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry reaction vessel.

    • Add the solvent, followed by this compound and the amine.

    • Seal the vessel and heat the mixture to 80-120 °C, monitoring the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent.

    • Wash the combined organic layers, dry, concentrate, and purify by column chromatography.

G cluster_1 Key Cross-Coupling Reactions Start This compound Suzuki Suzuki-Miyaura Coupling (with R-B(OH)2, Pd catalyst, Base) Start->Suzuki Buchwald Buchwald-Hartwig Amination (with R2NH, Pd catalyst, Ligand, Base) Start->Buchwald Product_Suzuki 5-Aryl/Heteroaryl-2-ethoxypyridine Suzuki->Product_Suzuki Product_Buchwald 5-(Dialkyl/Aryl)amino-2-ethoxypyridine Buchwald->Product_Buchwald

Caption: Key cross-coupling reactions of this compound.

Applications in Drug Development

Substituted pyridines are a cornerstone in medicinal chemistry, and this compound serves as a key starting material for the synthesis of biologically active molecules. Its derivatives have shown promise as inhibitors of various protein kinases, which are critical targets in cancer therapy due to their role in regulating cell signaling pathways.

Kinase Inhibitors and Signaling Pathways

The dysregulation of signaling pathways such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways is a hallmark of many cancers. Small molecule inhibitors that target kinases within these pathways have emerged as effective therapeutic agents. The this compound scaffold can be elaborated through reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination to generate a library of compounds that can be screened for kinase inhibitory activity.

For instance, the pyridine core can act as a hinge-binding motif in the ATP-binding pocket of kinases, while substituents introduced at the 5-position can extend into other regions of the active site to enhance potency and selectivity.

G cluster_2 Representative Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor Derivative of This compound Inhibitor->RAF Inhibitor->MEK

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-ethoxypyridine from 2,5-dibromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-2-ethoxypyridine, a valuable intermediate in pharmaceutical and agrochemical research. The primary focus of this document is the nucleophilic aromatic substitution reaction starting from 2,5-dibromopyridine. This guide includes detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound is a key building block in organic synthesis, particularly in the development of biologically active molecules.[1] The presence of the ethoxy group at the 2-position and the bromine atom at the 5-position of the pyridine ring allows for further functionalization, making it a versatile intermediate for creating novel compounds.[1] The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, where the more reactive bromine atom at the 2-position of 2,5-dibromopyridine is displaced by an ethoxide nucleophile. This regioselectivity is due to the electron-withdrawing effect of the pyridine nitrogen, which activates the C2 and C6 positions towards nucleophilic attack.

Reaction Mechanism and Principles

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is characteristic of aromatic rings that are rendered electron-deficient, a condition met in the pyridine ring, especially when substituted with electron-withdrawing groups. The reaction involves the addition of the nucleophile (ethoxide) to the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance. The subsequent elimination of the leaving group (bromide) restores the aromaticity of the ring, yielding the final product.

Experimental Protocols

Two primary methods for the synthesis of this compound from 2,5-dibromopyridine are presented below: a conventional heating method and a microwave-assisted method.

Conventional Heating Method

This protocol is adapted from a documented procedure and is suitable for standard laboratory settings.[2]

Reagents and Materials:

  • 2,5-Dibromopyridine

  • Sodium metal

  • Anhydrous ethanol

  • Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

  • Saturated saline solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Freshly cut sodium metal (74 mg, 3.2 mmol) is carefully dissolved in anhydrous ethanol (1.2 mL) to generate sodium ethoxide in situ.

  • To this solution, add a solution of 2,5-dibromopyridine (236 mg, 1 mmol) in dimethylformamide (DMF, 3 mL).

  • The reaction mixture is stirred at 80 °C for 1 hour.

  • After cooling to room temperature, the reaction is quenched by the addition of deionized water (4 mL).

  • The aqueous mixture is extracted three times with diethyl ether.

  • The combined organic phases are washed with saturated saline, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure.

  • The resulting residue is purified by fast column chromatography on silica gel to afford this compound.

Microwave-Assisted Synthesis

This method offers a more rapid synthesis with a high yield.[3]

Reagents and Materials:

  • 2,5-Dibromopyridine

  • Sodium ethoxide

  • Ethanol

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine 2,5-dibromopyridine with sodium ethoxide in ethanol.

  • The reaction mixture is subjected to microwave heating.

  • The specific temperature and time parameters for the microwave irradiation would need to be optimized for the specific instrument used, but a successful synthesis has been reported with this method.[3]

  • Workup and purification would follow a similar procedure to the conventional method (extraction and chromatography).

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

ParameterConventional Heating Method[2]Microwave-Assisted Method[3]
Starting Material 2,5-Dibromopyridine2,5-Dibromopyridine
Reagents Sodium, Anhydrous Ethanol, DMFSodium ethoxide, Ethanol
Reaction Temperature 80 °CNot specified, typical for MW
Reaction Time 1 hourNot specified, typically shorter
Product Yield 95% (as a white solid)90% (isolated yield)
Purification Method Fast column chromatographyNot specified
Characterization Data Mass spectrometry (M+H)+: 202, 204Not specified

Table 1: Comparison of Synthesis Methods

ReagentMolecular Weight ( g/mol )Moles (mmol)Amount Used
2,5-Dibromopyridine236.891236 mg
Sodium22.993.274 mg
Anhydrous Ethanol46.07-1.2 mL
Dimethylformamide73.09-3 mL

Table 2: Reagent Quantities for Conventional Method[2]

Visualizations

Reaction Scheme

ReactionScheme cluster_reagents cluster_conditions 2,5-Dibromopyridine 2,5-Dibromopyridine This compound This compound 2,5-Dibromopyridine->this compound Reagents + Sodium Ethoxide in Ethanol/DMF Conditions 80 °C, 1 h

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

ExperimentalWorkflow Start Start: Prepare Reagents Reaction Reaction: - Dissolve Sodium in Ethanol - Add 2,5-dibromopyridine in DMF - Heat at 80°C for 1h Start->Reaction Quench Quenching: - Cool to room temperature - Add deionized water Reaction->Quench Extraction Extraction: - Extract with diethyl ether (3x) - Combine organic layers Quench->Extraction WashDry Washing and Drying: - Wash with saturated saline - Dry over anhydrous sodium sulfate Extraction->WashDry Concentration Concentration: - Remove solvent under reduced pressure WashDry->Concentration Purification Purification: - Fast column chromatography Concentration->Purification Product Final Product: This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

  • Sodium metal: Highly reactive with water and alcohols. Handle with care under an inert atmosphere if possible. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 2,5-Dibromopyridine: May be harmful if swallowed, inhaled, or in contact with skin. Use in a well-ventilated area or fume hood.

  • Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

  • Diethyl ether: Highly flammable. Work in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.

Conclusion

The synthesis of this compound from 2,5-dibromopyridine is a robust and high-yielding reaction. The conventional heating method provides an excellent yield of 95%, while the microwave-assisted method offers a rapid alternative.[2][3] The straightforward purification by column chromatography makes this a practical procedure for obtaining high-purity material for further synthetic applications in drug discovery and materials science. This guide provides the necessary details for researchers to successfully replicate and potentially scale up this important transformation.

References

The Pyridine Ring in 5-Bromo-2-ethoxypyridine: A Technical Guide to its Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-ethoxypyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry, agrochemicals, and materials science. Its unique electronic and structural features, characterized by an electron-donating ethoxy group at the 2-position and a synthetically versatile bromine atom at the 5-position, impart a rich and nuanced reactivity to the pyridine core. This technical guide provides an in-depth analysis of the reactivity of the pyridine ring in this compound, focusing on its utility in key synthetic transformations. We will explore its behavior in metal-catalyzed cross-coupling reactions, the formation of organometallic intermediates, and its propensity for electrophilic and nucleophilic substitution. This document consolidates quantitative data into structured tables, provides detailed experimental protocols for seminal reactions, and utilizes diagrams to illustrate reaction pathways and workflows, serving as a comprehensive resource for professionals in chemical synthesis and drug development.

Introduction: Structural and Electronic Profile

This compound is a substituted pyridine featuring two key functional groups that dictate its chemical behavior. The pyridine nitrogen atom renders the ring electron-deficient, which generally deactivates it towards electrophilic aromatic substitution compared to benzene. However, the 2-ethoxy group is a strong electron-donating group (EDG) through resonance, which partially counteracts the deactivating effect of the ring nitrogen, increasing the electron density, particularly at the ortho (position 3) and para (position 5) positions. The bromine atom at the 5-position serves as an excellent leaving group in a multitude of metal-catalyzed cross-coupling reactions, making it the primary handle for molecular elaboration.

G cluster_pyridine This compound cluster_reactivity Key Reactivity Sites C5 C-Br C4 C C5->C4 Coupling Metal-Catalyzed Cross-Coupling C5->Coupling Metallation Metallation (Li, Mg) C5->Metallation C3 C C4->C3 N1 N C3->N1 EAS Electrophilic Substitution C3->EAS C2 C-OEt N1->C2 C6 C C2->C6 C6->C5

Caption: General reactivity map of this compound.

Metal-Catalyzed Cross-Coupling Reactions

The C(5)-Br bond is the most exploited reactive site on the molecule, serving as a linchpin for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions are paramount in this context.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction enables the formation of a C-C bond between this compound and an organoboron compound. This reaction is fundamental for synthesizing biaryl and heteroaryl-pyridine structures, which are prevalent in pharmacologically active molecules.[1][2]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Arylboronic AcidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O9012-24Good[2] (Adapted)
2-Bromo-5-nitrothiophene¹Pd(PPh₃)₂Cl₂-Cs₂CO₃DioxaneReflux5944[3]

¹Reaction of 3-Bromo-6-ethoxy-4-pyridylboronic acid (derived from this compound) with the halide.

This protocol is adapted from procedures for similar bromopyridine substrates.[2][3]

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Reaction: Heat the mixture to 90 °C and stir vigorously until TLC or LC-MS analysis indicates consumption of the starting material (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

G pd0 L₂Pd⁰ pd_oxidative Ar-Pdᴵᴵ-X (L)₂ pd0->pd_oxidative Oxidative Addition pd_complex1 L₂Pd⁰(Ar-X) pd_transmetal Ar-Pdᴵᴵ-Ar' (L)₂ pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product Product (Ar-Ar') pd_transmetal->product pd_reductive L₂Pd⁰(Ar-Ar') arx This compound (Ar-X) arx->pd_oxidative ar_boronic Ar'-B(OR)₂ ar_boronic->pd_transmetal base Base (e.g., K₂CO₃) base->pd_transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination facilitates the formation of C-N bonds, coupling this compound with primary or secondary amines. This reaction is a cornerstone for synthesizing arylamines, which are critical structures in many pharmaceutical compounds.[4]

Table 2: Representative Conditions for Buchwald-Hartwig Amination

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
2-ChloroanilinePd(OAc)₂ (5.0)X-Phos (7.5)Cs₂CO₃Toluene100~81-92[4]

This protocol is based on a reported procedure for this compound.[4]

  • Reaction Setup: To a screw-cap vial, add this compound (1.0 equiv, 1.5 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), X-Phos (0.075 equiv), and cesium carbonate (Cs₂CO₃, 1.2 equiv).

  • Inert Atmosphere: Seal the vial with a rubber septum, then evacuate and back-fill with argon (repeat three times).

  • Reagent Addition: Under a positive pressure of argon, inject the amine (e.g., 2-chloroaniline, 1.05 equiv) followed by anhydrous toluene.

  • Reaction: Replace the septum with the screw-cap, seal tightly, and place the vial in a pre-heated oil bath at 100 °C. Stir until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Sonogashira and Heck Couplings

The Sonogashira (coupling with terminal alkynes) and Heck (coupling with alkenes) reactions further expand the synthetic utility of this compound for creating C-C bonds, enabling the introduction of sp- and sp²-hybridized carbon frameworks, respectively.

Table 3: General Conditions for Sonogashira and Heck Reactions

ReactionCoupling PartnerCatalyst SystemBaseSolventTemp (°C)
Sonogashira Terminal AlkynePd(PPh₃)₄ / CuIEt₃NDMF25-80
Heck Alkene (e.g., Styrene)Pd(OAc)₂ / P(o-tol)₃Et₃NDMF100-130

The workflow for most palladium-catalyzed cross-coupling reactions follows a similar pattern of reagent setup under an inert atmosphere, reaction at elevated temperature, and subsequent work-up and purification.

G setup 1. Reaction Setup - Add Substrates, Base, Catalyst - Flame-dry glassware inert 2. Inert Atmosphere - Evacuate & backfill with Ar/N₂ setup->inert solvent 3. Solvent Addition - Add degassed solvent inert->solvent reaction 4. Reaction - Heat to required temperature - Monitor by TLC/LC-MS solvent->reaction workup 5. Work-up - Cool, dilute, wash - Dry & concentrate reaction->workup purify 6. Purification - Column Chromatography workup->purify product Final Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

Organometallic Intermediate Formation

The carbon-bromine bond can be converted into a carbon-metal bond, reversing the polarity of the C(5) position from electrophilic to nucleophilic. This "umpolung" is a powerful strategy for forming bonds with a wide range of electrophiles.

Lithiation / Halogen-Metal Exchange

Treatment of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures leads to rapid halogen-metal exchange, forming 2-ethoxy-5-lithiopyridine. This potent nucleophile can be trapped with various electrophiles.

Table 4: Representative Conditions for Lithiation and Trapping

ReagentElectrophileSolventTemp (°C)Subsequent ProductReference
n-BuLiDMFTHF-78 to -686-Ethoxypyridine-3-carbaldehyde[5][6]
n-BuLi(S)-SulfinamideTHF-78Chiral amine precursor[7]
LDATriisopropyl borateTHF-78Pyridylboronic acid[3]

This protocol is based on reported procedures.[5][6]

  • Reaction Setup: To a flame-dried, three-neck flask under an argon atmosphere, add a solution of this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.05 equiv, as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30-60 minutes.

  • Trapping: Add anhydrous N,N-dimethylformamide (DMF, 5.0 equiv) dropwise.

  • Warming & Quench: Allow the reaction to warm slowly to room temperature and stir for 2-3 hours. Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

  • Work-up: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting aldehyde by column chromatography.

Grignard Reagent Formation

While direct formation with magnesium metal can be sluggish, the Grignard reagent (2-ethoxy-5-pyridylmagnesium bromide) can be efficiently prepared via halogen-metal exchange with a commercial Grignard reagent like isopropylmagnesium chloride, often as a lithium chloride complex to enhance reactivity.[8] This provides a less basic, yet still highly nucleophilic, organometallic species suitable for reactions with sensitive electrophiles.

Reactivity of the Pyridine Ring

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is inherently electron-deficient and is generally unreactive towards electrophilic aromatic substitution. Strong acidic conditions required for many EAS reactions (e.g., nitration, sulfonation) lead to protonation of the basic pyridine nitrogen, forming a pyridinium salt. This further deactivates the ring, making substitution extremely difficult.

However, the powerful electron-donating 2-ethoxy group can direct electrophiles to the C(3) and C(5) positions. Since C(5) is occupied by bromine, any potential EAS would be directed to the C(3) position. Mild halogenation of activated 2-alkoxypyridines may be possible under specific conditions, but generally, direct functionalization of the C(3) or C(4) positions is more reliably achieved via directed ortho-metallation strategies on a pre-functionalized ring.[3]

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions on the pyridine ring typically require a good leaving group (like a halide) at an activated position (C2, C4, or C6) and a strong nucleophile. In this compound, neither the ethoxy group nor the bromine atom are in positions typically activated for direct displacement by common nucleophiles under standard SNAr conditions. The ethoxy group at C(2) is a poor leaving group, and the bromine at C(5) is not electronically activated for nucleophilic attack. Therefore, direct SNAr on the ring is not a primary mode of reactivity for this substrate.

Conclusion

The reactivity of this compound is dominated by the synthetic versatility of its C(5)-Br bond. This site is an exceptional handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, which are instrumental in modern drug discovery and materials science. Furthermore, the C-Br bond enables a polarity reversal through the formation of organolithium and Grignard reagents, opening pathways to a different class of electrophilic partners. While the pyridine ring itself is generally resistant to classical electrophilic and nucleophilic aromatic substitution, its electronic nature can be leveraged in more advanced metallation-based functionalization strategies. This guide has provided a comprehensive overview, along with practical data and protocols, to aid researchers in effectively harnessing the synthetic potential of this valuable heterocyclic intermediate.

References

An In-depth Technical Guide to the Electron-Donating and Withdrawing Effects in 5-Bromo-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic properties of 5-bromo-2-ethoxypyridine, a versatile building block in medicinal chemistry and organic synthesis. The interplay of the electron-donating ethoxy group and the electron-withdrawing bromo substituent on the pyridine ring dictates its reactivity and physicochemical properties. This document outlines the synthesis, spectroscopic characterization, and theoretical analysis of this compound, offering valuable insights for its application in drug discovery and development.

Introduction

This compound is a substituted pyridine derivative of significant interest in the synthesis of biologically active molecules.[1] The electronic nature of the pyridine ring is modulated by the presence of both an electron-donating group (EDG) at the 2-position (ethoxy group) and an electron-withdrawing group (EWG) at the 5-position (bromo group). This unique substitution pattern influences the molecule's reactivity in various chemical transformations, its acidity/basicity, and its spectroscopic signature. Understanding these electronic effects is crucial for predicting reaction outcomes and designing novel synthetic pathways.

Synthesis of this compound

Experimental Protocol: Synthesis of this compound (Adapted from Methoxypyridine Synthesis)

Materials:

  • 2,5-dibromopyridine

  • Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol)

  • Absolute ethanol

  • Dichloromethane

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dibromopyridine in absolute ethanol.

  • Add a solution of sodium ethoxide in absolute ethanol to the flask. The molar ratio of sodium ethoxide to 2,5-dibromopyridine should be approximately 1.1:1.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure.

  • To the residue, add water and extract the product with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Synthesis_Workflow start Start Materials: 2,5-dibromopyridine Sodium ethoxide Ethanol reaction Nucleophilic Aromatic Substitution (Reflux in Ethanol) start->reaction workup Work-up: - Evaporation of Ethanol - Water Addition - Dichloromethane Extraction reaction->workup purification Purification: - Column Chromatography or - Distillation workup->purification product Final Product: This compound purification->product

Figure 1: General workflow for the synthesis of this compound.

Analysis of Electronic Effects

The electronic properties of this compound are a result of the combined inductive and resonance effects of the ethoxy and bromo substituents on the electron-deficient pyridine ring.

Hammett Substituent Constants

The Hammett equation provides a quantitative measure of the electron-donating or -withdrawing ability of substituents on an aromatic ring. While specific Hammett constants for substituents on a pyridine ring can vary, the values for benzene derivatives offer a good approximation.

SubstituentPositionHammett Constant (σ)Effect
Ethoxy (-OEt)para (relative to N)-0.24[3]Electron-donating (by resonance)
Bromo (-Br)meta (relative to N)+0.39[3]Electron-withdrawing (by induction)

The ethoxy group at the 2-position is para to the ring nitrogen and acts as a strong electron-donating group through resonance, pushing electron density into the pyridine ring. Conversely, the bromo group at the 5-position is meta to the nitrogen and exerts an electron-withdrawing effect primarily through induction due to its high electronegativity.

Figure 2: Interplay of electron-donating and -withdrawing effects.
pKa Value

The basicity of the pyridine nitrogen is influenced by the electronic effects of the substituents. Electron-donating groups increase the electron density on the nitrogen, making it more basic (higher pKa), while electron-withdrawing groups decrease the basicity (lower pKa). For this compound, a predicted pKa value of 1.68 has been reported.[4] This relatively low value compared to pyridine (pKa ≈ 5.2)[5] indicates that the electron-withdrawing effect of the bromine atom at the 5-position has a significant impact on the overall electron density of the ring, outweighing the donating effect of the ethoxy group in terms of its influence on the nitrogen's basicity.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of this compound. While a full experimental spectrum with assignments is not available in the cited literature, the expected NMR chemical shifts can be predicted based on the electronic environment of the protons and carbons.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethoxy group.

ProtonExpected Chemical Shift (ppm)MultiplicityRationale
H-36.5 - 7.0dShielded by the adjacent electron-donating ethoxy group.
H-47.5 - 8.0ddInfluenced by both the ethoxy and bromo groups.
H-68.0 - 8.5dDeshielded by the adjacent ring nitrogen.
-OCH₂CH₃4.2 - 4.5qMethylene protons of the ethoxy group.
-OCH₂CH₃1.3 - 1.5tMethyl protons of the ethoxy group.
¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the electronic perturbations caused by the substituents.

CarbonExpected Chemical Shift (ppm)Rationale
C-2160 - 165Deshielded due to attachment to the electronegative oxygen and nitrogen.
C-3110 - 115Shielded by the electron-donating ethoxy group.
C-4140 - 145Deshielded relative to C-3.
C-5115 - 120Carbon bearing the bromo substituent.
C-6145 - 150Deshielded due to proximity to the ring nitrogen.
-OCH₂CH₃60 - 65Methylene carbon of the ethoxy group.
-OCH₂CH₃14 - 16Methyl carbon of the ethoxy group.

Reactivity and Molecular Properties

The electronic landscape of this compound dictates its reactivity in various chemical transformations.

Nucleophilic Aromatic Substitution

The pyridine ring is generally electron-deficient and susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[6] In this compound, the ethoxy group at the 2-position is a poor leaving group. The bromine atom at the 5-position can be displaced by strong nucleophiles under forcing conditions, although this position is less activated towards nucleophilic attack compared to the 2- and 4-positions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. However, the electron-donating ethoxy group at the 2-position can activate the ring towards electrophilic attack, directing incoming electrophiles primarily to the 3-position.

Molecular Electrostatic Potential (MEP)

A molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution within a molecule. For this compound, the MEP would show a region of negative electrostatic potential (electron-rich) around the nitrogen atom, making it the site for protonation and coordination to Lewis acids. The regions around the hydrogen atoms would exhibit positive electrostatic potential (electron-poor). The presence of the electronegative bromine atom would also create a region of positive potential (a "sigma-hole") on the halogen, making it a potential halogen bond donor.

Figure 3: Conceptual Molecular Electrostatic Potential (MEP) map.

Conclusion

The electronic character of this compound is finely tuned by the opposing effects of the 2-ethoxy and 5-bromo substituents. The ethoxy group acts as a resonance donor, increasing electron density at the ortho and para positions, while the bromo group withdraws electron density inductively. This electronic push-pull system governs the molecule's basicity, spectroscopic properties, and reactivity. A thorough understanding of these principles is essential for the strategic use of this compound as a building block in the synthesis of complex molecular targets in the pharmaceutical and materials science fields. This guide provides a foundational understanding to aid researchers in harnessing the unique chemical properties of this versatile compound.

References

The Versatility of 5-Bromo-2-ethoxypyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-ethoxypyridine has emerged as a highly versatile and valuable building block in the field of medicinal chemistry. Its unique structural features, characterized by a pyridine core functionalized with a reactive bromine atom at the 5-position and an ethoxy group at the 2-position, offer medicinal chemists a powerful scaffold for the synthesis of a diverse array of biologically active molecules. The differential reactivity of the C-Br bond, amenable to a wide range of cross-coupling reactions, and the influence of the ethoxy group on the electronic properties of the pyridine ring, make this compound an attractive starting material for the development of novel therapeutics targeting a variety of diseases. This technical guide provides an in-depth overview of the applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Detailed experimental protocols, quantitative biological data, and visualizations of relevant signaling pathways are presented to facilitate further research and drug discovery efforts.

Core Applications in Drug Discovery

The strategic placement of the bromine atom and the ethoxy group on the pyridine ring allows for selective functionalization, enabling the construction of complex molecular architectures. The primary applications of this compound in medicinal chemistry are centered around its use as a key intermediate in the synthesis of:

  • Kinase Inhibitors: The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, often mimicking the hinge-binding motif of ATP. The bromine atom on this compound serves as a convenient handle for introducing various aryl and heteroaryl groups through palladium-catalyzed cross-coupling reactions, allowing for the exploration of the kinase active site and the optimization of inhibitor potency and selectivity.

  • GPCR Modulators: GPCRs are a large family of transmembrane receptors that are major targets for a wide range of therapeutics. Pyridine-containing molecules have been successfully developed as modulators of various GPCRs. This compound provides a scaffold to synthesize ligands that can interact with these receptors, with potential applications in treating neurological, metabolic, and inflammatory disorders.

Case Study: Synthesis of TRPC6 Inhibitors

A significant application of 5-bromo-2-alkoxypyridine derivatives is in the development of inhibitors for the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1] TRPC6 is a non-selective cation channel that plays a crucial role in calcium signaling and has been implicated in the pathophysiology of various diseases, including chronic kidney disease, cardiovascular disorders, and cancer.[2][3][4]

Synthetic Approach

The synthesis of TRPC6 inhibitors often involves the initial preparation of a 5-bromo-2-alkoxypyridine intermediate, which is then elaborated through a series of cross-coupling and functional group transformations. A representative synthetic workflow is depicted below.

G cluster_synthesis Synthetic Workflow for TRPC6 Inhibitors start 5-Bromo-2-fluoropyridine intermediate1 5-Bromo-2-alkoxypyridine start->intermediate1 Alkoxide Substitution intermediate2 5-Aryl/heteroaryl-2-alkoxypyridine intermediate1->intermediate2 Suzuki or Buchwald-Hartwig Coupling final_product TRPC6 Inhibitor intermediate2->final_product Further Functionalization

Caption: General synthetic workflow for TRPC6 inhibitors starting from 5-Bromo-2-fluoropyridine.

Experimental Protocols

1. Synthesis of 5-Bromo-2-cyclopropylmethoxypyridine (A Close Analog)

To a solution of 5-bromo-2-fluoropyridine (1.42 mmol) in an appropriate solvent, add cyclopropanol (2.13 mmol) and a suitable base (e.g., sodium hydride). Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS). After completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield 5-bromo-2-cyclopropylmethoxypyridine.[1]

2. General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.). The vessel is then purged with an inert gas (e.g., argon or nitrogen). A degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio), is added. The reaction mixture is heated to 80-100 °C with stirring for 12-24 hours. Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.[5][6][7][8]

3. General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv.), the desired amine (1.1-1.2 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., NaOtBu or LHMDS, 1.2-1.5 equiv.). Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the reaction mixture is heated, typically between 80-120 °C, until the starting material is consumed. After cooling, the reaction is quenched, and the product is extracted and purified by column chromatography.[9][10][11][12][13]

Biological Activity and Signaling Pathway

The TRPC6 channel is a key component of cellular calcium signaling. Its activation, often downstream of G-protein coupled receptors (GPCRs) and phospholipase C (PLC), leads to an influx of Ca²⁺ into the cell. This increase in intracellular calcium can trigger various downstream signaling cascades, including the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells), leading to changes in gene expression that can contribute to disease pathology.[1][2][3]

G cluster_pathway TRPC6 Signaling Pathway and Inhibition GPCR GPCR Activation PLC Phospholipase C (PLC) GPCR->PLC DAG Diacylglycerol (DAG) PLC->DAG TRPC6 TRPC6 Channel DAG->TRPC6 Ca_influx Ca²⁺ Influx TRPC6->Ca_influx Calcineurin Calcineurin Activation Ca_influx->Calcineurin NFAT NFAT Dephosphorylation Calcineurin->NFAT Gene_expression Gene Expression (e.g., proliferation, fibrosis) NFAT->Gene_expression Inhibitor TRPC6 Inhibitor (Derived from This compound) Inhibitor->TRPC6

Caption: Simplified TRPC6 signaling pathway and the point of intervention for inhibitors.

Potential in Other Therapeutic Areas

Beyond TRPC6 inhibition, the this compound scaffold holds promise for the development of modulators for other important drug targets.

Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists

The CRF1 receptor, a GPCR, is a key regulator of the stress response, and its antagonists are being investigated for the treatment of anxiety, depression, and other stress-related disorders.[14][15][16][17] While direct examples using this compound are sparse, the broader class of 2-alkoxypyridine derivatives has shown potential in this area. The synthetic accessibility and the ability to introduce diverse substituents make this compound an attractive starting point for the design of novel CRF1 antagonists.

Neurokinin-1 (NK1) Receptor Antagonists

NK1 receptor antagonists are used as antiemetics and are being explored for other indications, including pain and inflammation.[7][18][19][][21][22] The pyridine core is a common feature in some NK1 receptor antagonists. The synthetic handles on this compound could be leveraged to develop new chemical entities with improved pharmacological profiles for this target.

Quantitative Data Summary

The following table summarizes representative biological data for compounds containing related pyridine scaffolds, highlighting the potential of this chemical class. It is important to note that direct, comparable data for a series of compounds derived from this compound is limited in the public literature, and the data below is intended to be illustrative of the potential of this scaffold.

Compound ClassTargetRepresentative Activity (IC50/Ki)Therapeutic AreaReference
Pyridine DerivativesTRPC6Potent Inhibition (Specific values proprietary)Chronic Kidney Disease, Hypertension[1]
2-AlkoxypyridinesCRF1 ReceptorLow nMAnxiety, DepressionN/A
Pyridine DerivativesKinasesVariable (nM to µM range)Oncology, InflammationN/A

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry with significant potential for the discovery of novel therapeutic agents. Its utility in the synthesis of TRPC6 inhibitors has been demonstrated, and its potential for developing modulators of other important targets such as CRF1 and NK1 receptors is evident. The synthetic tractability of this scaffold, particularly through well-established cross-coupling methodologies, allows for the generation of diverse chemical libraries for structure-activity relationship studies. Further exploration of the chemical space around the this compound core is warranted and is likely to lead to the identification of new drug candidates with improved efficacy and safety profiles for a range of human diseases. This technical guide serves as a foundational resource for researchers looking to leverage the potential of this promising chemical entity in their drug discovery programs.

References

5-Bromo-2-ethoxypyridine: A Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-ethoxypyridine is a versatile heterocyclic building block of significant interest in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its structure, featuring a pyridine ring functionalized with a bromine atom at the 5-position and an ethoxy group at the 2-position, offers a unique combination of reactivity and stability. The bromine atom serves as a highly effective handle for palladium-catalyzed cross-coupling reactions, enabling the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This capability allows for the facile introduction of diverse molecular fragments, making it an essential intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[1] Researchers have utilized this scaffold in the development of novel compounds with potential anti-cancer, antimicrobial, and anti-inflammatory properties, underscoring its importance in drug discovery pipelines.[1]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its proper handling, storage, and application in synthetic protocols.

PropertyValue
CAS Number 55849-30-4
Molecular Formula C₇H₈BrNO
Molecular Weight 202.05 g/mol
Appearance Off-white to pale yellow solid
Melting Point 32-36 °C
Boiling Point 107 °C / 33 mmHg
Density 1.449 g/cm³ (Predicted)
Storage Inert atmosphere, Room Temperature

(Data sourced from commercial supplier information)

Synthesis of this compound

The most common synthetic route to this compound involves a multi-step sequence starting from readily available 2-aminopyridine. The process includes a regioselective bromination followed by a Sandmeyer reaction to install the second bromine atom, and finally, a nucleophilic aromatic substitution to introduce the ethoxy group.

G A 2-Aminopyridine B Bromination (e.g., NBS or Br₂) A->B C 2-Amino-5-bromopyridine B->C D Sandmeyer Reaction (NaNO₂, HBr, CuBr) C->D E 2,5-Dibromopyridine D->E F Nucleophilic Substitution (NaOEt, EtOH) E->F G This compound F->G

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis from 2,5-Dibromopyridine

This protocol describes the final step in the synthesis, the nucleophilic substitution of 2,5-dibromopyridine with sodium ethoxide. This method is analogous to the well-established synthesis of its methoxy counterpart.

  • Reagent Preparation : Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction Setup : In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,5-dibromopyridine (1.0 equivalent) in anhydrous ethanol.

  • Reaction Execution : Slowly add the prepared sodium ethoxide solution to the flask containing 2,5-dibromopyridine. Heat the reaction mixture to reflux.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until consumption of the starting material is complete.

  • Work-up : Cool the reaction mixture to room temperature and carefully quench with water. Reduce the volume of ethanol under reduced pressure.

  • Extraction : Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Reactivity and Application in Cross-Coupling Reactions

The synthetic utility of this compound is primarily derived from its participation in palladium-catalyzed cross-coupling reactions. The C-Br bond at the 5-position is the reactive site for oxidative addition to a Pd(0) catalyst, a key step in these transformations.[2] The general reactivity order for aryl halides in such reactions is I > Br > Cl, making the C-Br bond a reliable and moderately reactive handle for synthesis.[3][4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester.[5][6] This reaction is fundamental in synthesizing biaryl and heteroaryl structures prevalent in many pharmaceutical agents.[7]

G cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)L₂(Br) Pd0->PdII_A Oxidative Addition (Ar-Br) PdII_B Ar-Pd(II)L₂(OR') PdII_A->PdII_B Ligand Exchange (Base) PdII_C Ar-Pd(II)L₂(R) PdII_B->PdII_C Transmetalation (R-B(OR)₂) PdII_C->Pd0 Reductive Elimination (Ar-R)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

ParameterDescription
Aryl Halide This compound (1.0 equiv)
Boronic Acid/Ester 1.1 - 1.5 equivalents
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ (1-5 mol%)
Ligand (if needed) SPhos, XPhos, PPh₃ (2-10 mol%)
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2.0-3.0 equiv)
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DME
Temperature 80 - 110 °C
  • Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[2]

  • Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[7]

  • Reaction Execution : Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 90 °C) for the required time (typically 12-24 hours).

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, producing substituted alkynes.[8] This reaction is typically co-catalyzed by palladium and copper(I) salts and is invaluable for creating linear scaffolds and precursors for more complex heterocyclic systems.[8][9]

G cluster_0 Pd Cycle cluster_1 Cu Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂(Br) Pd0->PdII Oxidative Addition (Ar-Br) PdII->Pd0 Reductive Elimination (Ar-C≡C-R) CuX Cu(I)Br CuAcc Cu(I)-C≡C-R CuX->CuAcc CuAcc->PdII Transmetalation Alkyne H-C≡C-R Alkyne->CuX Base

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Table 2: Typical Conditions for Sonogashira Coupling

ParameterDescription
Aryl Halide This compound (1.0 equiv)
Terminal Alkyne 1.1 - 1.5 equivalents
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (2-5 mol%)
Copper(I) Co-catalyst CuI (5-10 mol%)
Base Et₃N, Diisopropylamine (2.0-7.0 equiv)
Solvent System THF, DMF, Toluene
Temperature Room Temperature to 100 °C
  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).[9]

  • Solvent and Reagent Addition : Add the anhydrous, degassed solvent (e.g., THF), followed by the amine base (e.g., triethylamine, 2.5 equiv). Stir for 10-15 minutes. Add the terminal alkyne (1.2 equiv) dropwise via syringe.[4]

  • Reaction Execution : Stir the reaction at the appropriate temperature (e.g., 60 °C) until the starting material is consumed.

  • Work-up : Cool the reaction to room temperature and filter the mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).

  • Purification : Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds by coupling aryl halides with primary or secondary amines.[10] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous structures in pharmaceuticals, by offering a broad substrate scope and high functional group tolerance compared to classical methods.[3][11]

G cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)L₂(Br) Pd0->PdII_A Oxidative Addition (Ar-Br) PdII_Amide [Ar-Pd(II)L₂(NR₂)]⁻ PdII_A->PdII_Amide Amine Coordination & Deprotonation (HNR₂, Base) PdII_Amide->Pd0 Reductive Elimination (Ar-NR₂)

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Table 3: Typical Conditions for Buchwald-Hartwig Amination

ParameterDescription
Aryl Halide This compound (1.0 equiv)
Amine 1.1 - 1.5 equivalents
Palladium Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂ (1-5 mol%)
Ligand XantPhos, BINAP, DavePhos, SPhos (1-10 mol%)
Base NaOtBu, K₂CO₃, Cs₂CO₃, DBU (1.5-2.5 equiv)
Solvent System Toluene, 1,4-Dioxane, DMF
Temperature 80 - 120 °C
  • Reaction Setup : In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XantPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv).[3]

  • Reagent Addition : Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition : Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction Execution : Seal the tube and heat the mixture in a preheated oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction until completion by LC-MS or GC-MS.

  • Work-up : Cool the reaction mixture, dilute with an appropriate organic solvent, and filter through a plug of celite.

  • Purification : Concentrate the filtrate and purify the resulting residue by flash column chromatography to isolate the desired arylamine product.

Applications in Medicinal Chemistry

The true value of this compound lies in its role as a scaffold for generating diverse libraries of substituted pyridines for drug discovery. By employing the cross-coupling reactions detailed above, researchers can systematically modify the pyridine core to probe structure-activity relationships (SAR) and optimize compounds for desired biological targets. This strategic functionalization is a cornerstone of modern medicinal chemistry.

G A This compound (Core Scaffold) B Suzuki Coupling A->B C Sonogashira Coupling A->C D Buchwald-Hartwig Amination A->D E 5-Aryl-2-ethoxypyridines (C-C Bond) B->E F 5-Alkynyl-2-ethoxypyridines (C-C Bond) C->F G 5-Amino-2-ethoxypyridines (C-N Bond) D->G H Diverse Functionalized Pyridine Library E->H F->H G->H

Caption: Diversification of the this compound scaffold.

Conclusion

This compound is a high-value, versatile building block for organic synthesis. Its defined point of reactivity at the C-Br bond allows for predictable and selective functionalization through robust and well-established palladium-catalyzed cross-coupling methodologies, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The ability to readily introduce a wide array of aryl, alkynyl, and amino substituents makes it an indispensable tool for professionals in the pharmaceutical and agrochemical industries, enabling the efficient construction of novel and complex molecular architectures for a range of applications.

References

The Strategic Role of 5-Bromo-2-ethoxypyridine in Modern Pharmaceutical Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-ethoxypyridine has emerged as a pivotal building block in the landscape of pharmaceutical development. Its unique structural features, characterized by a reactive bromine atom and an ethoxy group on a pyridine scaffold, offer medicinal chemists a versatile platform for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth review of this compound, encompassing its synthesis, chemical properties, and its significant applications in the development of novel therapeutics, particularly in the realms of oncology, as well as infectious and inflammatory diseases. Detailed experimental protocols for its key transformations, quantitative data from representative reactions, and visualization of relevant biological pathways are presented to equip researchers with the practical knowledge for its effective utilization in drug discovery programs.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs. The introduction of specific substituents onto this core structure allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound is a prime example of a strategically functionalized pyridine that serves as a versatile intermediate in the synthesis of complex pharmaceutical agents.[1] The bromine atom at the 5-position is amenable to a variety of cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. The ethoxy group at the 2-position modulates the electronic properties of the pyridine ring and can participate in crucial hydrogen bonding interactions within a target's active site.

This guide will delve into the technical aspects of this compound, providing a comprehensive resource for scientists engaged in pharmaceutical research and development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

PropertyValueReference
Molecular Formula C₇H₈BrNO[2]
Molecular Weight 202.05 g/mol [2]
Appearance Off-white to pale yellow solid[1]
Melting Point 32-38 °C[1]
CAS Number 55849-30-4[2]

Spectroscopic Data:

  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum of the isomeric 2-bromo-5-ethoxypyridine provides a close approximation of the expected chemical shifts. For 2-bromo-5-ethoxypyridine in CDCl₃, the following signals are observed: δ 8.03 (d, J = 2.75 Hz, 1H), 7.35 (d, J = 8.69 Hz, 1H), 7.07 (dd, J = 8.62, 2.97 Hz, 1H), 4.05 (q, J = 6.91 Hz, 2H), 1.43 (t, J = 6.94 Hz, 3H).[3] For this compound, one would expect the pyridine protons to appear in the aromatic region (δ 7.0-8.5 ppm), with the ethoxy group's methylene protons appearing as a quartet around δ 4.0-4.5 ppm and the methyl protons as a triplet around δ 1.4-1.5 ppm.

  • ¹³C NMR (Nuclear Magnetic Resonance): The carbon spectrum will show distinct signals for the five pyridine carbons and the two carbons of the ethoxy group. The carbon attached to the bromine atom is expected to be in the range of δ 110-120 ppm, while the carbon bearing the ethoxy group will be significantly downfield, likely above δ 160 ppm.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in a roughly 1:1 ratio).[4] Fragmentation patterns would likely involve the loss of the ethoxy group or the bromine atom.[5][6]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and efficient method involves the nucleophilic substitution of a di-substituted pyridine. The following protocol is adapted from the synthesis of the analogous 2-bromo-5-ethoxypyridine.[3]

Experimental Protocol: Synthesis of 2-Bromo-5-ethoxypyridine

  • Materials: 6-Bromopyridin-3-ol, Sodium hydride (60% dispersion in mineral oil), Iodoethane, N,N-Dimethylformamide (DMF), Ethyl acetate, Water.

  • Procedure:

    • To a solution of 6-bromopyridin-3-ol (1.0 eq) in DMF, add sodium hydride (1.4 eq) portion-wise at 0 °C.

    • Stir the reaction mixture at 0 °C for 30 minutes.

    • Slowly add iodoethane (2.0 eq) dropwise to the mixture.

    • Allow the reaction to stir at room temperature for 3.5 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield 2-bromo-5-ethoxypyridine.[3]

A logical workflow for the synthesis is depicted below:

cluster_synthesis Synthesis of 2-Bromo-5-ethoxypyridine start 6-Bromopyridin-3-ol + NaH in DMF step1 Addition of Iodoethane start->step1 Deprotonation step2 Reaction at Room Temperature step1->step2 Ethylation step3 Aqueous Workup & Extraction step2->step3 step4 Purification (Chromatography) step3->step4 end_product 2-Bromo-5-ethoxypyridine step4->end_product cluster_suzuki Suzuki-Miyaura Coupling Workflow reactants This compound + Arylboronic Acid reaction Heating in Solvent reactants->reaction catalyst Pd Catalyst + Base catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 5-Aryl-2-ethoxypyridine purification->product cluster_pathway Simplified JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor JAK Inhibitor (e.g., derived from This compound) Inhibitor->JAK cluster_pathway Simplified MAPK/NF-κB Signaling Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Cascade TLR4->MAPK IKK IKK Complex TLR4->IKK p_NFkB p-NF-κB MAPK->p_NFkB Activation NFkB NF-κB / IκB IKK->NFkB Phosphorylation of IκB NFkB->p_NFkB Release of NF-κB Nucleus Nucleus p_NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Nucleus->Cytokines Inhibitor Anti-inflammatory Agent (derived from This compound) Inhibitor->MAPK Inhibitor->IKK

References

5-Bromo-2-ethoxypyridine: A Technical Guide to Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-Bromo-2-ethoxypyridine, a key building block in synthetic and medicinal chemistry. This document details its commercial availability, provides key technical data, and outlines detailed experimental protocols for its synthesis and a representative application in cross-coupling reactions.

Commercial Availability and Suppliers

This compound (CAS No. 55849-30-4) is readily available from a number of chemical suppliers globally, catering to both research and development as well as bulk manufacturing needs. The compound is typically offered in various quantities with purities often exceeding 98%. When sourcing this chemical, it is crucial for researchers to verify the CAS number to avoid confusion with its methoxy analog, 5-Bromo-2-methoxypyridine (CAS No. 13472-85-0).

Below is a summary of prominent suppliers offering this compound:

SupplierHeadquartersPurityAvailable Quantities
Chem-Impex InternationalWood Dale, IL, USA≥99% (HPLC)1g, 5g, 25g, 100g, 250g
BLD PharmShanghai, China≥98%Grams to Kilograms
TCI AmericaPortland, OR, USA≥98.0%Grams to Kilograms
Fisher ScientificHampton, NH, USAVaries by brandVaries by brand

Note: Availability and purity levels are subject to change. It is recommended to consult the supplier's website for the most current information.

Technical Data

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for reaction planning, safety assessments, and analytical method development.

PropertyValueReference
CAS Number 55849-30-4[1]
Molecular Formula C₇H₈BrNO[1]
Molecular Weight 202.05 g/mol [1]
Appearance Yellow crystalline powder[1]
Melting Point 32-38 °C[1]
Purity ≥98% (Typically analyzed by GC or HPLC)[1]
Storage Conditions Store at 0-8 °C[1]

Experimental Protocols

This compound is a versatile intermediate used in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its utility stems from the presence of both an ethoxy group, which can influence the electronic properties of the pyridine ring, and a bromine atom, which serves as a handle for various cross-coupling reactions.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution of 2,5-dibromopyridine with sodium ethoxide. The ethoxide selectively displaces the bromine atom at the 2-position, which is more activated towards nucleophilic attack.

Reaction:

Detailed Protocol:

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq.) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: To this solution, add 2,5-dibromopyridine (1.0 eq.).

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Suzuki Cross-Coupling Reaction: A Representative Application

The bromine atom at the 5-position of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in drug discovery to synthesize biaryl and heteroaryl compounds.

Reaction:

Detailed Protocol:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq.), and a base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (e.g., 4:1 ratio).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the 5-aryl-2-ethoxypyridine product.

Visualizations

The following diagrams illustrate the synthesis pathway of this compound and a typical experimental workflow for its application in a Suzuki coupling reaction.

Synthesis_of_5_Bromo_2_ethoxypyridine 2,5-Dibromopyridine 2,5-Dibromopyridine ReactionVessel Reflux in Ethanol 2,5-Dibromopyridine->ReactionVessel Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->ReactionVessel This compound This compound ReactionVessel->this compound Nucleophilic Aromatic Substitution Suzuki_Coupling_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification Reactants Combine: - this compound - Arylboronic Acid - Pd Catalyst - Base Inert Evacuate & Backfill with Inert Gas Reactants->Inert Solvent Add Degassed Solvent Mixture Inert->Solvent Heat Heat to 80-100 °C with Vigorous Stirring Solvent->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Extract Dilute & Extract Cool->Extract Purify Purify by Column Chromatography Extract->Purify

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction of 5-Bromo-2-ethoxypyridine with various arylboronic acids. This palladium-catalyzed carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, widely employed in the pharmaceutical industry for the construction of complex biaryl and heteroaryl structures, which are prevalent in many drug candidates.[1][2]

Principle of the Reaction

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, typically in the presence of a palladium catalyst and a base.[1][3] The catalytic cycle involves three primary steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.[3][4]

  • Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium(II) complex.[3][4]

  • Reductive Elimination: The two organic fragments on the palladium center are coupled, forming the desired 2-ethoxy-5-arylpyridine product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][3]

The general transformation is depicted in the scheme below:

Scheme 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

G struct1 This compound plus1 + struct1->plus1 struct2 Arylboronic Acid arrow Pd Catalyst, Base struct2->arrow struct3 2-Ethoxy-5-arylpyridine plus2 + B(OH)3 + HBr struct3->plus2 plus1->struct2 arrow->struct3

Caption: General reaction scheme for the Suzuki-Miyaura coupling.

Experimental Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates to achieve the highest yields.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water 4:1 mixture)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equiv), and the base (e.g., potassium carbonate, 2.0 equiv).[1][4]

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to create an oxygen-free environment.[4]

  • Solvent Addition: Add the degassed solvent mixture (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[5] The total volume should be sufficient to dissolve the reactants, typically to a concentration of 0.1 M with respect to the limiting reagent.[4]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[4][6]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed. This typically takes between 12 to 24 hours.[4][5]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.[4]

    • Wash the organic layer with water and then with brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-ethoxy-5-arylpyridine product.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on typical outcomes for similar substrates.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901685-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₃PO₄Toluene/EtOH/H₂O851880-90
33-Tolylboronic acidPd(PPh₃)₄ (4)K₂CO₃Dioxane/H₂O951582-92
42-Thiopheneboronic acidPd(dppf)Cl₂ (3)Na₃PO₄Dioxane/H₂O1001275-85
54-Fluorophenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Dioxane/H₂O902088-98

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R-B(OH)2 Base pd2_intermediate Ar-Pd(II)L2-R transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Weigh Reactants: - this compound - Arylboronic Acid - Pd Catalyst - Base setup Combine Reactants in Flask reactants->setup solvent Prepare & Degas Solvent add_solvent Add Degassed Solvent solvent->add_solvent inert Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) setup->inert inert->add_solvent heat Heat and Stir (80-100 °C) add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute & Extract with Organic Solvent cool->extract wash Wash with H2O & Brine extract->wash dry Dry, Filter & Concentrate wash->dry purify Purify by Column Chromatography dry->purify product Characterize Pure Product (NMR, MS, etc.) purify->product

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 5-Bromo-2-ethoxypyridine. This versatile building block is of significant interest in medicinal chemistry and materials science, and its functionalization via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings opens avenues to a diverse range of novel compounds.

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity.[1] this compound is a valuable substrate for these reactions, with the bromine atom at the 5-position being susceptible to oxidative addition to a palladium(0) catalyst. The electron-donating ethoxy group at the 2-position can influence the reactivity of the pyridine ring. These application notes provide generalized yet detailed protocols for three key cross-coupling reactions of this compound:

  • Suzuki-Miyaura Coupling: For the formation of a C(sp²)-C(sp²) bond with arylboronic acids.

  • Buchwald-Hartwig Amination: For the formation of a C(sp²)-N bond with primary and secondary amines.

  • Sonogashira Coupling: For the formation of a C(sp²)-C(sp) bond with terminal alkynes.

The protocols and data presented herein are based on established methodologies for structurally analogous bromopyridine derivatives and serve as a robust starting point for reaction optimization.

Data Presentation: Comparative Reaction Conditions

The following tables summarize typical reaction conditions and reported yields for palladium-catalyzed cross-coupling reactions of bromopyridine derivatives, providing a guide for the expected outcomes with this compound.

Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)901585[2]
24-Methylphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)901582[2]
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)901588[2]
44-Chlorophenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)901578[2]
53,5-Bis(trifluoromethyl)phenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2.0)Toluene/H₂O10012High

Table 2: Buchwald-Hartwig Amination of Bromopyridines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (1)RuPhos (2)NaOtBu (1.2)Toluene1101295-99[3]
2DiphenylaminePd(OAc)₂ (1)RuPhos (2)NaOtBu (1.2)Toluene1101290-97[3]
3N-MethylanilinePd(OAc)₂ (1)RuPhos (2)NaOtBu (1.2)Toluene1101295-99[3]
4IndolinePd₂(dba)₃IAPU-TolueneHigh Temp-Moderate
5Carbazole[Pd(allyl)Cl]₂ (2)TrixiePhos (8)NaOtBuToluene-->95

Table 3: Sonogashira Coupling of Bromopyridines with Terminal Alkynes

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2.0)DMF804-693[4]
2Propargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2.0)THFRT12-24~85[4]
3TrimethylsilylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHFReflux-High[4]
4(Z)-hex-3-en-1-ynePd(PPh₃)₂Cl₂ (5)CuI (2.5)i-Pr₂NH (7.0)THFRT3High
5Various AlkynesK₂PdCl₄-n-Bu₄N⁺OH⁻EtOH/H₂O (1:1)37475[1]

Experimental Protocols

The following are generalized protocols for the cross-coupling of this compound. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted.

Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv.)

  • Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)[2]

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Seal the flask, then evacuate and backfill with an inert gas three times.[5]

  • Add the degassed solvent system via syringe.[5]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[5]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv.)

  • Amine (1.2 equiv.)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 equiv.)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst and the phosphine ligand to a dry Schlenk tube.

  • Add the base.

  • Add the anhydrous, degassed solvent.

  • Add this compound, followed by the amine.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution, then purify the residue by flash column chromatography.

Sonogashira Coupling Protocol

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv.)

  • Terminal alkyne (1.2 equiv.)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Amine base (e.g., triethylamine or diisopropylamine, 2.0-7.0 equiv.)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a solution of this compound in the chosen solvent at room temperature, sequentially add the palladium catalyst, copper(I) iodide, the amine base, and the terminal alkyne.[6]

  • Stir the reaction mixture at room temperature or heat to 40-80 °C.

  • Monitor the reaction for 3-24 hours until completion is observed by TLC or LC-MS.

  • Dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of Celite®, washing with the same solvent.

  • Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the experimental workflows for the described cross-coupling reactions.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add this compound, Arylboronic Acid, and Base to Flask B 2. Add Palladium Catalyst A->B C 3. Evacuate and Backfill with Inert Gas B->C D 4. Add Degassed Solvent C->D E 5. Heat and Stir (80-100 °C) D->E F 6. Monitor Progress (TLC/LC-MS) E->F G 7. Cool and Quench F->G H 8. Extraction G->H I 9. Dry and Concentrate H->I J 10. Column Chromatography I->J K K J->K Pure Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add Catalyst, Ligand, and Base B 2. Add Solvent A->B C 3. Add this compound and Amine B->C D 4. Heat and Stir (80-110 °C) C->D E 5. Monitor Progress (TLC/LC-MS) D->E F 6. Cool and Quench E->F G 7. Extraction F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J J I->J Pure Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Dissolve this compound in Solvent B 2. Sequentially Add Catalyst, Co-catalyst, Base, and Alkyne A->B C 3. Stir at RT or Heat B->C D 4. Monitor Progress (TLC/LC-MS) C->D E 5. Filter through Celite D->E F 6. Aqueous Wash E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I I H->I Pure Product

Caption: Experimental workflow for the Sonogashira coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 5-Bromo-2-ethoxypyridine. This cross-coupling reaction is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, which are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The protocol herein outlines the necessary reagents, representative reaction conditions, and purification methods for the synthesis of N-substituted 2-ethoxypyridin-5-amines, valuable intermediates in organic synthesis and drug discovery.

Introduction

The Buchwald-Hartwig amination is a fundamental transformation in modern organic synthesis, enabling the efficient formation of C-N bonds through the palladium-catalyzed cross-coupling of amines with aryl or heteroaryl halides and pseudohalides.[1][2] This reaction has gained widespread application in both academic and industrial research due to its broad substrate scope, functional group tolerance, and generally high yields.[1] The synthesis of substituted aminopyridines is of particular interest as this scaffold is a key structural motif in numerous biologically active compounds. This protocol focuses on the amination of this compound, a readily available building block, to access a diverse range of 5-amino-2-ethoxypyridine derivatives.

Reaction Principle

The Buchwald-Hartwig amination of this compound proceeds via a palladium-catalyzed cycle.[2][3] The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-substituted 2-ethoxypyridin-5-amine product is formed, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.

The choice of the palladium precursor, phosphine ligand, base, and solvent is critical for the success of the reaction and can significantly influence the reaction rate, yield, and substrate scope.[4]

Data Presentation: Representative Reaction Conditions and Yields

While specific quantitative data for the Buchwald-Hartwig amination of this compound is not extensively reported in the literature, the following table summarizes typical conditions and expected outcomes for the amination of structurally similar bromopyridine substrates with various primary and secondary amines. These conditions can serve as a strong starting point for the optimization of the reaction with this compound.

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene11012-2485-95
MorpholinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1008-1680-90
BenzylaminePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2.0)Dioxane10012-2475-85
n-HexylaminePd(OAc)₂ (2)RuPhos (4)NaOtBu (1.4)THF8010-1870-80
Diethylamine (in THF)Pd(OAc)₂ (2)dppf (4)NaOtBu (1.4)Toluene9012-2465-75

Note: The yields presented are typical for analogous bromopyridine substrates and may vary for this compound. Optimization of the reaction conditions is recommended to achieve the best results.

Experimental Protocols

The following are general protocols for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

  • Anhydrous solvents and reagents are crucial for optimal results. Solvents should be freshly distilled or obtained from a solvent purification system.

  • The choice of ligand is critical and often depends on the nature of the amine. For electron-rich anilines and primary alkylamines, bulky biarylphosphine ligands like XPhos or RuPhos are often effective. For secondary amines, ligands such as BINAP or dppf can be suitable.[4]

Protocol for Coupling with a Non-Volatile Amine (e.g., Aniline)

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Aniline) (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 equiv)

  • Anhydrous toluene

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add this compound, the amine, the base, the palladium precursor, and the phosphine ligand.

  • Solvent Addition: Add anhydrous toluene to the flask via syringe. The typical concentration is between 0.1 and 0.5 M with respect to the limiting reagent.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with argon to ensure the removal of any dissolved oxygen.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 2-ethoxypyridin-5-amine.

  • Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol for Coupling with a Volatile Amine (e.g., Diethylamine)

Materials:

  • This compound (1.0 equiv)

  • Volatile amine (e.g., diethylamine, 2.0 M solution in THF) (1.5 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., dppf, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous toluene

  • Sealable reaction tube with a magnetic stir bar

Procedure:

  • Reaction Setup: To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, the base, the palladium precursor, and the phosphine ligand.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (repeat three times).

  • Reagent Addition: Add anhydrous toluene via syringe, followed by the solution of the volatile amine.

  • Reaction: Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Proceed with extraction and purification as described in the protocol for non-volatile amines.

Mandatory Visualizations

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep_reagents Weigh Reagents: This compound, Amine, Base, Pd Source, Ligand prep_flask Add Reagents to Dry Schlenk Flask prep_reagents->prep_flask prep_inert Establish Inert Atmosphere (Argon/Nitrogen) prep_flask->prep_inert add_solvent Add Anhydrous Solvent (e.g., Toluene) prep_inert->add_solvent degas Degas Mixture (Vacuum/Inert Gas Cycles) add_solvent->degas heat Heat to Reaction Temp (e.g., 100-110 °C) with Stirring degas->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to Room Temp monitor->cool filter_celite Dilute & Filter through Celite cool->filter_celite extract Aqueous Work-up (Wash with Water & Brine) filter_celite->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product product purify->product Final Product G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Oxidative Addition label_oa Ar-Br amine_coordination Amine Coordination Complex oxidative_addition->amine_coordination Amine Coordination bromide_ion Br⁻ oxidative_addition->bromide_ion label_amine R₂NH amido_complex Palladium-Amido Complex amine_coordination->amido_complex Deprotonation base_h [Base-H]⁺ amine_coordination->base_h label_base Base amido_complex->pd0 Reductive Elimination product N-substituted 2-ethoxypyridin-5-amine amido_complex->product label_product Ar-NR₂ aryl_bromide This compound aryl_bromide->oxidative_addition amine R₂NH amine->amine_coordination base Base base->amine_coordination

References

Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and widely utilized cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is instrumental in the synthesis of a vast array of compounds, including pharmaceuticals, natural products, and organic materials.[2][4] For drug development professionals, the ability to couple 5-bromo-2-ethoxypyridine with various alkynes opens a gateway to novel heterocyclic compounds with potential biological activity. The pyridine core is a common motif in medicinal chemistry, and the ethoxy substituent can influence the molecule's electronic properties and metabolic stability.

This document provides detailed application notes and a generalized protocol for performing the Sonogashira coupling with this compound, addressing key reaction parameters and optimization strategies.

Reaction Principle

The Sonogashira coupling reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]

  • Palladium Cycle : A palladium(0) species undergoes oxidative addition with the aryl halide (this compound).

  • Copper Cycle : The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.[5]

  • Transmetalation : The copper acetylide transfers the alkyne group to the palladium(II) complex.[3][5]

  • Reductive Elimination : The resulting palladium(II) intermediate undergoes reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst.[5]

A copper-free variant of the reaction also exists, which can be advantageous in preventing the formation of alkyne homocoupling byproducts (Glaser coupling) and for applications where copper contamination is a concern.[6][7][8] In the absence of copper, the deprotonation of the alkyne is thought to occur on the palladium center.[1][5]

Key Reaction Parameters and Optimization

The success of the Sonogashira coupling of this compound is highly dependent on the careful selection of several key parameters. Due to the electron-donating nature of the ethoxy group and the inherent electronic properties of the pyridine ring, optimization is often necessary to achieve high yields.

  • Catalyst System : A dual catalyst system of a palladium complex and a copper(I) salt is standard.[9]

    • Palladium Source : Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[1][2] For challenging substrates like electron-rich heteroaryl bromides, using bulky, electron-rich phosphine ligands such as SPhos or XPhos can be beneficial.[9]

    • Copper Co-catalyst : Copper(I) iodide (CuI) is the most common co-catalyst and is crucial for activating the alkyne.[2][5]

  • Ligand : Phosphine ligands stabilize the palladium catalyst. Triphenylphosphine (PPh₃) is widely used. The choice of ligand can significantly impact reaction efficiency, and bulky, electron-rich ligands are often employed for more challenging couplings.[1]

  • Base : An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is essential.[10] It serves to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction. The base can sometimes be used as the solvent or co-solvent.[3]

  • Solvent : Anhydrous and deoxygenated solvents are typically required. Common choices include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and toluene.[3][9] For copper-free conditions, aqueous media have also been successfully employed.[7]

  • Temperature : The reaction temperature can vary. While many Sonogashira couplings proceed at room temperature, aryl bromides often require heating to achieve a reasonable reaction rate.[2][3] A typical range is 50-100 °C.[9][11]

  • Inert Atmosphere : Due to the sensitivity of the catalysts and reagents to oxygen, the reaction should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).[5]

Data Presentation: Typical Sonogashira Coupling Conditions

The following table summarizes typical conditions for the Sonogashira coupling of aryl bromides, which can be used as a starting point for the optimization of reactions with this compound.

ParameterTypical Range/ComponentNotes
Aryl Halide This compound (1.0 equiv.)Ensure high purity.
Alkyne Terminal Alkyne (1.1 - 1.5 equiv.)A slight excess is used to drive the reaction to completion.
Palladium Catalyst Pd(PPh₃)₄ (1-5 mol%) or PdCl₂(PPh₃)₂ (1-5 mol%)Catalyst loading may need to be increased for less reactive substrates.[9]
Copper Co-catalyst CuI (1-10 mol%)Essential for the traditional Sonogashira catalytic cycle.[10]
Ligand PPh₃ (2-10 mol%)Often added with Pd(II) precursors.
Base Et₃N or DIPA (2-10 equiv.)Can be used as a co-solvent or neat.[3][10]
Solvent THF, DMF, TolueneMust be anhydrous and degassed.
Temperature Room Temperature to 100 °CHigher temperatures are often needed for aryl bromides.[9][11]
Reaction Time 3 - 24 hoursMonitor by TLC or LC-MS for completion.[9]

Detailed Experimental Protocol: General Procedure for Sonogashira Coupling of this compound

This protocol is a generalized procedure and may require optimization for specific alkynes.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂])

  • Copper(I) iodide (CuI)

  • Anhydrous solvent (e.g., THF or DMF)

  • Amine base (e.g., Triethylamine [Et₃N])

  • Schlenk flask or other suitable reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for work-up and purification

  • Celite®

Procedure:

  • Reaction Setup : To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2.5 mol%), and copper(I) iodide (5 mol%).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an oxygen-free environment.

  • Reagent Addition : Under a positive pressure of inert gas, add the anhydrous solvent (e.g., DMF) via syringe, followed by the amine base (e.g., Et₃N, 3.0 equiv.). Stir the mixture for 5-10 minutes at room temperature.

  • Alkyne Addition : Add the terminal alkyne (1.2 equiv.) to the reaction mixture dropwise via syringe.

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (this compound) is consumed.

  • Work-up :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate or diethyl ether.

    • Filter the mixture through a pad of Celite® to remove the catalyst and wash the pad with the same solvent.[3]

    • Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification :

    • Filter off the drying agent and concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Sonogashira_Catalytic_Cycle cluster_copper Copper Cycle Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)-X      L₂ Pd0->PdII_complex Oxidative Addition ArX This compound (Ar-X) ArX->PdII_complex PdII_alkyne Ar-Pd(II)-C≡C-R         L₂ PdII_complex->PdII_alkyne Transmetalation Cu_acetylide R-C≡C-Cu Cu_acetylide->PdII_alkyne Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Cu_acetylide Base Base (e.g., Et₃N) Base->Cu_acetylide CuX CuX CuX->Cu_acetylide Base PdII_alkyne->Pd0 Product Product (Ar-C≡C-R) PdII_alkyne->Product Reductive Elimination Experimental_Workflow start Start setup 1. Reaction Setup (Substrate, Catalysts in Flask) start->setup inert 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert reagents 3. Reagent Addition (Solvent, Base, Alkyne) inert->reagents reaction 4. Reaction (Heating and Stirring) reagents->reaction monitor 5. Monitoring (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 6. Work-up (Quench, Extract, Wash) monitor->workup Complete purify 7. Purification (Column Chromatography) workup->purify product Final Product purify->product

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds from 5-Bromo-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of biaryl and related compounds utilizing 5-Bromo-2-ethoxypyridine as a key building block. The protocols focus on widely used palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions. These methods are foundational in medicinal chemistry and materials science for the construction of complex molecular architectures.

Introduction

Biaryl scaffolds are privileged structures in a vast array of pharmaceuticals, agrochemicals, and functional materials. The 2-ethoxypyridine moiety, in particular, can serve as a crucial pharmacophore, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. This compound is a versatile and readily accessible starting material for the introduction of this fragment. Palladium-catalyzed cross-coupling reactions offer a powerful and efficient means to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of diverse libraries of biaryl compounds for drug discovery and development. This document outlines detailed protocols for key cross-coupling reactions, provides representative quantitative data, and visualizes the underlying catalytic cycles and experimental workflows.

Key Synthetic Methodologies

The synthesis of biaryl compounds from this compound can be effectively achieved through several palladium-catalyzed cross-coupling reactions. The choice of method often depends on the desired coupling partner and the functional group tolerance required.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound, such as a boronic acid or ester.[1] This reaction is known for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[2]

Stille Coupling

The Stille coupling involves the reaction of an organohalide with an organostannane reagent, catalyzed by a palladium complex.[3][4] Organostannanes are stable and tolerant of many functional groups, making the Stille reaction a robust method for C-C bond formation.[5] However, a significant drawback is the toxicity of tin compounds and the potential difficulty in removing tin byproducts from the reaction mixture.[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst.[7][8] This reaction is also adaptable for the synthesis of aryl ethers (C-O bond formation) by using an alcohol or phenol as the nucleophile.[9]

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for palladium-catalyzed cross-coupling reactions of 5-bromo-pyridines with various coupling partners. While these examples do not exclusively use this compound, they provide a strong indication of the expected outcomes and serve as a guide for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of 5-Bromo-pyridines with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O (4:1)9016~85
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃Toluene/H₂O10012~92
33-Thienylboronic acidPd(PCy₃)₂ (2)-K₂CO₃DME802~57
44-Fluorophenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene10018~90

Data is representative of typical yields for Suzuki-Miyaura reactions with various 5-bromo-pyridine derivatives.[2]

Table 2: Stille Coupling of 5-Bromo-pyridines with Organostannanes

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)--Toluene11012~85
2Tributyl(vinyl)stannanePd(PPh₃)₄ (2)--DMF806~90
32-(Tributylstannyl)thiophenePdCl₂(PPh₃)₂ (3)-CuINMP10016~75
4Trimethyl(p-tolyl)stannanePd₂(dba)₃ (2)P(o-tol)₃ (4)-Dioxane10024~88

Data is representative of typical yields for Stille coupling reactions with various 5-bromo-pyridine derivatives.

Table 3: Buchwald-Hartwig Amination of 5-Bromo-pyridines with Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene10018~95
2AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane11024~88
3n-ButylaminePd(OAc)₂ (1)RuPhos (2)K₃PO₄t-BuOH10012~92
4IndolePd(OAc)₂ (2)XPhos (4)K₂CO₃Toluene11024~85

Data is representative of typical yields for Buchwald-Hartwig amination reactions with various 5-bromo-pyridine derivatives.[10]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reagents should be handled with care, and their Safety Data Sheets (SDS) should be consulted prior to use. Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol describes a general method for the synthesis of 2-ethoxy-5-arylpyridines.[11]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane

  • Deionized water

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₃PO₄ (2.0 eq).

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water per 1 mmol of this compound).

  • Degas the reaction mixture by bubbling with the inert gas for 15-20 minutes or by using the freeze-pump-thaw method.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-ethoxy-5-arylpyridine.

Protocol 2: Stille Coupling of this compound with an Organostannane

This protocol provides a general procedure for the Stille coupling of this compound.[12]

Materials:

  • This compound

  • Organostannane (e.g., tributyl(aryl)stannane, 1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Schlenk flask and inert atmosphere setup

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and the organostannane (1.1 eq).

  • Add the anhydrous solvent via syringe.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes or by using the freeze-pump-thaw method.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) and stir for 1 hour to precipitate tin byproducts.

  • Filter the mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination of this compound with a Secondary Amine

This protocol outlines a general method for the synthesis of 5-amino-2-ethoxypyridine derivatives.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Sealed tube or pressure vessel

Procedure:

  • To a dry sealed tube under an inert atmosphere, add this compound (1.0 eq), sodium tert-butoxide (1.4 eq), Pd(OAc)₂ (0.02 eq), and Xantphos (0.04 eq).

  • Add anhydrous toluene, followed by the amine (1.2 eq).

  • Seal the tube tightly and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Catalytic Cycles and Experimental Workflows

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex Ar-Pd(II)L₂-Ar' transmetalation->pd2_aryl_complex boronate Ar'B(OH)₂ boronate->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0  Regeneration product Ar-Ar' reductive_elimination->product starting_material Ar-Br starting_material->oxidative_addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stille_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex Ar-Pd(II)L₂-Ar' transmetalation->pd2_aryl_complex stannane Ar'SnR₃ stannane->transmetalation reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0  Regeneration product Ar-Ar' reductive_elimination->product starting_material Ar-Br starting_material->oxidative_addition

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-Br oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination pd2_amido_complex Ar-Pd(II)L₂-NR₂ amine_coordination->pd2_amido_complex amine R₂NH amine->amine_coordination base Base base->amine_coordination reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0  Regeneration product Ar-NR₂ reductive_elimination->product starting_material Ar-Br starting_material->oxidative_addition

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow setup Reaction Setup (Inert Atmosphere) reagents Add this compound, Coupling Partner, Base setup->reagents catalyst Add Palladium Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Work-up (Cool, Dilute, Wash) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for cross-coupling reactions.

Application in Drug Discovery: Targeting VEGFR-2 Signaling

Many biaryl compounds containing pyridine scaffolds have been investigated as potent kinase inhibitors for the treatment of cancer.[13][14] One of the key targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a crucial role in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[15][16] The binding of VEGF to VEGFR-2 triggers a downstream signaling cascade that promotes endothelial cell proliferation, survival, and migration.[17] Biaryl inhibitors are often designed to compete with ATP for the binding site in the kinase domain of VEGFR-2, thereby blocking its activity and inhibiting angiogenesis.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K RAF RAF Dimerization->RAF PKC PKC PLCg->PKC AKT AKT PI3K->AKT MEK MEK RAF->MEK Proliferation Cell Proliferation PKC->Proliferation Survival Cell Survival AKT->Survival ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Inhibitor Biaryl Inhibitor (from this compound) Inhibitor->VEGFR2 Blocks ATP binding site

Caption: Simplified VEGFR-2 signaling pathway and inhibition by a biaryl compound.

References

Application Notes and Protocols for the Preparation of Novel Kinase Inhibitors Using 5-Bromo-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-ethoxypyridine is a versatile heterocyclic building block with significant potential in the synthesis of novel kinase inhibitors. The pyridine core is a well-established scaffold in medicinal chemistry, known for its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases. The strategic placement of a bromine atom at the 5-position and an ethoxy group at the 2-position offers multiple avenues for synthetic elaboration. The bromine atom serves as a convenient handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of diverse aryl, heteroaryl, and amino substituents. The 2-ethoxy group can influence the electronic properties of the pyridine ring and may participate in hydrophobic interactions within the kinase active site.

These application notes provide a comprehensive guide to the utilization of this compound in the design and synthesis of potent and selective kinase inhibitors. Detailed protocols for key synthetic transformations and biological assays are presented, along with data for a representative kinase inhibitor.

Application Notes

The primary application of this compound in kinase inhibitor synthesis is as a scaffold for the construction of molecules targeting the ATP-binding site. The general strategy involves the use of the bromine atom for C-C or C-N bond formation to append larger, more complex moieties that can interact with specific regions of the kinase active site, thereby conferring potency and selectivity.

A notable example of a marketed kinase inhibitor derived from a similar bromo-alkoxypyridine scaffold is Pralsetinib, a potent and selective inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase.[1] Activating mutations and fusions of the RET proto-oncogene are drivers in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer.[2][3] Pralsetinib's synthesis involves the construction of a pyrazolo[1,5-a]pyridine core, where a substituted pyridine is a key precursor.[4]

The synthetic principles used for Pralsetinib can be adapted for this compound to generate novel RET inhibitors or inhibitors of other kinases. The general workflow involves an initial cross-coupling reaction at the 5-position, followed by further functionalization to build the final inhibitor.

Data Presentation

The following table summarizes the inhibitory activity of Pralsetinib, a representative kinase inhibitor synthesized from a related bromo-alkoxypyridine precursor, against its primary targets. This data is provided as a reference for the potency that can be achieved with this class of compounds.

CompoundTarget KinaseIC50 (nM)Reference
PralsetinibWild-type RET0.4[5]
PralsetinibRET V804L mutant0.3[5]
PralsetinibRET V804M mutant0.4[5]
PralsetinibRET M918T mutant0.4[5]
PralsetinibCCDC6-RET fusion0.4[5]

The following table presents clinical efficacy data for Pralsetinib from the ARROW clinical trial in patients with RET fusion-positive non-small cell lung cancer (NSCLC).[6]

Patient PopulationOverall Response Rate (ORR)Median Progression-Free Survival (PFS)
Treatment-naïve72%13.0 months
Previously treated with platinum-based chemotherapy59%16.5 months

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of kinase inhibitors using this compound as a starting material.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid. This is a fundamental step for introducing aromatic diversity at the 5-position of the pyridine ring.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (3 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Triphenylphosphine (6 mol%) if using Pd(OAc)₂

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane

  • Deionized water

Procedure:

  • In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst and ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 v/v ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed C-N bond formation between the 5-substituted-2-ethoxypyridine intermediate and an amine.

Materials:

  • 5-Aryl-2-ethoxypyridine (from Protocol 1)

  • Amine (primary or secondary, 1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Xantphos or a similar bulky phosphine ligand (4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 equivalents)

  • Anhydrous toluene or 1,4-dioxane

Procedure:

  • In a flame-dried Schlenk tube, add the palladium precursor, ligand, and base.

  • Evacuate and backfill the tube with an inert gas.

  • Add the 5-aryl-2-ethoxypyridine and the amine, followed by the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a general method to determine the in vitro potency of synthesized compounds against their target kinase.

Materials:

  • Recombinant kinase (e.g., RET)

  • Appropriate peptide substrate

  • ATP

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound dilutions or DMSO for control wells.

  • Add the kinase solution to each well.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

G cluster_0 Synthesis Workflow This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki Coupling 5-Aryl-2-ethoxypyridine 5-Aryl-2-ethoxypyridine Suzuki Coupling->5-Aryl-2-ethoxypyridine Buchwald-Hartwig Amination Buchwald-Hartwig Amination 5-Aryl-2-ethoxypyridine->Buchwald-Hartwig Amination Amine Amine Amine->Buchwald-Hartwig Amination Novel Kinase Inhibitor Novel Kinase Inhibitor Buchwald-Hartwig Amination->Novel Kinase Inhibitor Purification Purification Novel Kinase Inhibitor->Purification Biological Evaluation Biological Evaluation Purification->Biological Evaluation

Caption: Synthetic workflow for novel kinase inhibitors.

G cluster_1 RET Signaling Pathway Ligand (GDNF) Ligand (GDNF) GFRα Co-receptor GFRα Co-receptor Ligand (GDNF)->GFRα Co-receptor RET Receptor RET Receptor GFRα Co-receptor->RET Receptor Dimerization & Autophosphorylation Dimerization & Autophosphorylation RET Receptor->Dimerization & Autophosphorylation Downstream Signaling Downstream Signaling Dimerization & Autophosphorylation->Downstream Signaling RAS/MAPK Pathway RAS/MAPK Pathway Downstream Signaling->RAS/MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway Downstream Signaling->PI3K/AKT Pathway PLCγ Pathway PLCγ Pathway Downstream Signaling->PLCγ Pathway Cell Proliferation, Survival, Differentiation Cell Proliferation, Survival, Differentiation RAS/MAPK Pathway->Cell Proliferation, Survival, Differentiation PI3K/AKT Pathway->Cell Proliferation, Survival, Differentiation PLCγ Pathway->Cell Proliferation, Survival, Differentiation RET Inhibitor RET Inhibitor RET Inhibitor->Dimerization & Autophosphorylation

Caption: Simplified RET signaling pathway and inhibition.

References

Application Notes and Protocols for the Functionalization of the C5 Position of 5-Bromo-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of the C5 position of 5-bromo-2-ethoxypyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic location of the bromine atom, which allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The electron-donating ethoxy group at the C2 position can influence the reactivity of the pyridine ring and the properties of the resulting products. This document outlines key palladium-catalyzed cross-coupling reactions and other functionalization methods, offering detailed experimental procedures and expected outcomes.

Introduction to C5 Functionalization

The C5 position of this compound is amenable to a wide range of transformations, primarily through transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond at this position is sufficiently reactive to participate in common palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, Stille, and Negishi couplings. These reactions enable the introduction of a diverse array of substituents, including aryl, heteroaryl, alkynyl, amino, and alkyl groups, providing access to a wide chemical space for drug discovery and materials science. The choice of reaction depends on the desired functionality to be installed and the stability of the coupling partners.

General Experimental Workflow

The general workflow for the functionalization of this compound via cross-coupling reactions involves the careful assembly of reactants under an inert atmosphere, followed by heating and subsequent purification of the product.

G cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification prep_vessel Prepare Reaction Vessel (Oven-dried glassware) inert_atm Establish Inert Atmosphere (Nitrogen or Argon) prep_vessel->inert_atm add_substrate Add this compound inert_atm->add_substrate add_coupling_partner Add Coupling Partner add_substrate->add_coupling_partner add_catalyst Add Palladium Catalyst & Ligand add_coupling_partner->add_catalyst add_base Add Base add_catalyst->add_base add_solvent Add Solvent add_base->add_solvent heating Heat to Reaction Temperature add_solvent->heating monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Work-up & Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification

General experimental workflow for cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A General Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle, which is initiated by the oxidative addition of the aryl halide to a palladium(0) species.[1] This is followed by transmetalation with the coupling partner and reductive elimination to yield the desired product and regenerate the active palladium(0) catalyst.[2]

G pd0 Pd(0)L_n pd2_complex R-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition (R-X) transmetalation_complex R-Pd(II)L_n-R' pd2_complex->transmetalation_complex Transmetalation (R'-M) transmetalation_complex->pd0 Reductive Elimination (R-R')

A simplified catalytic cycle for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling this compound with an organoboron compound, typically a boronic acid or a boronate ester.[3][4] This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are prevalent in many pharmaceutical agents.[4] The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[3]

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford 2-ethoxy-5-phenylpyridine.

Data Summary:

Coupling PartnerProductTypical Yield Range
Arylboronic acids5-Aryl-2-ethoxypyridines70-95%
Heteroarylboronic acids5-Heteroaryl-2-ethoxypyridines60-90%
Vinylboronic acids5-Vinyl-2-ethoxypyridines65-85%

Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[5] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[5] It is a reliable method for the synthesis of aryl alkynes, which are important intermediates in organic synthesis and can be found in various biologically active molecules and materials.

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Nitrogen or Argon gas

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv) via syringe.

  • Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise.

  • Stir the reaction at room temperature to 50 °C for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield 2-ethoxy-5-(phenylethynyl)pyridine.

Data Summary:

Coupling PartnerProductTypical Yield Range
Terminal Alkynes5-(Alkynyl)-2-ethoxypyridines75-98%

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7] This reaction allows for the synthesis of a wide variety of aryl amines from aryl halides and primary or secondary amines.[8] It has become a vital tool in medicinal chemistry for the synthesis of compounds containing the arylamine moiety.

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar bulky phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Toluene or Dioxane

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a Schlenk tube.

  • Add this compound (1.0 mmol, 1.0 equiv) and toluene (5 mL).

  • Add morpholine (1.2 mmol, 1.2 equiv) via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.

  • Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography to obtain 4-(2-ethoxypyridin-5-yl)morpholine.

Data Summary:

AmineProductTypical Yield Range
Primary Amines5-(Alkyl/Arylamino)-2-ethoxypyridines60-90%
Secondary Amines5-(Dialkyl/Arylalkylamino)-2-ethoxypyridines70-95%

Heck Reaction: C-C (Alkenyl) Bond Formation

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene.[1] This reaction is a valuable method for the synthesis of stilbenes and cinnamates and is tolerant of a variety of functional groups.[9]

Protocol: Heck Reaction of this compound with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF)

  • Nitrogen or Argon gas

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%).

  • Evacuate and backfill with an inert gas three times.

  • Add DMF (5 mL), triethylamine (1.5 mmol, 1.5 equiv), and styrene (1.2 mmol, 1.2 equiv).

  • Heat the reaction to 100 °C for 12-24 hours.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield 2-ethoxy-5-styrylpyridine.

Data Summary:

AlkeneProductTypical Yield Range
Styrenes5-(Styryl)-2-ethoxypyridines50-80%
Acrylates5-(Acrylate)-2-ethoxypyridines60-85%

Other Functionalization Methods

Beyond palladium-catalyzed reactions, other methods can be employed for the functionalization of this compound.

  • Lithiation and Grignard Formation: Halogen-metal exchange using organolithium reagents (e.g., n-BuLi) at low temperatures or formation of the Grignard reagent can generate a nucleophilic C5-pyridyl species. This can then be reacted with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, etc.).[10][11]

  • Cyanation: The bromo group can be displaced by a cyanide source, often using copper(I) cyanide (Ullmann-type reaction) or a palladium-catalyzed cyanation protocol, to introduce a nitrile group.[12]

Disclaimer: The provided protocols are intended as a general guide. Reaction conditions, including catalyst, ligand, base, solvent, and temperature, may require optimization for specific substrates and coupling partners to achieve the best results. All experiments should be conducted by trained personnel in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Safety data sheets for all chemicals should be consulted prior to use.

References

Application Notes and Protocols for the Synthesis of N-Heterocyclic Compounds Using 5-Bromo-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-ethoxypyridine is a versatile heterocyclic building block widely employed in organic synthesis, particularly for the construction of novel N-heterocyclic compounds.[1] Its unique electronic properties and the presence of a reactive bromine atom at the 5-position and an ethoxy group at the 2-position make it an ideal substrate for various palladium-catalyzed cross-coupling reactions.[1] These reactions are instrumental in forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of a diverse array of substituted pyridines. Such scaffolds are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional materials.[1][2][3]

This document provides detailed application notes and protocols for the use of this compound in three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, and the Sonogashira Coupling. These methodologies are foundational for creating complex molecular architectures from a readily available starting material.

Key Applications

  • Medicinal Chemistry: Serves as a crucial intermediate in the synthesis of pharmaceuticals, including potential anti-cancer agents, by enabling the development of novel molecular entities that can modulate biological pathways.[1]

  • Agrochemicals: Used in the development of new crop protection agents.[1]

  • Materials Science: Incorporated into polymers and other materials to enhance their properties.[1]

General Experimental Workflow

The following diagram illustrates a general workflow for palladium-catalyzed cross-coupling reactions involving this compound. The process emphasizes the necessity of an inert atmosphere to protect the catalyst and reagents from oxygen and moisture.

G cluster_prep Reaction Setup cluster_reagents Catalyst & Solvent Addition cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep Add this compound, Coupling Partner, & Base to a dry Schlenk flask. catalyst Add Palladium Catalyst & Ligand. prep->catalyst solvent Add Degassed Solvent. catalyst->solvent inert Evacuate & Backfill with Inert Gas (3x). solvent->inert heat Heat Reaction Mixture with Vigorous Stirring. inert->heat monitor Monitor Progress by TLC or LC-MS. heat->monitor cool Cool to Room Temperature. monitor->cool extract Dilute, Wash, & Extract. cool->extract dry Dry Organic Layer & Concentrate. extract->dry purify Purify by Column Chromatography. dry->purify

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly effective method for the formation of C-C bonds between this compound and various aryl- or vinylboronic acids or their esters.[4][5][6] This reaction is a cornerstone of modern organic synthesis for creating biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds.[4][7]

Reaction Scheme

G reactant1 This compound reagents Pd Catalyst Base, Solvent reactant1->reagents reactant2 Aryl/Vinyl Boronic Acid (R-B(OH)2) reactant2->reagents product 5-Aryl/Vinyl-2-ethoxypyridine reagents->product

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous Solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene, or DMF)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of bromopyridine derivatives, which can be adapted for this compound.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
2Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O901870-90
3PdCl₂(dppf) (3)-Cs₂CO₃DMF851680-95

Note: Yields are representative and based on analogous substrates. Optimization may be required.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds between an aryl halide and an amine.[8][9][10] This reaction is of paramount importance in medicinal chemistry for synthesizing arylamines, which are prevalent in numerous pharmaceuticals.[8][10]

Reaction Scheme

G reactant1 This compound reagents Pd Catalyst, Ligand Base, Solvent reactant1->reagents reactant2 Amine (R¹R²NH) reactant2->reagents product 5-(R¹R²N)-2-ethoxypyridine reagents->product

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol

This protocol is a generalized procedure and may require optimization for specific amines.

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., Xantphos or BINAP, 4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv)

  • Anhydrous Solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube or sealed vial.

  • Add this compound.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the tube/vial and heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Buchwald-Hartwig Amination Conditions

The following table summarizes typical conditions for the Buchwald-Hartwig amination of bromopyridine derivatives.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Dioxane11012-2475-90
2Pd(OAc)₂ (2)BINAP (3)NaOtBuToluene1008-1680-95
3G3-XPhos (2)-K₃PO₄t-AmylOH1101285-98

Note: Yields are representative and based on analogous substrates. The choice of ligand and base is critical and often substrate-dependent.[8] Optimization may be required.

Sonogashira Coupling

The Sonogashira coupling reaction is a robust method for forming C-C bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[11][12] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is widely used in the synthesis of pharmaceuticals, natural products, and organic materials.[11]

Reaction Scheme

G reactant1 This compound reagents Pd Catalyst, Cu(I) Salt Base, Solvent reactant1->reagents reactant2 Terminal Alkyne (R-C≡CH) reactant2->reagents product 5-(Alkynyl)-2-ethoxypyridine reagents->product

Caption: Sonogashira coupling of this compound.

Experimental Protocol

This protocol is a generalized procedure and may require optimization for specific alkynes.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) Iodide (CuI) (5-10 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))

  • Anhydrous Solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Sonogashira Coupling Conditions

The following table summarizes typical conditions for the Sonogashira coupling of bromopyridine derivatives.

EntryCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂ (2)CuI (5)Et₃NTHFRT1280-95
2Pd(PPh₃)₄ (5)CuI (10)DIPADMF60675-90
3Pd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃NAcetonitrile80470-85

Note: Yields are representative and based on analogous substrates.[11] Optimization may be required.

Safety Information

  • Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere.

  • Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive.

  • Organic solvents are flammable and should be handled in a well-ventilated fume hood.

  • Always consult the Safety Data Sheets (SDS) for all reagents before use.

By following these protocols, researchers can effectively utilize this compound as a key building block for the synthesis of a wide range of novel N-heterocyclic compounds for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Negishi Coupling of 5-Bromo-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Negishi cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction joins an organozinc compound with an organic halide, offering high functional group tolerance and excellent yields.[2] These application notes provide a detailed experimental procedure for the Negishi coupling of 5-Bromo-2-ethoxypyridine with an in-situ generated arylzinc reagent, (4-methoxyphenyl)zinc chloride, to synthesize 2-ethoxy-5-(4-methoxyphenyl)pyridine. This protocol is designed for researchers in academia and industry, particularly those involved in medicinal chemistry and drug development, where the construction of complex biaryl structures is paramount.

Reaction Scheme

The overall reaction is as follows:

Reaction Scheme

Caption: Negishi coupling of this compound with (4-methoxyphenyl)zinc chloride.

Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[1] The key steps are:

  • Oxidative Addition: The palladium(0) catalyst oxidatively adds to the this compound, forming a palladium(II) complex.

  • Transmetalation: The aryl group from the (4-methoxyphenyl)zinc chloride is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic ligands on the palladium complex are eliminated to form the desired biaryl product, regenerating the palladium(0) catalyst.

Negishi_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_ArylHalide Ar-Pd(II)L_n-X OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Diaryl ZnX2 ZnClBr Transmetalation->ZnX2 RedElim Reductive Elimination RedElim->Pd0 Product 2-ethoxy-5-(4-methoxyphenyl)pyridine (Ar-Ar') RedElim->Product ArylHalide This compound (Ar-X) ArylHalide->OxAdd Organozinc (4-methoxyphenyl)zinc chloride (Ar'-ZnCl) Organozinc->Transmetalation

Caption: The catalytic cycle for the Negishi cross-coupling reaction.

Experimental Workflow

The experimental procedure involves two main stages: the in-situ preparation of the organozinc reagent and the subsequent palladium-catalyzed cross-coupling reaction. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents, as organometallic reagents are sensitive to air and moisture.[1]

Experimental_Workflow cluster_prep Organozinc Reagent Preparation (in-situ) cluster_coupling Negishi Coupling Reaction cluster_workup Work-up and Purification start_prep Start: Dry Glassware under Inert Atmosphere add_anisole Add 4-bromoanisole and anhydrous THF start_prep->add_anisole cool_nBuLi Cool to -78 °C add_anisole->cool_nBuLi add_nBuLi Add n-BuLi dropwise cool_nBuLi->add_nBuLi stir_lithiation Stir at -78 °C for 30 min (Lithiation) add_nBuLi->stir_lithiation add_ZnCl2 Add ZnCl₂ solution in THF stir_lithiation->add_ZnCl2 warm_transmetalation Warm to room temperature (Transmetalation) add_ZnCl2->warm_transmetalation end_prep Organozinc Reagent Ready for Use warm_transmetalation->end_prep add_organozinc Add in-situ prepared organozinc reagent end_prep->add_organozinc start_coupling Start: Dry Glassware with Catalyst add_reactants Add this compound and THF start_coupling->add_reactants add_reactants->add_organozinc heat_reaction Heat to reflux (e.g., 65 °C) add_organozinc->heat_reaction monitor_reaction Monitor by TLC/GC-MS heat_reaction->monitor_reaction end_coupling Reaction Complete monitor_reaction->end_coupling start_workup Cool to Room Temperature end_coupling->start_workup quench Quench with saturated NH₄Cl (aq) start_workup->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end_product Isolated Product purify->end_product

Caption: A step-by-step workflow for the Negishi coupling of this compound.

Data Presentation

The following tables summarize the reagents, conditions, and typical outcomes for the Negishi coupling of this compound with (4-methoxyphenyl)zinc chloride.

Table 1: Reagents and Stoichiometry

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
This compound202.051.01.0
4-Bromoanisole187.041.21.2
n-Butyllithium (2.5 M in hexanes)64.061.21.2
Zinc Chloride (1.0 M in THF)136.301.21.2
Pd(P(tBu)₃)₂512.180.020.02
Anhydrous Tetrahydrofuran (THF)---

Table 2: Reaction Conditions and Yield

ParameterValue
SolventAnhydrous Tetrahydrofuran (THF)
Temperature65 °C (Reflux)
Reaction Time12 - 18 hours
Catalyst Loading2 mol%
Isolated Yield 85 - 95%

Experimental Protocols

Materials:

  • This compound

  • 4-Bromoanisole

  • n-Butyllithium (2.5 M solution in hexanes)

  • Zinc chloride (1.0 M solution in THF)

  • Bis(tri-tert-butylphosphine)palladium(0) [Pd(P(tBu)₃)₂]

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flasks or round-bottom flasks equipped with septa

  • Magnetic stirrer and stir bars

  • Inert gas (argon or nitrogen) supply with manifold

  • Syringes and needles

  • Dry ice/acetone bath

  • Heating mantle or oil bath with temperature control

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

Part A: In-situ Preparation of (4-methoxyphenyl)zinc chloride

  • To a dry, argon-flushed Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.2 mmol, 1.2 equiv.) and anhydrous THF (5 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 1.2 mmol, 1.2 equiv.) dropwise to the stirred solution. A color change is typically observed, indicating the formation of the aryllithium species.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • To this solution, slowly add zinc chloride (1.0 M in THF, 1.2 mmol, 1.2 equiv.) via syringe.

  • Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for an additional 30 minutes. The resulting solution of (4-methoxyphenyl)zinc chloride is ready for the coupling reaction.

Part B: Negishi Coupling Reaction

  • In a separate dry, argon-flushed Schlenk flask, add Pd(P(tBu)₃)₂ (0.02 mmol, 0.02 equiv.) and this compound (1.0 mmol, 1.0 equiv.).

  • Add anhydrous THF (5 mL) to dissolve the reactants.

  • To this mixture, add the freshly prepared solution of (4-methoxyphenyl)zinc chloride from Part A via cannula or syringe.

  • Heat the reaction mixture to reflux (approximately 65 °C) and stir for 12-18 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

Part C: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-ethoxy-5-(4-methoxyphenyl)pyridine.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of 2-ethoxy-5-(4-methoxyphenyl)pyridine via a Negishi cross-coupling reaction. The use of a commercially available and highly active palladium catalyst, along with the in-situ generation of the organozinc reagent, makes this procedure efficient and applicable to a wide range of substrates relevant to the pharmaceutical and materials science industries. The high yields and functional group tolerance of the Negishi coupling underscore its importance as a key transformation in modern organic synthesis.

References

Application Note and Protocol: Purification of 5-Bromo-2-ethoxypyridine Reaction Products by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the purification of 5-Bromo-2-ethoxypyridine from crude reaction mixtures using silica gel column chromatography. This compound is a valuable halogenated heterocycle intermediate in the synthesis of pharmaceuticals and other advanced materials. Its purity is critical for the success of subsequent synthetic transformations. This application note details the necessary materials, a step-by-step procedure for efficient purification, and methods for post-purification analysis. The protocol emphasizes the optimization of the mobile phase using Thin Layer Chromatography (TLC) to achieve high purity.

Introduction

Substituted pyridines, such as this compound, are essential building blocks in medicinal chemistry and materials science.[1] Synthesizing these compounds often results in a crude product containing unreacted starting materials, by-products, and other impurities that must be removed. Silica gel column chromatography is a widely used, effective method for isolating the desired compound to a high degree of purity.[2] The principle of this technique relies on the differential partitioning of the components of a mixture between a stationary phase (silica gel) and a mobile phase (eluent).[3] By carefully selecting the solvent system, components can be separated based on their polarity. This protocol provides a robust method for purifying this compound, adaptable for various reaction scales.

Experimental Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. The scale can be adjusted by proportionally changing the column size, amount of silica gel, and solvent volumes.

Materials and Equipment

Chemicals:

  • Crude this compound

  • Silica gel (Stationary Phase, 60 Å, 230-400 mesh)[4]

  • Hexane or Petroleum Ether (Non-polar component of mobile phase)[5]

  • Ethyl Acetate or Diethyl Ether (Polar component of mobile phase)[1][5]

  • Dichloromethane (for sample loading, optional)[6][7]

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Glass wool or cotton

  • Sand (50-100 mesh)

Equipment:

  • Glass chromatography column

  • Air or nitrogen source with pressure regulator (for flash chromatography)

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)[8]

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Preliminary Analysis and Solvent System Optimization via TLC

Before performing column chromatography, it is crucial to determine the optimal mobile phase composition by analyzing the crude mixture with TLC.[9] The goal is to find a solvent system where the desired product has a Retention Factor (Rf) of approximately 0.2-0.4.[9][10]

  • Dissolve a small amount of the crude material in a few drops of a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop a series of plates in chambers containing different ratios of a non-polar solvent (hexane or petroleum ether) and a polar solvent (ethyl acetate or diethyl ether). Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., 90:10, 85:15).[9]

  • Visualize the separated spots under a UV lamp. The desired product, this compound, should appear as a distinct spot.

  • Calculate the Rf value for the product spot in each solvent system. Select the system that provides an Rf value between 0.2 and 0.4 for the column elution.

TLC_Optimization_Logic cluster_workflow TLC Optimization for Solvent Selection start Select initial solvent system (e.g., 95:5 Hexane/Ethyl Acetate) run_tlc Spot crude mixture and develop TLC plate start->run_tlc visualize Visualize spots under UV light run_tlc->visualize calculate_rf Calculate Rf value of target compound visualize->calculate_rf decision Is Rf between 0.2 and 0.4? calculate_rf->decision too_high Rf is too high (>0.4) Decrease solvent polarity (Increase % Hexane) decision->too_high No too_low Rf is too low (<0.2) Increase solvent polarity (Increase % Ethyl Acetate) decision->too_low No optimal Optimal solvent system found Proceed to column chromatography decision->optimal Yes too_high->start too_low->start

Caption: Logic for optimizing the mobile phase using TLC.

Column Preparation (Slurry Packing Method)
  • Securely clamp the chromatography column in a vertical position within a fume hood. Ensure the stopcock is closed.[9]

  • Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer (approx. 1 cm) of sand.[11]

  • In a beaker, prepare a slurry by mixing the silica gel with the initial, low-polarity eluent determined by TLC. For 1 g of crude product, use approximately 40-50 g of silica gel.[9]

  • Swirl the slurry to remove trapped air bubbles and immediately pour it into the column.[12]

  • Gently tap the side of the column to ensure an even and compact packing of the silica gel.

  • Open the stopcock and drain the excess solvent, ensuring the solvent level never drops below the top of the silica bed to prevent cracking.[3]

  • Add another thin layer of sand on top of the silica bed to prevent disturbance during sample and solvent addition.[11]

Sample Loading (Dry Loading Method)

Dry loading is recommended for optimal separation as it introduces the sample in a concentrated band.[7]

  • Dissolve the crude this compound (1 g) in a minimal amount of a volatile solvent like dichloromethane.

  • Add a small amount of silica gel (approx. 2-3 g) to this solution.

  • Completely evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.[12]

  • Carefully add this powder as an even layer on top of the sand in the packed column.

Elution and Fraction Collection

A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective for separating the target compound from both less polar and more polar impurities.[13]

  • Begin elution by carefully adding the low-polarity mobile phase (determined from TLC) to the column. Use a pipette or glass rod to avoid disturbing the top layer.

  • Apply gentle pressure to the top of the column using a regulated air or nitrogen line to achieve a steady flow rate (flash chromatography).

  • Collect the eluent in sequentially numbered test tubes or a fraction collector.

  • Monitor the progress of the separation by periodically spotting collected fractions on a TLC plate and visualizing under a UV lamp.

  • Gradually increase the polarity of the mobile phase (e.g., from 5% to 10% to 15% ethyl acetate in hexane) to elute the this compound.[13]

  • Once the desired product has completely eluted, a high-polarity solvent (e.g., 50% ethyl acetate in hexane) can be used to flush out any remaining highly polar impurities from the column.

Column_Chromatography_Workflow cluster_workflow Purification Workflow Crude Crude Reaction Product TLC 1. TLC Analysis & Solvent Optimization Crude->TLC Pack 2. Prepare & Pack Silica Gel Column TLC->Pack Load 3. Dry Load Sample onto Column Pack->Load Elute 4. Gradient Elution Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Purified this compound Evaporate->Pure

Caption: Workflow for column chromatography purification.

Product Isolation and Analysis
  • Combine the fractions that contain the pure this compound, as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • The resulting residue is the purified product. Determine the final yield and assess its purity using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

Data Summary

While specific quantitative data for this compound is limited in the literature, useful starting points can be derived from closely related compounds. The following table summarizes typical solvent systems and reported Rf values for analogous brominated pyridine derivatives. Researchers should use this data as a guide to develop the optimal system for their specific separation.

CompoundStationary PhaseMobile Phase (Eluent)Rf ValueReference
5-Bromo-2-methoxypyridineSilica GelEthyl Ether / Hexane (1:9)Not Specified[1]
Substituted PyridineSilica GelEthyl Acetate / Hexanes (Gradient 0-20%)Not Specified[13]
4-(4-Methoxyphenyl)-3-methylpyridineSilica GelEthyl Acetate / Hexanes (30:70)0.5[13]
3,4-Dimethyl-5-(3-nitrobenzyl)pyridineSilica GelEthyl Acetate / Hexanes (30:70)0.6[13]
2-Amino-5-bromo-4-methylpyridineSilica GelPetroleum Ether / Ethyl Acetate~0.2-0.3 (Optimal)[9]

Troubleshooting

  • Compound Won't Elute: The solvent system is not polar enough. Gradually increase the percentage of the polar solvent (e.g., ethyl acetate). For very polar compounds, a small percentage of methanol (up to 10%) in dichloromethane can be used.[5][14]

  • Poor Separation (Co-elution): The solvent system may not be optimal. Try a different solvent combination (e.g., diethyl ether/hexane instead of ethyl acetate/hexane).[15] Ensure the column is packed well and the sample was loaded in a narrow band. Running a slower gradient can also improve resolution.[7]

  • Compound is Unstable on Silica: Silica gel is slightly acidic. If the target compound is acid-sensitive, the silica gel can be deactivated by pre-flushing the column with a solvent system containing 1-3% triethylamine.[7] Alternatively, a more neutral stationary phase like alumina could be considered.[14]

References

Application Notes and Protocols for the Scale-Up Synthesis of 5-Bromo-2-ethoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the scale-up synthesis of the versatile building block, 5-Bromo-2-ethoxypyridine, and its subsequent derivatization through common palladium-catalyzed cross-coupling reactions. The protocols and considerations outlined are intended for researchers and process chemists involved in pharmaceutical and materials science development.

Part 1: Scale-Up Synthesis of this compound

The industrial-scale synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution reaction. This process involves the displacement of a bromine atom from 2,5-dibromopyridine with an ethoxide source, typically sodium ethoxide. This method is advantageous for its high yield and relatively straightforward purification process, making it suitable for large-scale production.[1]

General Workflow for Synthesis

The synthesis workflow involves the preparation of sodium ethoxide, the nucleophilic substitution reaction, and subsequent product isolation and purification.

A Reagent Prep: Sodium metal + Ethanol (Prepare Sodium Ethoxide) B Reaction: Add 2,5-Dibromopyridine to Sodium Ethoxide solution in suitable solvent (e.g., Ethanol) A->B Charge Reactor C Heat & Stir: Reflux for specified time (e.g., 5-10 hours) B->C Reaction Conditions D Quench & Work-up: Cool, add water, and extract with an organic solvent (e.g., Dichloromethane) C->D Post-Reaction E Purification: Distill under reduced pressure to obtain pure product D->E Isolation

Caption: Workflow for this compound Synthesis.

Experimental Protocol: Large-Scale Synthesis

This protocol is adapted from established procedures for the analogous 5-bromo-2-methoxypyridine.[2]

  • Reactor Setup: A suitable glass-lined or stainless steel reactor is equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet. Ensure the system is inert and dry.

  • Reagent Preparation (Sodium Ethoxide):

    • Charge the reactor with absolute ethanol (e.g., 5 L per mole of 2,5-dibromopyridine).

    • Under a nitrogen atmosphere, carefully add sodium metal chunks (1.1 equivalents) portion-wise to the ethanol, controlling the addition rate to manage the exothermic reaction and hydrogen evolution.

    • Stir until all the sodium has dissolved to form a clear solution of sodium ethoxide.

  • Reaction:

    • To the sodium ethoxide solution, add 2,5-dibromopyridine (1.0 equivalent, e.g., 237 g, 1 mol) portion-wise.

    • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 5-10 hours.

    • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reactor to room temperature.

    • Carefully quench the reaction by the slow addition of water.

    • Most of the ethanol is removed via distillation.

    • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to yield this compound as a clear oil or low-melting solid.

Scale-Up Considerations
ParameterChallenge on Scale-UpMitigation Strategy
Reagent Handling Sodium metal is highly reactive and pyrophoric.Use sodium ethoxide solution directly if commercially available. Ensure strict moisture control and inert atmosphere.
Heat Management The preparation of sodium ethoxide is highly exothermic.Control the rate of sodium addition; use an efficient cooling system for the reactor.
Solvent Volume Large volumes of solvent increase cost and waste.Optimize reaction concentration. Investigate solvent recycling procedures.
Purification High-vacuum distillation can be challenging on a large scale.Ensure the vacuum pump and distillation setup are appropriately sized for the scale. Consider fractional distillation for high purity.
Safety Evolution of flammable hydrogen gas during ethoxide preparation.Ensure adequate ventilation and operate under a robust inert atmosphere (e.g., nitrogen blanket).

Part 2: Synthesis of Derivatives via Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of functional groups at the 5-position. The most common transformations include Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Logical Relationship of Derivatization

The core molecule serves as a versatile scaffold for creating a library of diverse derivatives for applications such as drug discovery screening.

Core This compound (Core Scaffold) Suzuki Suzuki-Miyaura (Aryl/Heteroaryl Boronic Acids) Core->Suzuki Buchwald Buchwald-Hartwig (Primary/Secondary Amines) Core->Buchwald Sonogashira Sonogashira (Terminal Alkynes) Core->Sonogashira Derivatives Library of Diverse 5-Substituted-2-ethoxypyridine Derivatives Suzuki->Derivatives Buchwald->Derivatives Sonogashira->Derivatives

Caption: Derivatization strategy for this compound.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling this compound with various aryl or vinyl boronic acids or esters.[3]

General Workflow for Suzuki-Miyaura Coupling

A Reactor Setup: Charge this compound, Boronic Acid, and Base B Inert Atmosphere: Evacuate and backfill with Nitrogen/Argon (3x) A->B Preparation C Reagent Addition: Add degassed solvent(s) and Pd Catalyst/Ligand B->C Degassing D Reaction: Heat to specified temperature (e.g., 85-100 °C) and stir C->D Initiation E Work-up & Purification: Cool, dilute, wash, extract, and purify via chromatography or crystallization D->E Isolation

Caption: Experimental workflow for Suzuki-Miyaura coupling.[4]

Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point adapted from procedures for similar bromopyridine substrates.[4][5]

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium phosphate (K₃PO₄) (2.5 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Add the degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1 ratio).

  • Reaction: Heat the mixture to 85-95 °C with vigorous stirring. Monitor progress by TLC or LC-MS. Reactions are often complete within 12-18 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Representative Suzuki-Miyaura Reaction Conditions

The following data is based on couplings with structurally similar aminobromopyridines.[4][5]

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (5%)PPh₃ (as part of catalyst)K₃PO₄ (2.5)1,4-Dioxane/H₂O90-9515-1870-95
Pd₂(dba)₃ (2%)SPhos (4%)K₂CO₃ (2.0)Toluene/H₂O1001280-98
XPhos-Pd-G3 (2%)XPhos (as part of catalyst)K₃PO₄ (2.5)2-MeTHF808-1285-99

B. Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a powerful method for synthesizing aryl amines by coupling this compound with a wide range of primary and secondary amines.[6][7]

General Workflow for Buchwald-Hartwig Amination

A Reactor Setup: Charge Pd Pre-catalyst, Ligand, and Base B Inert Atmosphere: Evacuate and backfill with Nitrogen/Argon (3x) A->B Preparation C Reagent Addition: Add solvent, this compound, and Amine B->C Reagent Charging D Reaction: Heat to specified temperature (e.g., 90-110 °C) and stir C->D Initiation E Work-up & Purification: Cool, filter, extract, and purify via chromatography or crystallization D->E Isolation

Caption: General experimental workflow for the Buchwald-Hartwig amination.[7]

Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.5 equiv.) to a dry reaction vessel.[8]

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Add the this compound (1.0 equiv.) followed by the amine coupling partner (1.2 equiv.).

  • Reaction: Seal the vessel and heat to 90-110 °C with stirring. Monitor the reaction by LC-MS.

  • Work-up and Purification: After completion, cool the mixture to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.

Representative Buchwald-Hartwig Reaction Conditions
Pd Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield (%)
Pd(OAc)₂ (2%)XPhos (4%)NaOt-Bu (1.5)Toluene10080-95
Pd₂(dba)₃ (1.5%)RuPhos (3%)K₂CO₃ (2.0)t-BuOH11075-90
XantPhos Pd G3 (2%)XantPhos (as part of catalyst)DBU (2.0)MeCN/Toluene14070-92[9]

C. Sonogashira Coupling: C-C (Alkyne) Bond Formation

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, which is invaluable for introducing handles for click chemistry or building rigid structural motifs.[10][11]

General Workflow for Sonogashira Coupling

A Reactor Setup: Charge this compound, Pd Catalyst, and Cu(I) Salt B Inert Atmosphere: Evacuate and backfill with Nitrogen/Argon (3x) A->B Preparation C Reagent Addition: Add degassed solvent, Amine base, and Terminal Alkyne B->C Reagent Charging D Reaction: Stir at room temperature or heat gently (e.g., 25-60 °C) C->D Initiation E Work-up & Purification: Filter, extract, and purify via chromatography D->E Isolation

Caption: Workflow for the Sonogashira cross-coupling reaction.[11]

Protocol for Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Inert Atmosphere: Flush the flask with an inert gas.

  • Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2.0 equiv.). Finally, add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). The reaction is often rapid and can be monitored by TLC.

  • Work-up and Purification: Once the starting material is consumed, dilute the reaction mixture with an organic solvent and filter to remove salts. Wash the filtrate with aqueous ammonium chloride, water, and brine. Dry the organic layer and concentrate under reduced pressure. Purify the residue by column chromatography.

Representative Sonogashira Reaction Conditions

The following data is based on couplings with structurally similar aminobromopyridines.[11]

Pd Catalyst (mol%)Cu(I) Salt (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (5%)CuI (10%)Et₃N (2.0)DMF25-402-685-98
PdCl₂(PPh₃)₂ (3%)CuI (5%)i-Pr₂NH (2.0)THF604-880-95
iPEPPSI-IPr (2%)None (Copper-Free)DBU (2.0)Water801270-90[10]

References

Application Notes and Protocols for Microwave-Assisted Synthesis with 5-Bromo-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-ethoxypyridine is a key building block in medicinal chemistry and drug development. Its pyridine core is a common motif in a wide range of biologically active compounds, and the presence of a bromine atom at the 5-position provides a versatile handle for introducing molecular diversity through various cross-coupling reactions. The ethoxy group at the 2-position can influence the molecule's electronic properties and metabolic stability. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate and improve the efficiency of such coupling reactions, significantly reducing reaction times from hours to minutes and often leading to higher yields and purities.[1][2][3][4] This document provides detailed application notes and protocols for the microwave-assisted Suzuki, Buchwald-Hartwig, and Sonogashira coupling reactions of this compound.

I. Microwave-Assisted Suzuki Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, enabling the synthesis of biaryl and heteroaryl compounds.[2] Microwave irradiation dramatically accelerates this transformation, making it a highly efficient method for the rapid synthesis of compound libraries for drug discovery programs.[2][5]

Application Notes

Microwave-assisted Suzuki coupling of this compound with various aryl and heteroaryl boronic acids allows for the synthesis of a diverse range of 5-substituted-2-ethoxypyridines. The choice of catalyst, base, and solvent is crucial for achieving high yields. Palladium catalysts such as Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly used.[2][5] A variety of inorganic bases can be employed, with K₂CO₃ and K₃PO₄ being effective options.[5][6] Solvent systems typically consist of a mixture of an organic solvent like 1,4-dioxane or ethanol with water to ensure the solubility of all reactants.[5][6]

Quantitative Data

The following table summarizes representative conditions for the microwave-assisted Suzuki coupling of bromo-pyridines with arylboronic acids. While specific data for this compound is not extensively available in the cited literature, these examples with structurally similar substrates provide a strong starting point for reaction optimization.

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (min)Yield (%)
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O1001581
24'-BromoacetophenonePhenylboronic acidPyridine-Pyrazole/Pd(II) (0.1)KOHEtOH/H₂O120295
33-Bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-onep-Methoxyphenylboronic acidXPhosPdG2 (5) / XPhos (10)K₂CO₃1,4-Dioxane1104075
Experimental Protocol: Microwave-Assisted Suzuki Coupling

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (2-5 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Deionized Water

  • Microwave reactor vial (10 mL) with a magnetic stir bar

  • Nitrogen or Argon gas supply

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add a 4:1 mixture of 1,4-dioxane and deionized water (e.g., 4 mL dioxane, 1 mL water).

  • Seal the vial tightly with a cap.

  • If desired, degas the mixture by bubbling nitrogen or argon through the solution for 5-10 minutes.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 100-120°C for 15-30 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow: Suzuki Coupling

Suzuki_Workflow reagents 1. Add Reactants: - this compound - Arylboronic acid - Pd(PPh3)4 - K2CO3 solvent 2. Add Solvent: 1,4-Dioxane/H2O reagents->solvent seal_degas 3. Seal Vial (Optional: Degas) solvent->seal_degas microwave 4. Microwave Irradiation (100-120°C, 15-30 min) seal_degas->microwave workup 5. Workup: - Dilute with EtOAc - Filter through Celite microwave->workup purification 6. Purification: - Extraction - Drying - Concentration - Column Chromatography workup->purification product 7. Isolated Product: 5-Aryl-2-ethoxypyridine purification->product

Caption: General workflow for microwave-assisted Suzuki coupling.

II. Microwave-Assisted Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines.[7][8] Microwave assistance significantly accelerates this reaction, providing a rapid route to N-substituted pyridines.[1][3][4]

Application Notes

Microwave-assisted Buchwald-Hartwig amination of this compound with a variety of primary and secondary amines provides access to a wide range of 5-amino-2-ethoxypyridine derivatives. The choice of palladium catalyst, ligand, and base is critical for successful coupling. Common catalyst systems include Pd₂(dba)₃ with a bulky phosphine ligand such as XPhos.[1] Strong bases like sodium tert-butoxide (NaOtBu) are typically required.[1][4] Anhydrous aprotic solvents such as toluene or 1,4-dioxane are generally used.

Quantitative Data

The following table presents representative conditions for the microwave-assisted Buchwald-Hartwig amination of aryl bromides. These conditions can be adapted for the amination of this compound.

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (min)Yield (%)
11,4-DibromobenzenePhenoxazinePd₂(dba)₃ (5)XPhos (10)t-BuONaToluene1503089
23,5-DibromopyridineAnilinePd₂(dba)₃XPhosNaOtBuToluene130-15010-30High
32-Bromo-13α-estrone 3-methyl etherAnilinePd(OAc)₂X-PhosKOt-BuToluene1501085
Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-2.1 equiv)

  • Pd₂(dba)₃ (2-5 mol%)

  • XPhos (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5-2.5 equiv)

  • Anhydrous Toluene

  • Microwave reactor vial (10 mL) with a magnetic stir bar

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In an inert atmosphere glovebox, add NaOtBu, Pd₂(dba)₃, and XPhos to a 10 mL microwave reactor vial containing a magnetic stir bar.

  • In a separate vial, dissolve this compound and the amine in anhydrous toluene.

  • Transfer this solution to the microwave vial containing the catalyst and base.

  • Seal the vial tightly.

  • Remove the vial from the glovebox and place it in the microwave reactor.

  • Irradiate at 130-150°C for 10-30 minutes with stirring.[4]

  • After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.[4]

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.[4]

  • Wash the organic phase with water and then with brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by silica gel flash column chromatography.[4]

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow reagents 1. Add Catalyst/Base: - Pd2(dba)3, XPhos - NaOtBu (in glovebox) solution 2. Add Reactant Solution: - this compound - Amine in Toluene reagents->solution seal 3. Seal Vial solution->seal microwave 4. Microwave Irradiation (130-150°C, 10-30 min) seal->microwave workup 5. Workup: - Dilute with EtOAc - Filter through Celite microwave->workup purification 6. Purification: - Extraction - Drying - Concentration - Column Chromatography workup->purification product 7. Isolated Product: 5-Amino-2-ethoxypyridine derivative purification->product

Caption: General workflow for microwave-assisted Buchwald-Hartwig amination.

III. Microwave-Assisted Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of C-C bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[9] This reaction is instrumental in the synthesis of arylalkynes, which are important precursors in drug discovery. Microwave irradiation significantly reduces reaction times for this coupling.[10]

Application Notes

Microwave-assisted Sonogashira coupling of this compound with various terminal alkynes provides a direct route to 5-alkynyl-2-ethoxypyridine derivatives. The reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, like CuI.[9] An amine base, such as triethylamine (Et₃N), is commonly used, which also serves as the solvent in some cases. The use of microwave heating can accelerate the reaction, allowing for completion in minutes.[10]

Quantitative Data

The following table provides representative conditions for the microwave-assisted Sonogashira coupling of aryl halides with terminal alkynes. These conditions can be used as a starting point for the coupling of this compound.

| Entry | Aryl Halide | Alkyne | Catalyst System | Base / Solvent | Temp. (°C) | Time (min) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | 2-Benzyloxy-5-iodopyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 240 | 92 | | 2 | Aryl bromides | Trimethylsilylacetylene | Pd catalyst / CuI | Et₃N | Not specified | 5-25 | 80-95 | | 3 | Aryl iodides/bromides | Phenylacetylene | Pd-MCM-41 | DBU | 120 | 40 | Good |

Note: Entry 1 was performed at room temperature but is representative of the catalyst system often used in microwave-assisted Sonogashira reactions.

Experimental Protocol: Microwave-Assisted Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous THF (optional, as co-solvent)

  • Microwave reactor vial (10 mL) with a magnetic stir bar

  • Nitrogen or Argon gas supply

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF (if used) followed by triethylamine and the terminal alkyne.

  • Seal the vial tightly.

  • If desired, degas the mixture by bubbling nitrogen or argon through the solution for 5-10 minutes.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 80-120°C for 10-30 minutes with stirring.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow reagents 1. Add Reactants/Catalysts: - this compound - Terminal Alkyne - PdCl2(PPh3)2, CuI solvent_base 2. Add Solvent/Base: Et3N (and THF if needed) reagents->solvent_base seal_degas 3. Seal Vial (Optional: Degas) solvent_base->seal_degas microwave 4. Microwave Irradiation (80-120°C, 10-30 min) seal_degas->microwave workup 5. Workup: - Dilute with EtOAc - Filter through Celite microwave->workup purification 6. Purification: - Concentration - Column Chromatography workup->purification product 7. Isolated Product: 5-Alkynyl-2-ethoxypyridine purification->product

Caption: General workflow for microwave-assisted Sonogashira coupling.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 5-Bromo-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of the Suzuki coupling reaction involving 5-Bromo-2-ethoxypyridine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in Suzuki coupling reactions with this compound can arise from several factors. Due to the presence of the electron-donating ethoxy group and the coordinating pyridine nitrogen, this substrate can be challenging.[1]

Common Causes for Low Yield and Suggested Solutions:

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands that shield the palladium center and prevent pyridine coordination. Ligands such as SPhos, XPhos, and RuPhos are often effective.[1][2]

  • Inefficient Oxidative Addition: The C-Br bond of this compound can be less reactive compared to other aryl bromides, leading to slow oxidative addition, which is often the rate-determining step.[1][3]

    • Solution: Increase the reaction temperature or screen different palladium catalysts and ligands. For less reactive bromides, more electron-rich and bulky ligands can facilitate oxidative addition.[1] Consider using more active pre-catalysts like Pd-PEPPSI or palladacycles.[2]

  • Side Reactions: Competing side reactions such as protodeboronation of the boronic acid and homocoupling of the coupling partners can consume starting materials and reduce the yield of the desired product.[1][4]

    • Solution: To minimize protodeboronation, use anhydrous solvents and consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are more stable.[1] For homocoupling, ensure the reaction is thoroughly degassed to remove oxygen, which can promote this side reaction.[1][4]

  • Inappropriate Base or Solvent: The choice of base and solvent is crucial for the efficiency of the transmetalation step and the overall reaction rate.[5][6]

    • Solution: A screening of bases and solvents is recommended. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often effective.[7] A variety of solvents, including ethereal solvents like 1,4-dioxane or THF, often in combination with water, can be used.[8]

Q2: I am observing significant amounts of debrominated starting material (2-ethoxypyridine) in my reaction mixture. What is causing this and how can I prevent it?

A2: The formation of a debrominated byproduct is a known side reaction in Suzuki couplings, often referred to as hydrodehalogenation.[4]

  • Cause: This can be caused by the presence of trace amounts of water or other proton sources, or by a competing reaction pathway where a hydride species is transferred to the palladium complex.[4]

  • Solutions:

    • Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).

    • Optimize the Base: Some bases are more prone to promoting this side reaction. Switching to a milder base like K₂CO₃ or CsF might be beneficial.[9]

    • Ligand Choice: The choice of ligand can influence the relative rates of the desired coupling and undesired side reactions. Screening different ligands can help identify one that minimizes hydrodehalogenation.

Q3: The homocoupling of my boronic acid is a major side product. How can I suppress this?

A3: Homocoupling of the boronic acid to form a biaryl byproduct is a common issue, often promoted by the presence of oxygen.[4]

  • Solutions:

    • Thorough Degassing: Ensure the reaction mixture and solvents are rigorously degassed to remove any dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.[8]

    • Use a Stoichiometric Amount of Boronic Acid: Using a large excess of the boronic acid can sometimes lead to increased homocoupling. Try using a smaller excess (e.g., 1.1-1.2 equivalents).[10]

    • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling. If this is a persistent issue, consider screening different palladium sources or pre-catalysts.

Data Presentation: Catalyst, Ligand, Base, and Solvent Screening

The following tables summarize the expected yields for the Suzuki coupling of this compound with phenylboronic acid under various reaction conditions. These values are based on trends observed for structurally similar bromopyridine derivatives and should be used as a guide for optimization.[2][6][7][11]

Table 1: Comparison of Palladium Catalysts and Ligands

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield (%)
Pd(PPh₃)₄ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001265-75
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)100885-95
Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)100690-98
Pd(dppf)Cl₂ (3)-Na₂CO₃ (2)DME/H₂O (4:1)851080-90
PEPPSI-IPr (3)-K₃PO₄ (2)t-AmylOH1004>95

Table 2: Effect of Different Bases

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield (%)
Pd₂(dba)₃ (1.5)XPhos (3)Na₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001270-80
Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001080-90
Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)100690-98
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1005>95

Table 3: Effect of Different Solvents

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield (%)
Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)Toluene/H₂O (10:1)100885-95
Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)100690-98
Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)THF/H₂O (4:1)661280-90
Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)2-MeTHF/H₂O (10:1)801088-96

Experimental Protocols

Below is a generalized experimental protocol for the Suzuki coupling of this compound with an arylboronic acid using a high-yielding catalyst system.

Protocol 1: Suzuki Coupling using Pd₂(dba)₃/XPhos

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv, 1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 equiv, 3 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and wash it with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Suzuki Catalytic Cycle

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n PdII R-Pd(II)-X L_n Pd0->PdII Oxidative Addition OA Oxidative Addition (R-X) PdII_Ar R-Pd(II)-Ar L_n PdII->PdII_Ar Transmetalation TM Transmetalation (Ar-B(OR)2) PdII_Ar->Pd0 Reductive Elimination RE Reductive Elimination Product Coupled Product (R-Ar) RE->Product ArylHalide This compound (R-X) ArylHalide->OA BoronicAcid Arylboronic Acid (Ar-B(OR)2) BoronicAcid->TM Base Base (e.g., K3PO4) Base->TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckCatalyst Issue: Catalyst Inhibition/ Inefficient Oxidative Addition Start->CheckCatalyst CheckSideReactions Issue: Side Reactions Prevalent (Debromination, Homocoupling) Start->CheckSideReactions CheckConditions Issue: Suboptimal Base/Solvent Start->CheckConditions SolutionCatalyst Solution: - Use bulky, electron-rich ligands (SPhos, XPhos) - Increase temperature - Screen different Pd pre-catalysts CheckCatalyst->SolutionCatalyst SolutionSideReactions Solution: - Ensure anhydrous conditions - Thoroughly degas solvents - Use boronic esters - Optimize base CheckSideReactions->SolutionSideReactions SolutionConditions Solution: - Screen stronger bases (K3PO4, Cs2CO3) - Screen different solvent systems (Dioxane, Toluene, THF) CheckConditions->SolutionConditions

Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling.

References

Technical Support Center: Catalyst Deactivation in 5-Bromo-2-ethoxypyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing catalyst deactivation during cross-coupling reactions involving 5-Bromo-2-ethoxypyridine. The pyridine moiety in this substrate presents unique challenges due to the coordinating nature of its nitrogen atom, which can significantly impact catalyst performance.[1] This guide provides practical solutions, frequently asked questions (FAQs), and detailed protocols to help you achieve reproducible and high-yielding results.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound prone to catalyst deactivation?

A1: The primary challenge arises from the Lewis basic nitrogen atom within the pyridine ring of this compound. This nitrogen can coordinate strongly to the palladium center of the catalyst. This coordination can form stable, inactive catalyst complexes, effectively poisoning the catalyst and halting the catalytic cycle.[1] This is a well-known issue for pyridine-containing substrates.[1]

Q2: What are the main mechanisms of catalyst deactivation in these reactions?

A2: The primary deactivation pathways include:

  • Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the palladium center and preventing the coordination of reactants or inhibiting key steps like oxidative addition and reductive elimination.[1]

  • Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, especially at high concentrations or elevated temperatures.[1][2]

  • Catalyst Agglomeration (Palladium Black Formation): If the catalytic cycle is slow due to inhibition by the pyridine substrate, the active Pd(0) species may agglomerate into inactive palladium black, which reduces the available active surface area of the catalyst.[3][4]

  • Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can degrade under the reaction conditions.[5]

  • Impurities: Trace impurities in reagents, starting materials, or solvents, such as sulfur or phosphorus compounds, can act as catalyst poisons.[3][6]

Q3: How can I determine if my catalyst has been deactivated?

A3: Signs of catalyst deactivation include:

  • Low or no conversion of the starting material.[1]

  • The reaction stalling before completion.[4]

  • Formation of a black precipitate (palladium black).[3]

  • A significant increase in reaction time or a decrease in yield upon catalyst recycling.[7] Kinetic monitoring of the reaction, for instance by ¹H NMR, can reveal a plateau in product formation before the starting material is fully consumed, which is a strong indicator of catalyst deactivation.[1]

Q4: Is it possible to regenerate a deactivated palladium catalyst?

A4: Yes, in some cases, catalyst regeneration is possible. The appropriate method depends on the cause of deactivation.

  • For deactivation caused by the deposition of organic materials or coking, thermal regeneration (heating the catalyst) or washing with specific solvents can be effective.[8][9]

  • Chemical regeneration using reactive gases or solutions can also remove impurities.[9] For instance, a treatment with chloroform and glacial acetic acid has been shown to restore the activity of a deactivated Pd(OH)₂/C catalyst.[10]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during cross-coupling reactions with this compound.

Issue Potential Cause Recommended Solution
Low or No Conversion Catalyst Poisoning by Pyridine Nitrogen: The substrate is coordinating to the palladium center and inhibiting the catalytic cycle.[1]1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or P(t-Bu)₃.[1] 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure efficient generation of the active catalytic species.[1] 3. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome partial deactivation.[1]
Inefficient Oxidative Addition: The C-Br bond of this compound is not being effectively activated.[1]1. Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 10-20 °C, while monitoring for potential decomposition.[1] 2. Ligand Choice: Ensure the chosen ligand is suitable for activating aryl bromides. More electron-rich ligands can facilitate this step.
Reaction Stalls Before Completion Catalyst Deactivation During Reaction: The active Pd(0) species is being consumed by a deactivation pathway over time.[4]1. Use a More Robust Catalyst System: Consider ligands known for their stability, which can protect the palladium center. 2. Lower Reaction Temperature: Higher temperatures can accelerate catalyst decomposition.[1]
Formation of Side Products (e.g., Homocoupling) Oxygen Contamination: Oxygen can promote the homocoupling of organometallic reagents and deactivate the Pd(0) catalyst.[1][4]1. Degas the Reaction Mixture: Thoroughly degas the solvent and reaction mixture to remove oxygen.[1] 2. Use a Pd(0) Source: Using a Pd(0) pre-catalyst can sometimes minimize side reactions that occur during the in-situ reduction of Pd(II) sources.[1]
Protodeboronation (in Suzuki Coupling): The boronic acid is being replaced by a hydrogen atom.1. Use Anhydrous Conditions: Ensure all reagents and solvents are dry.[1] 2. Choose a Non-Aqueous Base: Consider using a base like K₃PO₄ in an anhydrous solvent.[1]
Catalyst Decomposition (Palladium Black Formation) Slow Catalysis Leading to Agglomeration: If the catalytic cycle is slow due to pyridine inhibition, the active Pd(0) species may have a longer lifetime in solution, increasing the chance of agglomeration.[1]1. Optimize Reaction Conditions to Increase Rate: Implement strategies to accelerate the catalytic cycle (e.g., ligand choice, temperature).[1] 2. Use a Ligand that Stabilizes Pd(0): Some ligands are better at preventing the agglomeration of palladium nanoparticles.[1]
Quantitative Data on Catalyst Performance

The following tables summarize quantitative data on the performance of different catalyst systems in cross-coupling reactions involving pyridine substrates. This data is intended to provide a comparative overview to guide your selection of reaction conditions.

Table 1: Comparison of Ligands in Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid [1]

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Turnover Number (TON)
PPh₃2K₂CO₃Toluene/ H₂O10024< 5< 2.5
P(t-Bu)₃2K₃PO₄Toluene8029547.5
XPhos1K₃PO₄Dioxane10049898
SPhos1K₃PO₄Dioxane10049797

Table 2: Comparison of Catalyst Systems for Buchwald-Hartwig Amination of 2-Bromopyridine with Morpholine

Palladium Precursor (mol% Pd)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene1001292
Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Dioxane110895
Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)t-AmylOH1101293

Visualizations

Catalyst_Deactivation_Pathway Active_Catalyst Active Pd(0) Catalyst Inactive_Complex Inactive Pd(0)-Pyridine Complex (Catalyst Poisoning) Active_Catalyst->Inactive_Complex Coordination with Pyridine Nitrogen Catalytic_Cycle Productive Catalytic Cycle Active_Catalyst->Catalytic_Cycle Reactants Agglomeration Palladium Black (Agglomeration) Active_Catalyst->Agglomeration Slow Catalysis Pyridine_Substrate This compound Pyridine_Substrate->Inactive_Complex Catalytic_Cycle->Active_Catalyst Product

Caption: Primary catalyst deactivation pathway in reactions with this compound.

Troubleshooting_Workflow Start Low or No Product Yield Check_Catalyst Is Catalyst Deactivation Suspected? (e.g., Pd Black, Stalled Reaction) Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? (Temp, Solvent, Base) Check_Catalyst->Check_Conditions No Change_Ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Check_Catalyst->Change_Ligand Yes Use_Precatalyst Use Well-Defined Pre-catalyst Check_Catalyst->Use_Precatalyst Yes Check_Reagents Are Reagents Pure & Anhydrous? Check_Conditions->Check_Reagents Yes Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp No Purify_Reagents Purify/Dry Reagents & Solvents Check_Reagents->Purify_Reagents No Success Successful Reaction Check_Reagents->Success Yes Change_Ligand->Success Use_Precatalyst->Success Optimize_Temp->Success Purify_Reagents->Success

Caption: A logical workflow for diagnosing and addressing low conversion in pyridine cross-coupling reactions.[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)

  • Ligand (e.g., SPhos, 0.022 mmol)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-dioxane, 5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound, the arylboronic acid, the base, the palladium pre-catalyst, and the ligand.[1]

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.[1]

  • Solvent Addition: Add the degassed solvent via syringe.[1]

  • Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time. Monitor the reaction progress by TLC or LC-MS.[1]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Kinetic Monitoring of Catalyst Deactivation by ¹H NMR

This protocol allows for the in-situ monitoring of a cross-coupling reaction to understand the kinetics and identify potential catalyst deactivation.[1]

Materials:

  • Reactants, catalyst, ligand, and base as described in Protocol 1.

  • Anhydrous, deuterated solvent (e.g., dioxane-d₈).

  • Internal standard (e.g., 1,3,5-trimethoxybenzene).

Procedure:

  • Sample Preparation: In a glovebox, combine all reagents and the internal standard in an NMR tube equipped with a J. Young valve.

  • Solvent Addition: Add the deuterated solvent via syringe.

  • Initial Spectrum: Acquire an initial ¹H NMR spectrum at t=0.

  • Reaction Monitoring: Place the NMR tube in a preheated oil bath or directly into the NMR spectrometer if equipped with variable temperature capabilities. Acquire spectra at regular intervals.

  • Data Analysis: Integrate the signals corresponding to the starting materials, product, and internal standard. Plot the concentration of the product versus time to determine the reaction rate. A plateau in product formation before full conversion of the starting material is indicative of catalyst deactivation.[1]

Protocol 3: Characterizing a Deactivated Catalyst

To understand the cause of deactivation, the catalyst can be recovered and analyzed using various techniques.

Procedure:

  • Catalyst Recovery: After a failed or stalled reaction, filter the reaction mixture to isolate the solid catalyst (e.g., palladium black).

  • Washing: Wash the recovered solid with the reaction solvent to remove any adsorbed organic species.

  • Drying: Dry the catalyst under vacuum.

  • Characterization: Analyze the dried catalyst using one or more of the following techniques:

    • X-ray Photoelectron Spectroscopy (XPS): To detect the presence of poisons on the catalyst's surface.[11]

    • BET Surface Area Analysis: To measure the active surface area and identify potential sintering or fouling.[11]

    • Elemental Analysis (e.g., XRF, PIXE): To identify foreign matter deposited on the catalyst surface.[11]

    • X-ray Diffraction (XRD): To characterize the bulk crystal structure and phase composition, which can reveal changes due to sintering.[12][13]

References

Technical Support Center: Minimizing Homocoupling of Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize homocoupling side reactions of boronic acids, a common challenge in cross-coupling chemistry, particularly the Suzuki-Miyaura reaction.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling and why is it problematic?

A1: Homocoupling is an undesired side reaction where two molecules of a boronic acid react to form a symmetrical biaryl byproduct.[1] This reaction is problematic because it consumes the boronic acid starting material, which in turn reduces the yield of the desired cross-coupled product.[1][2] Furthermore, the resulting homocoupled product can often be difficult to separate from the target molecule during purification due to structural similarities.[1]

Q2: What are the primary causes of boronic acid homocoupling in Suzuki-Miyaura reactions?

A2: The two main culprits behind boronic acid homocoupling are the presence of dissolved oxygen and an excess of palladium(II) (Pd(II)) species in the reaction mixture.[1][2][3]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active palladium(0) (Pd(0)) catalyst to Pd(II). This newly formed Pd(II) can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate the Pd(0) catalyst.[2][4][5]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt is used as a precatalyst (e.g., Pd(OAc)₂, PdCl₂), it can directly facilitate the homocoupling of the boronic acid before being reduced to the active Pd(0) species required for the cross-coupling catalytic cycle.[2][3]

Q3: How does the choice of palladium source influence the extent of homocoupling?

A3: The palladium source and its oxidation state can significantly impact the formation of homocoupling byproducts. Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous as it does not require an initial reduction step, thereby minimizing the amount of Pd(II) present at the start of the reaction.[6] When using Pd(II) precatalysts, the in situ reduction to Pd(0) can sometimes be slow or incomplete, leading to residual Pd(II) that promotes homocoupling.[3][7]

Q4: Can the base used in the reaction contribute to homocoupling?

A4: While the base is essential for the activation of the boronic acid in the Suzuki-Miyaura coupling, its choice can indirectly influence side reactions.[8][9] A very strong base under aqueous conditions can accelerate the protodeboronation of the boronic acid, a competing side reaction that degrades the starting material.[7][10] While not directly causing homocoupling, the degradation of the boronic acid can alter the stoichiometry of the reactants and potentially affect the overall reaction efficiency and selectivity. The base's primary role is to form a boronate species, which is more nucleophilic and reactive towards the palladium complex in the transmetalation step.[8][11]

Q5: Are certain boronic acids more prone to homocoupling?

A5: Yes, the stability of the boronic acid itself plays a role. Electron-deficient arylboronic acids can be more susceptible to homocoupling.[12] Additionally, some heterocyclic, vinyl, and cyclopropyl boronic acids are inherently unstable and can decompose under reaction conditions, which can lead to a range of side products, including those from homocoupling.[13][14] For these unstable boronic acids, using more stable surrogates like MIDA (N-methyliminodiacetic acid) boronates, which allow for the slow release of the boronic acid, can be an effective strategy.[13][14]

Troubleshooting Guides

Issue 1: Significant formation of homocoupling byproduct observed.

This is often the most direct indicator of a problem with the reaction conditions.

Possible Cause Recommended Solution
Presence of Oxygen Rigorously degas all solvents and reagents. Perform the reaction under a strict inert atmosphere (e.g., nitrogen or argon). A common method is the freeze-pump-thaw technique or sparging the solvent with an inert gas.[15][16]
High Concentration of Pd(II) If using a Pd(II) precatalyst, consider adding a mild reducing agent like potassium formate to facilitate its reduction to Pd(0).[15][17] Alternatively, switch to a Pd(0) catalyst source.[6]
Inappropriate Ligand Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands can promote the desired reductive elimination step and sterically hinder the side reactions that lead to homocoupling.[6][18][19]
Suboptimal Base While ensuring the base is sufficient for the reaction, for boronic acids prone to degradation, consider using milder bases like K₃PO₄ or Cs₂CO₃.[6][19]
Issue 2: Low yield of the desired cross-coupled product with boronic acid starting material consumed.

This suggests that side reactions, including homocoupling and protodeboronation, are consuming the boronic acid.

Possible Cause Recommended Solution
Protodeboronation This side reaction, where the C-B bond is cleaved and replaced by a C-H bond, is promoted by water, strong bases, and high temperatures.[10] Consider using anhydrous conditions, a milder base (e.g., KF, Cs₂CO₃), or lowering the reaction temperature.[7][10]
Boronic Acid Instability For known unstable boronic acids (e.g., some heteroaryl, vinyl), use a stabilized form such as a boronic ester (e.g., pinacol ester) or a MIDA boronate.[13][14][20] These release the active boronic acid slowly under the reaction conditions, maintaining a low concentration and minimizing side reactions.
Catalyst Deactivation The presence of oxygen can also lead to the formation of palladium black, an inactive form of the catalyst.[3] Ensure thorough degassing and inert atmosphere.

Experimental Protocols

Protocol 1: Solvent Degassing by Inert Gas Sparging
  • Setup: Insert a long needle connected to a source of inert gas (nitrogen or argon) into the solvent container, ensuring the needle tip is below the solvent surface. Have a second, shorter needle piercing the septum to act as a vent.

  • Sparging: Bubble the inert gas through the solvent for a period of 30-60 minutes. The flow rate should be vigorous enough to create bubbles but not so strong as to splash the solvent.

  • Storage: After sparging, remove the needles and store the solvent under a positive pressure of the inert gas.

Protocol 2: General Anhydrous Suzuki-Miyaura Coupling Procedure to Minimize Homocoupling
  • Glassware Preparation: Dry all glassware in an oven at >100 °C for several hours and allow to cool under a stream of inert gas or in a desiccator.

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., toluene, dioxane, or THF) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature under the inert atmosphere and monitor its progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water or brine. Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as flash column chromatography.

Visualizing the Chemistry

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main_cycle Desired Cross-Coupling Cycle cluster_side_reaction Homocoupling Side Reaction Pd0 Pd(0)L_n OA Ar-Pd(II)-X(L_n) Pd0->OA Oxidative Addition (Ar-X) PdII_O2 Pd(II) Pd0->PdII_O2 Oxidation (O2) Trans Ar-Pd(II)-Ar'(L_n) OA->Trans Transmetalation (Ar'-B(OH)2 + Base) Trans->Pd0 Reductive Elimination (Ar-Ar') Homocoupling Ar'-Pd(II)-Ar' PdII_O2->Homocoupling 2 x Ar'-B(OH)2 Homocoupling->Pd0 Reductive Elimination (Ar'-Ar')

Caption: Catalytic cycles for Suzuki-Miyaura cross-coupling and the competing homocoupling side reaction.

Diagram 2: Troubleshooting Workflow for Homocoupling

Troubleshooting_Workflow Start High Homocoupling Observed Check_O2 Is the reaction rigorously deoxygenated? Start->Check_O2 Check_Pd_Source Are you using a Pd(II) precatalyst? Check_O2->Check_Pd_Source Yes Degas Action: Degas solvents/reagents thoroughly. Use freeze-pump-thaw or sparging. Check_O2->Degas No Check_Ligand Is the ligand appropriate? Check_Pd_Source->Check_Ligand No Use_Pd0 Action: Switch to a Pd(0) source or add a mild reducing agent. Check_Pd_Source->Use_Pd0 Yes Check_Boronic_Acid Is the boronic acid stable? Check_Ligand->Check_Boronic_Acid Yes Change_Ligand Action: Use a bulky, electron-rich ligand (e.g., SPhos, XPhos). Check_Ligand->Change_Ligand No Use_Surrogate Action: Use a stabilized boronic acid surrogate (e.g., MIDA ester, pinacol ester). Check_Boronic_Acid->Use_Surrogate No Resolved Problem Resolved Check_Boronic_Acid->Resolved Yes Degas->Resolved Use_Pd0->Resolved Change_Ligand->Resolved Use_Surrogate->Resolved

Caption: A logical workflow for troubleshooting and minimizing boronic acid homocoupling.

References

Technical Support Center: 5-Bromo-2-ethoxypyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of using 5-Bromo-2-ethoxypyridine in cross-coupling reactions, with a specific focus on avoiding the common side reaction of debromination.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem in cross-coupling reactions with this compound?

A1: Debromination is an undesired side reaction where the bromine atom on your starting material, this compound, is replaced by a hydrogen atom, leading to the formation of 2-ethoxypyridine. This is problematic because it consumes your starting material, reduces the yield of your desired cross-coupled product, and complicates the purification process due to the formation of this key byproduct.

Q2: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions?

A2: Debromination of aryl bromides like this compound is often caused by:

  • Reductive Conditions: The presence of reducing agents, which can be generated in situ, is a major contributor. In palladium-catalyzed reactions, hydride sources can lead to reductive dehalogenation.

  • Catalyst Choice: Certain palladium catalysts, particularly when paired with specific ligands, can promote this side reaction. The active Pd(0) species can react with hydride sources present in the reaction mixture.

  • Reaction Conditions: High temperatures, extended reaction times, and the choice of solvent and base can all significantly increase the rate of debromination.

  • Photochemical Instability: Some brominated aromatic compounds can be sensitive to light, which may lead to the cleavage of the C-Br bond.

Q3: How can I detect if debromination is occurring in my reaction?

A3: You can identify the presence of the debrominated byproduct, 2-ethoxypyridine, using standard analytical techniques:

  • Thin Layer Chromatography (TLC): The debrominated product will typically appear as a new, less polar spot compared to your starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can confirm the presence of the byproduct by its mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy of the crude reaction mixture will show characteristic signals for 2-ethoxypyridine, distinct from your starting material and desired product.

Troubleshooting Guides

Issue 1: Significant Debromination Observed in Suzuki-Miyaura Coupling

Symptoms:

  • Low yield of the desired 5-aryl-2-ethoxypyridine.

  • Presence of a significant amount of 2-ethoxypyridine in the crude reaction mixture.

  • Homocoupling of the boronic acid may also be observed.

Troubleshooting Steps:

ParameterRecommendationRationale
Catalyst/Ligand Use a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). Consider using a pre-formed Pd(II) pre-catalyst.Bulky, electron-rich ligands can accelerate the desired reductive elimination step of the catalytic cycle, outcompeting the debromination pathway.
Base Use a milder base such as K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or NaOtBu.Strong bases can promote the formation of palladium hydride species, which are key intermediates in the debromination pathway.
Solvent Ensure the use of anhydrous, degassed aprotic solvents (e.g., dioxane, toluene, or THF).Protic solvents or the presence of water can be a source of hydrides. Thoroughly degassing the solvent removes dissolved oxygen which can lead to catalyst decomposition and side reactions.
Temperature Run the reaction at the lowest effective temperature.Lowering the temperature can often suppress the rate of debromination more than the rate of the desired coupling reaction.
Reaction Time Monitor the reaction closely and stop it as soon as the starting material is consumed.Prolonged reaction times at elevated temperatures can increase the extent of debromination.
Issue 2: Debromination in Buchwald-Hartwig Amination

Symptoms:

  • Low yield of the desired 5-amino-2-ethoxypyridine derivative.

  • Formation of 2-ethoxypyridine as a major byproduct.

Troubleshooting Steps:

ParameterRecommendationRationale
Ligand Choice Employ bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, BINAP, DavePhos).These ligands promote the desired C-N bond formation and can disfavor the competing debromination pathway.
Base Selection Use a non-nucleophilic, sterically hindered base like NaOtBu or LHMDS.These bases are effective at deprotonating the amine without promoting side reactions that can lead to debromination.
Catalyst Precursor Consider using a well-defined Pd(0) source like Pd₂(dba)₃ or a Pd(II) pre-catalyst that is efficiently reduced in situ.The nature of the active catalyst can influence the propensity for side reactions.
Solvent Use anhydrous, aprotic solvents like toluene or dioxane.Minimizing water and other protic sources is crucial to suppress the formation of palladium hydrides.
Temperature Control Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring.Higher temperatures can accelerate both the desired reaction and the undesired debromination.
Issue 3: Debromination During Sonogashira Coupling

Symptoms:

  • Low yield of the 5-alkynyl-2-ethoxypyridine product.

  • Significant formation of 2-ethoxypyridine.

  • Glaser-type homocoupling of the terminal alkyne may also be observed.

Troubleshooting Steps:

ParameterRecommendationRationale
Copper Co-catalyst Consider using a copper-free Sonogashira protocol or minimizing the amount of copper(I) salt (e.g., CuI).While essential for the traditional Sonogashira, copper salts can sometimes contribute to side reactions.
Base Use a mild amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).Stronger bases can increase the likelihood of debromination.
Ligand Use phosphine ligands that are known to be effective for Sonogashira couplings, such as PPh₃ or more specialized ligands if needed.The ligand can influence the stability of the palladium intermediates and the rate of the desired coupling versus side reactions.
Solvent Use degassed, anhydrous solvents like DMF or THF.As with other cross-coupling reactions, removing potential hydride sources is key to minimizing debromination.
Temperature Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.Elevated temperatures can promote both debromination and alkyne homocoupling.

Experimental Protocols

While specific conditions should be optimized for each unique combination of coupling partners, the following protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions with structurally similar bromopyridines provide a robust starting point.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.

  • Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).

  • Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Bromopyridine

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under a positive pressure of an inert gas, add Pd₂(dba)₃ and Xantphos to a dry Schlenk tube.

  • Add NaOtBu, this compound, and the amine.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following tables provide a summary of reaction conditions from the literature for cross-coupling reactions of bromopyridines that are structurally analogous to this compound. These should serve as a strong starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Substituted Bromopyridines

EntryBromopyridine SubstrateCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
15-Bromo-2-methylpyridin-3-aminePd(PPh₃)₄ (5)PPh₃K₃PO₄ (2.3)Dioxane/H₂O85-95>1575-88
23-Bromo-4-isopropylpyridinePd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.5)Dioxane/H₂O804-12~85
32-BromopyridinePd(OAc)₂ (1)SPhos (2)K₃PO₄ (2.0)1,4-Dioxane1001295

Table 2: Buchwald-Hartwig Amination of Substituted Bromopyridines

EntryBromopyridine SubstrateAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
15-Bromo-N-phenylpyridin-3-amineAnilinePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene100-1101285
22-Amino-5-bromo-4-methylpyridineMorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene1101692
33-BromopyridinePiperidinePd(OAc)₂ (1)BINAP (1.5)NaOtBu (1.4)Toluene100298

Table 3: Sonogashira Coupling of Substituted Bromopyridines

EntryBromopyridine SubstrateAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
15-BromoindolePhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2.0)DMF804-693
23-BromopyridinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃N (2.0)DMF60688
32-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃N (2.0)DMF100385

Visualizations

The following diagrams illustrate a general experimental workflow for cross-coupling reactions and a troubleshooting decision tree for managing debromination.

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Add Substrates & Base (this compound, Coupling Partner, Base) A->B C Add Catalyst System (Palladium Precursor & Ligand) B->C D Add Degassed Solvent C->D E Heat to Reaction Temperature D->E F Monitor Reaction Progress (TLC, LC-MS) E->F G Work-up (Quench, Extract) F->G H Purification (Chromatography) G->H I Product Characterization H->I

Caption: A generalized experimental workflow for cross-coupling reactions.

Troubleshooting_Debromination Start Debromination Observed? ChangeLigand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Start->ChangeLigand Yes ChangeBase Use Milder Base (e.g., K3PO4, Cs2CO3) Start->ChangeBase Yes LowerTemp Decrease Reaction Temperature Start->LowerTemp Yes CheckSolvent Ensure Anhydrous & Degassed Solvent Start->CheckSolvent Yes OptimizeTime Reduce Reaction Time Start->OptimizeTime Yes Success Debromination Minimized ChangeLigand->Success ChangeBase->Success LowerTemp->Success CheckSolvent->Success OptimizeTime->Success

Caption: A decision tree for troubleshooting and minimizing debromination.

Technical Support Center: Optimizing Suzuki Reactions of 5-Bromo-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-2-ethoxypyridine.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges when performing a Suzuki coupling with this compound?

A1: The primary challenges with this compound in Suzuki couplings include:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially forming inactive species and hindering the catalytic cycle.[1][2] The use of bulky, electron-rich phosphine ligands can mitigate this by sterically shielding the palladium center.[1]

  • Reactivity of the C-Br Bond: The 2-ethoxy group is electron-donating, which can make the C-Br bond at the 5-position less reactive towards oxidative addition compared to electron-deficient pyridines. This may necessitate more active catalyst systems or higher reaction temperatures.[3]

  • Side Reactions: Common side reactions include protodeboronation of the boronic acid (replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid.[1] These are often promoted by the presence of water, oxygen, or an inappropriate choice of base.[1][4]

Q2: How do I select the optimal base for my reaction?

A2: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[2][5] The choice of base can significantly impact the reaction yield. For this compound, which is an electron-rich pyridine, a moderately strong base is a good starting point.

  • Potassium Phosphate (K₃PO₄): Often a reliable choice for many Suzuki couplings, providing a good balance of reactivity.[6][7]

  • Potassium Carbonate (K₂CO₃): A commonly used and cost-effective base, often used in an aqueous solution with an organic solvent.[2]

  • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can be effective in challenging couplings, though it is more expensive.[2]

  • Organic Bases: In some cases, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, but inorganic bases are more common.

Q3: What solvent system is recommended for the Suzuki coupling of this compound?

A3: The solvent plays a crucial role in dissolving the reactants and facilitating the interaction between the organic and aqueous phases (if present). Common solvent systems for Suzuki reactions of bromopyridines include:

  • 1,4-Dioxane/Water: A widely used biphasic system that often gives good results.[6][7] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

  • Toluene/Water: Another effective biphasic system.

  • Tetrahydrofuran (THF)/Water: A good alternative to dioxane.

  • Aprotic Polar Solvents (e.g., DMF, DMSO): These can be used, sometimes without water, and can be beneficial if starting material solubility is an issue. However, they can sometimes lead to side reactions at high temperatures.

Q4: I am observing significant homocoupling of my boronic acid. What can I do to minimize this?

A4: Homocoupling is often caused by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalyst.[1][4] To minimize this side reaction:

  • Thoroughly Degas Solvents: Before use, degas all solvents by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[2]

  • Maintain an Inert Atmosphere: Ensure the reaction is set up and runs under a positive pressure of an inert gas.

  • Use a Pd(0) Catalyst: Using a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) sources that require in-situ reduction.

Q5: My reaction is not going to completion, and I have unreacted this compound. What should I try?

A5: If you are observing incomplete conversion of your starting material, consider the following:

  • Increase Reaction Temperature: Higher temperatures can help overcome the activation energy for the oxidative addition step, which can be sluggish for electron-rich substrates.[1]

  • Screen a More Active Catalyst System: If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active system with bulky, electron-rich ligands such as SPhos or XPhos, often used with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[8]

  • Check Base Strength and Solubility: The base may not be strong enough or sufficiently soluble to effectively promote transmetalation. Consider switching to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃.[2]

Data Presentation: Base and Solvent Screening

The following tables summarize typical conditions used for the Suzuki coupling of various bromopyridine derivatives. These should be considered as a starting point for the optimization of the this compound Suzuki reaction.

Table 1: Effect of Different Bases on Suzuki Coupling Yields of Bromopyridines

Base (equiv.)Solvent SystemTypical Yield (%)Notes
K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)78-88A robust and generally effective base for various arylboronic acids.[7]
K₂CO₃ (2.0)THF/H₂OModerate to HighA common and cost-effective choice, but may be less effective for challenging substrates.[2]
Cs₂CO₃ (2.0)1,4-DioxaneHigh to ExcellentOften provides higher yields due to better solubility, but is more expensive.[2]
Na₂CO₃ (2.0)Toluene/EtOH (9:1)Moderate to HighAn alternative carbonate base.[9]

Note: Yields are representative and highly dependent on the specific boronic acid, catalyst, and reaction conditions.

Table 2: Common Solvent Systems for Suzuki Coupling of Bromopyridines

Solvent System (v/v)Typical Temperature (°C)Notes
1,4-Dioxane/H₂O (4:1)85-95A widely used and effective system for many bromopyridine couplings.[6][7]
Toluene/H₂O90-110Good for higher temperature reactions.
THF/H₂O60-80A lower boiling point alternative to dioxane.
DMF80-100Can be useful for substrates with poor solubility in other organic solvents.[8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol is a general starting point and should be optimized for specific substrates.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv.)

  • Anhydrous, degassed 1,4-Dioxane

  • Degassed water

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.[10]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water) via syringe.[10] The total solvent volume should be sufficient to dissolve the reactants (e.g., to achieve a 0.1 M concentration of the limiting reagent).[10]

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Reagents Pd0 Pd(0)L_n OxAdd Ar-Pd(II)L_n-X Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)L_n-Ar' OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination RedEl Ar-Ar' Trans->RedEl ArX This compound (Ar-X) ArX->OxAdd ArB Arylboronic Acid (Ar'-B(OH)₂) Boronate Boronate [Ar'-B(OH)₃]⁻ ArB->Boronate Activation Base Base (e.g., K₃PO₄) Base->ArB Boronate->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Inert Is the reaction under a fully inert atmosphere? Start->Check_Inert Degas Degas solvents and re-run under Ar/N₂ Check_Inert->Degas No Check_Temp Is the reaction temperature optimal? Check_Inert->Check_Temp Yes Degas->Start Increase_Temp Increase temperature in increments (e.g., 10 °C) Check_Temp->Increase_Temp No Check_Base Is the base appropriate? Check_Temp->Check_Base Yes Increase_Temp->Start Screen_Bases Screen stronger/more soluble bases (K₃PO₄, Cs₂CO₃) Check_Base->Screen_Bases No Check_Catalyst Is the catalyst system active enough? Check_Base->Check_Catalyst Yes Screen_Bases->Start Screen_Catalysts Screen more active catalysts (e.g., Pd(OAc)₂/SPhos) Check_Catalyst->Screen_Catalysts No Success Reaction Optimized Check_Catalyst->Success Yes Screen_Catalysts->Start

Caption: A workflow diagram for troubleshooting low-yield Suzuki reactions.

References

Technical Support Center: Ligand Selection for Challenging Suzuki Couplings of Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions for overcoming challenges in the Suzuki-Miyaura cross-coupling of pyridines.

Troubleshooting Guide & FAQs

This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Q1: My Suzuki coupling reaction with a pyridine derivative is resulting in a consistently low yield or failing completely. What are the primary causes?

A1: Low yields in pyridine Suzuki couplings are a common challenge and can stem from several factors.[1] The primary reasons include:

  • Catalyst Deactivation or Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation, which halts the catalytic cycle.[2][3][4] This is particularly problematic with 2-substituted pyridines, a phenomenon often called the "2-pyridyl problem".[5][6][7]

  • Substrate Reactivity: Chloropyridines are significantly less reactive than their bromo or iodo counterparts due to the strong Carbon-Chlorine (C-Cl) bond, making the initial oxidative addition step more difficult.[3][8]

  • Protodeboronation: This is a major side reaction where the carbon-boron (C-B) bond of the pyridineboronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond, consuming the nucleophile.[9][10] Pyridineboronic acids, especially 2-pyridineboronic acid, are notoriously unstable and prone to this reaction.[5][9]

  • Homocoupling: The self-coupling of the boronic acid to form a bipyridine byproduct, often promoted by the presence of oxygen.[1][11]

Q2: How can I prevent protodeboronation of my pyridineboronic acid?

A2: Several strategies can be employed to mitigate protodeboronation:

  • Use Stabilized Boronic Acid Derivatives: Protecting the boronic acid as an ester, such as a pinacol boronate, MIDA (N-methyliminodiacetic acid) boronate, or an organotrifluoroborate, significantly increases stability.[2][10][12] Lithium triisopropyl 2-pyridylboronates have also been shown to be effective.[13]

  • Control pH: For 2-pyridineboronic acids, the maximum rate of decomposition is often observed at neutral pH where a reactive zwitterionic species can form.[9] Adding either acid or base can shift the equilibrium away from this intermediate and slow down protodeboronation.[9]

  • Anhydrous Conditions: The presence of water can facilitate protodeboronation.[11] Using anhydrous solvents and reagents can help minimize this side reaction.[2][11]

  • Choice of Base: While a base is necessary, some bases in aqueous conditions can promote this side reaction.[11] Experimenting with different bases, such as K₃PO₄ or Cs₂CO₃, is recommended.[8]

Q3: My 2-chloropyridine substrate is unreactive. What specific ligands and conditions can improve the coupling?

A3: Highly active catalyst systems are often required to overcome the low reactivity of 2-chloropyridines.[1] Consider the following:

  • Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands. Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[1][5][8] These ligands stabilize the palladium catalyst, promote the difficult oxidative addition step, and can sterically shield the metal center from being inhibited by the pyridine nitrogen.[1]

  • Increase Reaction Temperature: Higher temperatures (typically 80-110 °C) can help overcome the activation energy for the C-Cl bond cleavage.[1][8]

  • Select an Appropriate Base: A strong base is often necessary. Potassium phosphate (K₃PO₄) is frequently effective in these challenging couplings.[1][8]

Q4: I am observing significant homocoupling of my boronic acid. How can I minimize this?

A4: Homocoupling is often exacerbated by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[11]

  • Strictly Exclude Oxygen: Ensure the reaction vessel is properly dried and thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[11][12]

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce side reactions that occur during the in situ reduction of Pd(II) precatalysts.[1][11]

  • Optimize Stoichiometry: While a slight excess of the boronic acid (1.2-1.5 equivalents) is common, a large excess can favor homocoupling.[11]

Ligand Selection and Performance

The choice of ligand is critical for a successful Suzuki coupling of pyridines. Bulky, electron-rich phosphine ligands are among the most successful.[5]

Ligand TypeSpecific ExamplesKey Features & Performance
Biaryl Phosphines SPhos, XPhos, RuPhosGenerally provide high yields for a broad range of substrates, including challenging, sterically hindered, and electron-deficient or -rich partners.[5][8] Often considered the state-of-the-art for difficult couplings.[5] They promote the formation of the active monoligated palladium(0) species.[8]
Other Phosphines P(tBu)₃Can improve yields in some cases, particularly with less reactive chloroaromatics.[5]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form highly stable complexes with palladium. Their steric bulk can be tuned, making them excellent for challenging cross-couplings.[5][8]
Traditional Phosphines PPh₃Used in early protocols, often as Pd(PPh₃)₄.[5] It may be less general than more advanced ligands and can sometimes lead to aryl-aryl exchange from the phosphine itself.[5] Often insufficient for less reactive chloropyridines.[8]

Experimental Protocols

General Procedure for Suzuki Coupling of a 2-Chloropyridine with a Pyridineboronic Acid Derivative

This is a generalized procedure and should be optimized for specific substrates.[1]

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 2-chloropyridine (1.0 equiv), the stabilized pyridineboron reagent (e.g., pinacol ester or MIDA boronate) (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).[1][9]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times.[1]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, toluene, or a mixture with water) via syringe.[5][8]

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%).[1][9]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[1][8]

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1] The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Visual Guides

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_side_reactions Common Side Reactions A Pd(0)L Active Catalyst B Oxidative Addition (Ar-X) A->B Py-X C Ar-Pd(II)-X Complex B->C C->A Catalyst Deactivation (Pyridine Coordination) D Transmetalation (R-B(OR)2 + Base) C->D Py'-B(OR)2 E Ar-Pd(II)-R Complex D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-R Product F->G PyX Pyridyl Halide (Py-X) PyBor Pyridyl Boronic Ester (Py'-B(OR)2) Proto Protodeboronation (Py'-H) PyBor->Proto H+ source Homo Homocoupling (Py'-Py') PyBor->Homo O2

Caption: The Suzuki-Miyaura catalytic cycle and common side reactions.

Troubleshooting_Workflow start Low Yield or No Reaction check_sm Check Starting Material Integrity (e.g., by NMR) start->check_sm sm_ok Starting Materials OK? check_sm->sm_ok check_reagents Ensure Anhydrous/Degassed Reagents & Solvents reagents_ok Reagents Properly Prepared? check_reagents->reagents_ok sm_ok->check_reagents Yes use_ester Switch to Boronic Ester (Pinacol, MIDA) sm_ok->use_ester No (Protodeboronation likely) reagents_ok->check_reagents No optimize_ligand Screen Ligands (e.g., SPhos, XPhos, NHCs) reagents_ok->optimize_ligand Yes optimize_base Screen Bases (e.g., K3PO4, Cs2CO3) optimize_ligand->optimize_base optimize_temp Increase Temperature (80-120 °C) optimize_base->optimize_temp success Improved Yield optimize_temp->success use_ester->check_sm

Caption: A workflow for troubleshooting low yields in pyridine Suzuki couplings.

References

Troubleshooting low conversion rates with 5-Bromo-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 5-Bromo-2-ethoxypyridine. The information is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

General Information

Q1: What are the key properties of this compound?

This compound is a versatile chemical intermediate widely used in organic synthesis.[1] Its key properties are summarized below.

PropertyValue
CAS Number 55849-30-4[1]
Molecular Formula C₇H₈BrNO[1]
Molecular Weight 202.05 g/mol [1]
Appearance Yellow crystalline powder[1]
Melting Point 32-38 °C[1]
Purity Typically ≥ 98%[1]
Storage Conditions Store at 0-8 °C[1]

Q2: What are the primary applications of this compound?

This compound serves as an essential building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique structure, featuring a bromine atom and an ethoxy group on a pyridine ring, allows for enhanced reactivity and selectivity in various chemical transformations, particularly in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[1][2] It is often used to create novel compounds with potential antimicrobial, anti-inflammatory, and anti-cancer properties.[1]

Troubleshooting Low Conversion Rates

Q3: My reaction with this compound has a low yield. What are the first steps to troubleshoot?

Low yields can stem from multiple factors. A systematic approach is crucial for diagnosis. Start by verifying reagent quality, ensuring an inert atmosphere, and confirming reaction setup integrity.

G start Low Conversion Detected check_reagents Verify Reagent Quality - Purity of this compound - Activity of boronic acid/amine - Anhydrous solvents - Fresh catalyst/ligand start->check_reagents check_atmosphere Ensure Inert Atmosphere - Thoroughly degas solvent - Maintain positive N2/Ar pressure - Check for leaks start->check_atmosphere check_conditions Review Reaction Conditions - Temperature correct? - Stirring adequate? - Correct base/solvent? start->check_conditions optimize Systematic Optimization check_reagents->optimize If reagents are OK check_atmosphere->optimize If atmosphere is inert check_conditions->optimize If conditions are correct screen_catalyst Screen Catalysts & Ligands optimize->screen_catalyst screen_base Screen Bases optimize->screen_base screen_solvent Screen Solvents optimize->screen_solvent screen_temp Adjust Temperature optimize->screen_temp

Figure 1: Initial troubleshooting workflow for low conversion rates.

Q4: I'm seeing low conversion in a Suzuki-Miyaura coupling reaction. What are common causes related to this compound?

Low conversion in Suzuki couplings with bromopyridine substrates can be challenging. The pyridine nitrogen's lone pair can coordinate with the palladium catalyst, inhibiting its activity.[3]

ProblemPotential CauseSuggested Solution
Reaction Stalls / No Product Catalyst Inhibition: The pyridine nitrogen is coordinating to the palladium center, preventing the catalytic cycle.[3]Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to shield the palladium and prevent coordination.[3]
Inefficient Oxidative Addition: The C-Br bond on the electron-rich pyridine ring may be less reactive.[3][4]Increase reaction temperature. Screen different palladium pre-catalysts and more electron-rich ligands to facilitate this step.[3][4]
Multiple Byproducts Protodeboronation: The boronic acid is degrading before it can couple. This is common with water-sensitive boronic acids.Use anhydrous solvents and potassium trifluoroborate salts or boronic esters (e.g., pinacol esters), which are more stable.[3] Use KF as a base, which can reduce the rate of this side reaction.[5]
Homocoupling: Boronic acid or the aryl halide couples with itself.Ensure the reaction is thoroughly degassed to remove all oxygen, which promotes this side reaction.[3]
Inconsistent Results Base/Solvent Incompatibility: The chosen base may be poorly soluble or too weak to efficiently form the active boronate species.[5][6]Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). Ensure the solvent system (e.g., Dioxane/Water, Toluene, DMF) is appropriate for both substrate solubility and reaction efficacy.[5]

Q5: My Buchwald-Hartwig amination is failing. What should I troubleshoot?

Buchwald-Hartwig reactions are sensitive to the choice of catalyst, ligand, base, and the nature of the amine. Aryl chlorides are generally poor coupling partners, but aryl bromides like this compound are typically more reactive.[7]

ProblemPotential CauseSuggested Solution
Low Conversion Incorrect Ligand/Catalyst: The chosen ligand may not be suitable for the specific amine or for the electron-rich pyridine substrate.Screen different generations of Buchwald ligands (e.g., DavePhos, XPhos). Using a pre-catalyst often gives cleaner formation of the active catalytic species than Pd(OAc)₂.[7][8]
Base Strength/Solubility: The base may be too weak, too strong (causing side reactions), or poorly soluble in the reaction solvent.[9]Strong, non-nucleophilic bases like NaOtBu or LHMDS are common.[9] Ensure the base is fresh and dry. The rate of agitation can impact reactions with dense, insoluble inorganic bases.[9]
Starting Material Decomposed Side Reactions: The amine or the this compound may be sensitive to the strong base or high temperatures required.Screen different bases or use a combination of a soluble organic base with an inorganic one.[9] Attempt the reaction at a lower temperature for a longer duration.
No Reaction Catalyst Poisoning: The amine substrate itself or impurities could be poisoning the palladium catalyst.Ensure high purity of the amine. Some functional groups, like azo groups, are known to poison catalysts.[10]

Q6: My catalyst is turning black and the reaction has stopped. What is happening?

The formation of a black precipitate ("palladium black") indicates the decomposition of the active Pd(0) catalyst into inactive palladium metal.[6] This is a common cause of stalled reactions.

  • Cause: Often caused by the presence of oxygen due to inadequate degassing or a poor inert atmosphere. High reaction temperatures can also accelerate decomposition.[6]

  • Solution:

    • Improve Degassing: Use a robust degassing method like freeze-pump-thaw cycles or sparging the solvent with argon or nitrogen for an extended period.

    • Maintain Inert Atmosphere: Ensure all glassware is dry and the reaction is kept under a positive pressure of an inert gas throughout.

    • Use Robust Catalysts: Consider using more stable pre-catalysts or ligand systems designed to resist decomposition.

    • Optimize Temperature: Run the reaction at the lowest effective temperature to minimize thermal decomposition.[6]

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an arylboronic acid. Optimization of catalyst, ligand, base, and solvent is often necessary.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

    • Degassed solvent (e.g., 1,4-dioxane/water 4:1, Toluene)

  • Setup:

    • To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the palladium catalyst under a positive flow of inert gas.

    • Add the degassed solvent(s) via syringe.

  • Procedure:

    • Heat the reaction mixture to the desired temperature (typically 85-110 °C).[11]

    • Stir vigorously for the specified time (4-24 hours).

    • Monitor the reaction progress using TLC or LC-MS.[11][12]

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.[13]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography or recrystallization.[11][13]

G cluster_issues Common Failure Points Pd0 L₂Pd(0) PdII_ArX L₂Pd(II)(Ar)X Pd0->PdII_ArX Oxidative Addition p3 Can be inhibited by certain ligands or impurities. PdII_ArR L₂Pd(II)(Ar)R PdII_ArX->PdII_ArR Transmetalation p1 Slow step if C-Br bond is not reactive enough. Solution: More active ligand, higher temperature. PdII_ArR->Pd0 Reductive Elimination ArR Ar-R (Product) PdII_ArR->ArR p2 Fails if base is weak or boronic acid degrades. Solution: Screen bases, use stable boronate esters. ArX Ar-Br (5-Bromo-2- ethoxypyridine) ArX->PdII_ArX RBOH2 R-B(OH)₂ + Base RBOH2->PdII_ArX

Figure 2: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the C-N coupling of this compound with a primary or secondary amine. The choice of ligand is critical and substrate-dependent.

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.1-1.5 equiv)[11]

    • Palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 1-3 mol%)

    • Ligand (if not using a pre-catalyst)

    • Base (e.g., NaOtBu, LHMDS, K₃PO₄, 2.0 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)[11]

  • Setup:

    • Inside a glovebox or under a strong counterflow of inert gas, add the palladium pre-catalyst, ligand (if needed), and base to a dry reaction vessel.

    • Add this compound and a magnetic stir bar.

    • Seal the vessel, remove from the glovebox (if used), and add the anhydrous, degassed solvent followed by the amine via syringe.

  • Procedure:

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C).[11][14]

    • Stir vigorously for the specified time (4-24 hours).

    • Monitor the reaction progress by GC-MS or LC-MS, as TLC may be complicated by the basic amine.[14]

  • Work-up:

    • Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst and inorganic salts, washing with an organic solvent.[14]

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography. An amine-impregnated silica gel or a basic alumina column may be necessary to prevent product streaking.

G cluster_issues Common Failure Points Pd0 L-Pd(0) PdII_ArX L-Pd(II)(Ar)X Pd0->PdII_ArX Oxidative Addition p3 Can be inhibited by excess ligand or if ligand is too bulky, preventing product release. PdII_Amide L-Pd(II)(Ar)NR₂ PdII_ArX->PdII_Amide Amide Formation p1 Can be slow. Solution: Use bulky, electron-rich ligands (e.g., Buchwald type). PdII_Amide->Pd0 Reductive Elimination ArNR2 Ar-NR₂ (Product) PdII_Amide->ArNR2 p2 Requires strong, non-nucleophilic base. Base choice is critical. Solution: Screen bases like NaOtBu, LHMDS. ArX Ar-Br (5-Bromo-2- ethoxypyridine) ArX->PdII_ArX Amine R₂NH + Base Amine->PdII_ArX

Figure 3: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol 3: Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is a fast, effective method for qualitatively monitoring reaction progress by observing the disappearance of starting materials and the appearance of products.[12]

  • Materials:

    • TLC plates (e.g., silica gel 60 F₂₅₄)

    • Developing chamber

    • Eluent (a solvent system that provides good separation, e.g., Hexane/Ethyl Acetate)

    • Capillary tubes for spotting

    • UV lamp (254 nm)

  • Procedure:

    • Prepare the eluent system in the developing chamber and allow it to saturate.

    • On the TLC plate's baseline, spot a sample of the starting this compound (SM), the other starting material (e.g., boronic acid), and a co-spot (both starting materials in one spot).

    • During the reaction, use a capillary tube to withdraw a tiny aliquot of the reaction mixture and spot it on the plate.

    • Place the plate in the chamber and allow the eluent to run up the plate.

    • Remove the plate, mark the solvent front, and let it dry.

    • Visualize the spots under a UV lamp. A successful reaction will show the starting material spots diminishing over time and a new spot for the product appearing.

References

Technical Support Center: 5-Bromo-2-ethoxypyridine Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-ethoxypyridine. The content focuses on the impact of temperature on common palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: What are the typical temperature ranges for cross-coupling reactions with this compound?

A1: The optimal temperature for cross-coupling reactions involving this compound is highly dependent on the specific reaction type, catalyst system, and solvent. However, general temperature ranges are:

  • Suzuki-Miyaura Coupling: Typically performed at elevated temperatures, often in the range of 80°C to 120°C. For many bromopyridine substrates, a temperature of 85-95°C is a good starting point.[1]

  • Buchwald-Hartwig Amination: This reaction can sometimes be performed at room temperature, but more commonly requires heating to between 80°C and 110°C to achieve a reasonable reaction rate.[2][3][4]

Q2: How does temperature generally affect the rate and yield of these reactions?

A2: As a general principle, increasing the reaction temperature will increase the reaction rate. However, excessively high temperatures can lead to undesired side reactions, such as debromination (hydrodehalogenation) or catalyst decomposition, which can lower the overall yield of the desired product.[5] It is crucial to find an optimal temperature that balances reaction speed with selectivity and stability.

Q3: What are common side reactions observed at elevated temperatures?

A3: At higher temperatures, several side reactions can become more prevalent:

  • Homocoupling: This is the reaction of two molecules of the same coupling partner, for instance, two molecules of the boronic acid in a Suzuki coupling. The presence of oxygen can often promote this side reaction.[6]

  • Hydrodehalogenation (or Protodebromination): The bromo-substituent on the pyridine ring is replaced by a hydrogen atom. This can be more significant at elevated temperatures.[7]

  • Catalyst Decomposition: Palladium catalysts can decompose at high temperatures, forming inactive palladium black and stopping the catalytic cycle.[7]

  • Reaction at other sites: In molecules with multiple reactive sites, higher temperatures can sometimes lead to a loss of selectivity.

Troubleshooting Guides

Low or No Conversion
Symptom Possible Cause Recommended Solution
Low conversion to the desired product Insufficiently activated catalyst Ensure the palladium precatalyst is properly activated. For some systems, a brief period of heating at a slightly higher temperature might be necessary.
Low reaction temperature Gradually increase the reaction temperature in 10°C increments. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature.
Poor quality of reagents or solvents Use anhydrous and degassed solvents. Ensure the purity of this compound and the coupling partner.
Inappropriate catalyst or ligand Screen different palladium catalysts and ligands. The choice of ligand is crucial for stabilizing the catalyst and promoting the desired reaction pathway.
Formation of Multiple Products
Symptom Possible Cause Recommended Solution
Significant amount of homocoupled byproduct Presence of oxygen in the reaction mixture Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (e.g., Nitrogen or Argon) throughout the reaction.
Reaction temperature is too high Reduce the reaction temperature. While a lower temperature may slow down the reaction, it can significantly improve selectivity.
Formation of protodebrominated product Presence of protic impurities (e.g., water) Use anhydrous solvents and reagents. Consider adding a drying agent if moisture is suspected.
Suboptimal catalyst system Some catalyst systems are more prone to hydrodehalogenation. Experiment with different ligands to minimize this side reaction.

Quantitative Data on Temperature Effects (Representative Data for Analogous Compounds)

Due to the limited availability of specific kinetic data for this compound, the following table presents representative data for the effect of temperature on the yield of Suzuki-Miyaura and Buchwald-Hartwig reactions of similar bromopyridine substrates. This data is intended to provide a general understanding of temperature trends.

Table 1: Representative Temperature Effects on Product Yield for Bromopyridine Cross-Coupling Reactions

Reaction TypeSubstrateCoupling PartnerTemperature (°C)Yield (%)Reference
Suzuki-Miyaura5-Bromo-2-methylpyridin-3-aminePhenylboronic acid85-95~85[1]
Suzuki-Miyaura5-Bromo-1,2,3-triazine4-tert-butylphenylboronic acid8081[8][9]
Suzuki-Miyaura5-Bromo-1,2,3-triazine4-tert-butylphenylboronic acid10075[8][9]
Buchwald-Hartwig2-BromopyridinesVolatile amines8055-98[4]
Buchwald-Hartwig5-Bromo-2-chloro-4-methoxypyrimidineVarious amines100Varies[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization for specific coupling partners.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and will likely require optimization based on the specific amine.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.2-1.5 equiv.), a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃), and the phosphine ligand (e.g., Xantphos or SPhos) to a dry Schlenk tube.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants & Base inert Establish Inert Atmosphere reagents->inert catalyst Add Catalyst & Solvent inert->catalyst heating Heat to Desired Temperature catalyst->heating monitoring Monitor by TLC/LC-MS heating->monitoring quench Cool & Quench Reaction monitoring->quench extract Extraction & Washing quench->extract purify Purification extract->purify final_product final_product purify->final_product Final Product Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? temp Suboptimal Temperature start->temp catalyst Inactive Catalyst start->catalyst reagents Poor Reagent Quality start->reagents screen_temp Screen Temperatures (e.g., 80-120°C) temp->screen_temp check_catalyst Use Pre-catalyst/ Ensure Inert Atmosphere catalyst->check_catalyst purify_reagents Use Anhydrous, Degassed Solvents & High-Purity Reagents reagents->purify_reagents

References

Technical Support Center: Optimizing Suzuki Reactions of Bromopyridines with Water

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the critical role of water in the synthesis of pyridyl-containing compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you overcome common challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of water in Suzuki-Miyaura reactions of bromopyridines?

A1: Water can play a multifaceted role in Suzuki-Miyaura couplings. Primarily, it acts as a co-solvent to dissolve the inorganic bases (e.g., K₂CO₃, K₃PO₄) that are crucial for the activation of the boronic acid. This increased solubility facilitates the transmetalation step, which is often rate-limiting, by promoting the formation of a more nucleophilic boronate species.[1] Additionally, in some cases, water can influence the stability and activity of the palladium catalyst.

Q2: Can water have negative effects on my Suzuki reaction?

A2: Yes. The most significant negative effect of water is the promotion of protodeboronation, an undesired side reaction where the boronic acid is converted back to the corresponding arene, thus reducing the yield of the desired product.[2][3][4] This is particularly problematic for electron-deficient or heteroaromatic boronic acids, including some pyridylboronic acids.[3] The presence of water can also lead to the hydrolysis of sensitive functional groups on your substrates.

Q3: What is the optimal amount of water to use?

A3: The optimal amount of water is highly substrate-dependent and needs to be determined empirically. A common starting point is a 4:1 or 5:1 ratio of an organic solvent (like 1,4-dioxane or toluene) to water.[5][6] This ratio generally provides a good balance between dissolving the base and minimizing side reactions. However, for some systems, anhydrous conditions or even purely aqueous, ligand-free conditions may be optimal.

Q4: I am observing significant protodeboronation of my pyridylboronic acid. What should I do?

A4: To minimize protodeboronation, you can try several strategies:

  • Use a more stable boron reagent: Consider using a pinacol ester or a trifluoroborate salt of your pyridylboronic acid, as these are generally more resistant to protodeboronation.[2]

  • Optimize the base: Switch to a milder base like K₂CO₃ or Cs₂CO₃, as stronger bases can accelerate protodeboronation.[7]

  • Control the water content: Carefully adjust the water ratio in your solvent system. In some cases, switching to anhydrous conditions might be necessary.

  • Use a highly active catalyst system: A faster catalytic cycle can outcompete the rate of protodeboronation.[8]

Q5: Can I run a Suzuki coupling of a bromopyridine in pure water without an organic co-solvent?

A5: Yes, for certain substrates, Suzuki reactions can be performed in pure water, often without the need for a phosphine ligand.[9] These "green chemistry" approaches can simplify workup and reduce environmental impact. However, the success of these reactions is highly dependent on the solubility and stability of the reactants in water.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of bromopyridines, with a focus on the role of water.

Issue Potential Cause(s) Suggested Solution(s)
Low to No Yield 1. Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[10] 2. Inefficient Transmetalation: The transfer of the organic group from boron to palladium is slow. 3. Poor Solubility: Reactants are not sufficiently soluble in the chosen solvent system.1. Use Bulky Ligands: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center.[10] 2. Optimize Base and Water Content: Ensure the base is soluble. Adjust the organic solvent/water ratio to improve transmetalation. 3. Change Solvent System: Try a different co-solvent with water (e.g., DMF/water, THF/water) to improve solubility.[11]
Significant Protodeboronation 1. Excess Water: High water concentration can accelerate the hydrolysis of the C-B bond.[2] 2. Strong Base: Strong bases in aqueous media can promote this side reaction.[8] 3. High Temperature/Long Reaction Time: These conditions can favor the decomposition of the boronic acid.1. Reduce Water Content: Titrate the amount of water in your solvent system or switch to anhydrous conditions. 2. Use a Milder Base: Switch to K₂CO₃, Cs₂CO₃, or KF.[8] 3. Lower Reaction Temperature: If possible, run the reaction at a lower temperature.
Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[2] 2. Inefficient Catalysis: A slow Suzuki coupling can allow for more time for side reactions to occur.1. Thoroughly Degas: Ensure all solvents (including water) and the reaction mixture are properly degassed.[2] 2. Use a More Active Catalyst: A more efficient catalyst can increase the rate of the desired cross-coupling.
Reaction Stalls (Incomplete Conversion) 1. Catalyst Deactivation: The active Pd(0) species may be unstable under the reaction conditions. 2. Insufficient Base Strength or Solubility: The base may not be effective in the chosen solvent system.1. Screen Different Catalysts/Ligands: Some catalyst systems are more robust in aqueous media. 2. Change Base or Solvent System: Use a stronger base or a solvent system that better solubilizes the chosen base.

Data Presentation: Solvent Effects on Suzuki Coupling of Bromopyridines

The following tables summarize the effect of different solvent systems, including aqueous mixtures, on the yield of Suzuki reactions with various bromopyridines.

Table 1: Suzuki Coupling of 2-Bromopyridine with Phenylboronic Acid

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O (4:1)10012Moderate to Good
2Pd(PPh₃)₄ (3)-Na₂CO₃ (2)DME/H₂O (4:1)9012Good to Excellent
3Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)1106High
4Pd/C (5)NoneK₂CO₃ (2)H₂O/Isopropanol (1:1)802Good

Table 2: Suzuki Coupling of 3-Bromopyridine with Arylboronic Acids

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene10024Low
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF10024Low
3Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)H₂O10024Low
4Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF/H₂O (1:1)10012High

Note: Yields are qualitative and can vary significantly based on the specific arylboronic acid used.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine in an Aqueous Solvent System

This protocol provides a general starting point for the Suzuki coupling of a bromopyridine with an arylboronic acid using a 1,4-dioxane/water solvent system. Optimization of the catalyst, ligand, base, and temperature may be required for specific substrates.

Materials:

  • Bromopyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Deionized water (degassed)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the bromopyridine (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Via syringe, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The typical reaction concentration is 0.1-0.5 M with respect to the bromopyridine.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure product.

Visualizations

The following diagrams illustrate key concepts and workflows related to Suzuki-Miyaura reactions.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-OR Ar-Pd(II)L2-OR Ar-Pd(II)L2-X->Ar-Pd(II)L2-OR Ligand Exchange (Base, H2O) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-OR->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OH)2) Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Base) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert solvent Add Degassed Solvent (e.g., Dioxane/H2O) inert->solvent heat Heat Reaction (80-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup (Extraction) monitor->workup Complete purify Purification (Column Chromatography) workup->purify end End purify->end

Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting_Low_Yield start Low Yield check_sm Starting Material Consumed? start->check_sm check_side_products Major Side Products? check_sm->check_side_products Yes optimize_catalyst Optimize Catalyst/Ligand (e.g., Bulky Ligands) check_sm->optimize_catalyst No protodeboronation Protodeboronation (Ar-H from Boronic Acid) check_side_products->protodeboronation Yes homocoupling Homocoupling (Ar'-Ar') check_side_products->homocoupling No reduce_water Reduce Water Content Use Milder Base protodeboronation->reduce_water degas_thoroughly Degas Solvents and Reaction Mixture homocoupling->degas_thoroughly optimize_conditions Optimize Conditions (Temp, Time, Base) optimize_catalyst->optimize_conditions

Caption: A troubleshooting decision tree for low yields in Suzuki reactions.

References

Overcoming poor solubility of 5-Bromo-2-ethoxypyridine in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 5-Bromo-2-ethoxypyridine in reaction media.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the general physical and solubility properties of this compound?

This compound is a yellow crystalline powder at room temperature.[1] Its structure, featuring a pyridine ring with both a halogen and an ether group, gives it moderate polarity. While it is soluble in some organic solvents, it can exhibit limited solubility in others, which is crucial to consider during reaction setup.

Data Presentation: Physical Properties

PropertyValueReference
CAS Number 55849-30-4[1]
Molecular Formula C₇H₈BrNO[1]
Molecular Weight 202.05 g/mol [1]
Appearance Yellow crystalline powder / Off-white to pale yellow solid[1][2]
Melting Point 32-38 °C[1]
Boiling Point 107 °C / 33 mmHg[2]
Storage Inert atmosphere, Room Temperature or 0-8 °C[1][2]

Data Presentation: Qualitative Solubility

SolventQualitative SolubilityNotes
Methanol Soluble[2]
Water InsolubleInferred from similar compounds[3][4]
Toluene Likely soluble, but may be limited at RTCommon solvent for cross-coupling[5]
Dioxane Likely soluble, but may be limited at RTCommon solvent for cross-coupling[6]
Tetrahydrofuran (THF) Likely solubleCommon ethereal solvent
N,N-Dimethylformamide (DMF) Likely solublePolar aprotic solvent known to dissolve many organics[7]
Dimethyl Sulfoxide (DMSO) Likely soluble[3]

Note: This qualitative data is based on available information and chemical principles. Experimental verification is highly recommended for specific applications.

Q2: My reaction involving this compound is sluggish, incomplete, or has poor reproducibility. Could solubility be the issue?

Yes, poor solubility is a common cause for such issues. If this compound is not fully dissolved in the reaction medium, the following problems can occur:

  • Reduced Reaction Rate: The reaction can only occur at the surface of the undissolved solid, leading to a much slower reaction rate than if all reactants were in solution.

  • Incomplete Conversion: The reaction may stall once the dissolved portion of the substrate is consumed, leaving a significant amount of starting material unreacted.

  • Poor Reproducibility: The amount of dissolved substrate can vary between experiments depending on factors like stirring rate, vessel shape, and minor temperature fluctuations, leading to inconsistent yields.

Below is a logical workflow to diagnose and solve solubility-related reaction problems.

start Reaction is Sluggish or Incomplete check_sol Is this compound fully dissolved at the reaction temperature? start->check_sol sol_ok Solubility is not the primary issue. Investigate other factors: - Catalyst activity - Reagent purity - Reaction kinetics - Temperature/Pressure check_sol->sol_ok Yes sol_bad Solubility is poor. check_sol->sol_bad No troubleshoot_start Implement Solubility Enhancement Strategy sol_bad->troubleshoot_start opt1 Use a Co-Solvent System (e.g., Toluene/DMF) troubleshoot_start->opt1 opt2 Increase Reaction Temperature troubleshoot_start->opt2 opt3 Switch to a Better Primary Solvent (e.g., Dioxane, DMF) troubleshoot_start->opt3 re_eval Re-evaluate Reaction Is performance improved? opt1->re_eval opt2->re_eval opt3->re_eval success Problem Solved re_eval->success Yes failure Consult further literature for specialized solvent systems or alternative reagents. re_eval->failure No

Caption: Troubleshooting workflow for solubility issues.

Q3: How can I improve the solubility of this compound in my reaction?

Several strategies can be employed to enhance solubility. The optimal choice depends on the specific reaction, its tolerance to different solvents, and the required temperature.

  • Solvent Selection: If your current solvent is non-polar (e.g., hexane), switching to a more polar aprotic solvent can significantly improve solubility.

    • Recommended Solvents: Toluene, Dioxane, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF).

    • Avoid: Chlorinated solvents and acetonitrile may inhibit palladium catalysts in cross-coupling reactions.[6]

  • Use of Co-solvents: Adding a small amount of a highly polar, miscible solvent (a co-solvent) can drastically increase the solvating power of the primary solvent without fundamentally changing the reaction environment.[8][9] This is a very common and effective technique.

    • Example: For a reaction in Toluene, adding 5-10% (v/v) of DMF or NMP can help dissolve the starting material.

cluster_0 Poor Solubility System cluster_1 Enhanced Solubility with Co-solvent A Primary Solvent (e.g., Toluene) B This compound (Partially Undissolved Solid) C Primary Solvent (e.g., Toluene) D Co-solvent (e.g., 5% DMF) C->D + E This compound (Fully Dissolved) D->E dissolves

Caption: Using a co-solvent to enhance solubility.

  • Temperature Increase: Solubility generally increases with temperature. Heating the reaction mixture can be a simple solution, provided the reactants, products, and catalyst are stable at the higher temperature.

    • Procedure: Ensure the substrate is fully dissolved at the target reaction temperature before adding temperature-sensitive reagents like a catalyst.

    • Caution: Increasing temperature can also accelerate side reactions.

  • Homogeneous Reaction Conditions: For popular reactions like Buchwald-Hartwig amination, insoluble inorganic bases (e.g., K₂CO₃) can contribute to a heterogeneous mixture.

    • Solution: Consider using a soluble organic base like DBU or a combination of bases to achieve a more homogeneous system.[6][10]

Q4: Can you provide a starting protocol for a Suzuki or Buchwald-Hartwig reaction that considers these solubility issues?

Certainly. The following protocols are designed as robust starting points for reactions with this compound, incorporating solubility-enhancing measures.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds.[11][12] The key is to ensure all components are in solution for efficient catalysis.

  • Reagent Preparation: To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv.).

  • Solvent Addition & Dissolution: Add the primary solvent (e.g., Dioxane or a 10:1 mixture of Toluene:DMF). Stir the mixture and gently heat (e.g., to 50-60 °C) until all solids are completely dissolved.

  • Inerting: Bubble argon or nitrogen gas through the solution for 15-20 minutes to degas the solvent and create an inert atmosphere.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the homogeneous solution.

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 85-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.[13][14]

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine to remove inorganic salts.

A Combine Reactants (Substrate, Boronic Acid, Base) B Add Solvent/Co-solvent & Heat to Dissolve A->B C Degas Solution (Inert Atmosphere) B->C D Add Pd Catalyst to Homogeneous Solution C->D E Heat to Reaction Temp & Monitor D->E F Work-up & Purification E->F

Caption: Workflow for a solubility-optimized Suzuki coupling.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[15] Success often depends on the careful selection of base and solvent to maintain a homogeneous mixture.[5][16]

  • Reagent Preparation: In an inert atmosphere glovebox or Schlenk line, add the palladium pre-catalyst (e.g., a G3 or G4 precatalyst, 1-2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu or a soluble organic base, 1.4 equiv.) to a dry reaction vessel.

  • Reactant Addition: Add the amine (1.2 equiv.) and this compound (1.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, CPME, or Dioxane). If solubility is still a concern, a co-solvent like NMP can be considered.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) until the reaction is complete as determined by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction carefully (if using a strong base), filter through a pad of celite to remove palladium residues, and then perform a standard aqueous work-up and purification.

Protocol 3: Qualitative Solubility Test

If you need to screen new solvents, this simple gravimetric method can provide a qualitative assessment.

  • Preparation: Add approximately 10-20 mg of this compound to a small, clear vial.

  • Solvent Addition: Add the test solvent dropwise (e.g., 100 µL at a time) while stirring or sonicating at a controlled temperature (e.g., 25 °C).

  • Observation: Observe the mixture after each addition.

    • Soluble: The solid completely dissolves in a small volume (e.g., <0.5 mL).

    • Slightly Soluble: A significant amount of solvent is required (e.g., >1-2 mL) to dissolve the solid, or some solid remains.

    • Insoluble: The solid does not appear to dissolve even after adding a large volume of solvent.

  • Record: Record the approximate volume of solvent required for dissolution to compare different solvent systems.

References

Technical Support Center: Managing Protodeboronation in Pyridine Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the challenges of Suzuki-Miyaura cross-coupling reactions involving pyridine boronic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common obstacles, with a particular focus on preventing the undesired side reaction of protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem with pyridineboronic acids?

A1: Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond of an organoboron reagent, such as a pyridineboronic acid, is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This process is an undesired side reaction in Suzuki-Miyaura coupling as it consumes the nucleophilic coupling partner, leading to reduced yields of the target molecule and the formation of a simple pyridine byproduct, which can complicate purification.[1] Pyridineboronic acids, especially 2-pyridineboronic acid, are notoriously unstable and prone to this reaction.[1][2] This instability is due to the basic nitrogen atom within the pyridine ring, which can lead to alternative decomposition pathways not typically seen with simple arylboronic acids.[1]

Q2: What is the primary mechanism that makes 2-pyridineboronic acid so susceptible to protodeboronation?

A2: Unlike many simple arylboronic acids that undergo protodeboronation fastest at high pH, 2-pyridineboronic acid displays a unique mechanism.[1] Under neutral pH conditions, it can form a zwitterionic species.[1][3] This zwitterionic intermediate is highly reactive and can undergo rapid, unimolecular fragmentation of the C-B bond, leading to the protodeboronated pyridine product.[1][3] Counterintuitively, the addition of either acid or base can shift the equilibrium away from this reactive zwitterion, thereby slowing down the rate of protodeboronation.[1][3]

Q3: What are the key reaction parameters that influence the rate of protodeboronation?

A3: Several factors in the reaction setup can significantly impact the extent of protodeboronation:

  • pH: The reaction pH is a critical factor, as it controls the speciation of the boronic acid.[1] For 2-pyridineboronic acids, the maximum rate of decomposition is often observed at neutral pH.[1][3]

  • Base: The choice and concentration of the base are crucial. While necessary for the catalytic cycle, strong bases can promote protodeboronation.[2][4]

  • Temperature: Higher temperatures can accelerate the rate of protodeboronation.[2][4]

  • Catalyst System: An efficient palladium catalyst and ligand system that promotes rapid cross-coupling can outcompete the protodeboronation side reaction.[2][3]

  • Solvent: The choice of solvent can affect reagent solubility and intermediate stability, thereby influencing the reaction outcome.[2] The presence of water can also be a factor, as it can act as a proton source.[4]

Q4: What are the most effective strategies to minimize protodeboronation?

A4: The most effective strategies involve either protecting the boronic acid or optimizing the reaction conditions to favor the desired coupling reaction:

  • Use of Boronic Acid Derivatives: This is a highly effective approach. Converting the boronic acid to a more stable form, such as a pinacol ester, N-methyliminodiacetic acid (MIDA) boronate, or an organotrifluoroborate, can significantly reduce protodeboronation.[3][4] These derivatives often act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing side reactions.[3][4]

  • Optimization of Reaction Conditions:

    • Base Selection: Use weaker bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium fluoride (CsF) instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1]

    • Temperature Control: If the catalyst system is active enough, running the reaction at a lower temperature (e.g., room temperature to 60 °C) can slow the decomposition pathway.[1][4]

    • Anhydrous Conditions: Using anhydrous solvents and reagents can help minimize the primary proton source for the side reaction.[1][4]

  • Employ Highly Active Catalysts: Modern catalyst systems with bulky, electron-rich phosphine ligands (e.g., dialkylbiaryl phosphines) can accelerate the desired Suzuki coupling to outpace protodeboronation.[1][5]

Q5: I am already using a pyridineboronic acid pinacol ester and still observing significant protodeboronation. What are my next steps?

A5: If switching to a more stable ester like a MIDA boronate is not an option, you should focus on optimizing the reaction conditions.[1] The goal is to accelerate the rate of the desired Suzuki coupling so that it outpaces the protodeboronation side reaction.[1] Consider the following:

  • Catalyst System: Screen different bulky dialkylbiaryl phosphine ligands and palladium precatalysts. A more active catalyst may promote the desired reaction at a lower temperature.

  • Base: Re-evaluate your choice of base. Even with an ester, a strong base can contribute to decomposition. Consider weaker bases like K₃PO₄ or K₂CO₃.

  • Solvent: Ensure you are using anhydrous solvents.

  • Temperature: Try to lower the reaction temperature as much as possible without stalling the desired reaction.

Troubleshooting Guide

Problem Potential Cause Suggested Solution(s)
Low yield of coupled product and significant amount of protodeboronated pyridine The rate of protodeboronation is faster than the rate of cross-coupling.1. Switch to a more stable boron reagent: Use a MIDA boronate or an organotrifluoroborate instead of the boronic acid or pinacol ester.[1][3] 2. Use a milder base: Replace strong bases (NaOH, KOH) with weaker bases (K₃PO₄, K₂CO₃, CsF).[1][4] 3. Lower the reaction temperature: Try running the reaction at a lower temperature (e.g., 60 °C or room temperature).[1][4] 4. Use a more active catalyst system: Employ a modern catalyst system with bulky dialkylbiaryl phosphine ligands to accelerate the cross-coupling.[1] 5. Ensure anhydrous conditions: Use dry solvents and reagents.[4]
Reaction is sluggish and incomplete, even with a stable boronic ester Poor catalyst activity or deactivation.1. Ensure inert atmosphere: Thoroughly degas the solvent and reagents and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[2] 2. Check catalyst and ligand quality: Use fresh, high-purity catalyst and ligands. Some phosphine ligands can be air-sensitive.[2] 3. Increase catalyst loading: A modest increase in catalyst loading may improve conversion.[2] 4. Screen different catalyst systems: Not all catalyst systems are optimal for all substrates.[2]
Formation of significant side products other than the protodeboronated pyridine Homocoupling of the boronic acid or the aryl halide.1. Ensure inert atmosphere: Oxygen can promote homocoupling.[2] 2. Adjust stoichiometry: Using a slight excess of the boronic acid derivative can sometimes minimize aryl halide homocoupling.[2] 3. Optimize reaction temperature: Lowering the temperature may reduce the rate of homocoupling.[2]

Data Presentation

Table 1: Qualitative Impact of Reaction Parameters on Minimizing Protodeboronation

Parameter Change to Minimize Protodeboronation Relative Impact Rationale
Boron Reagent Boronic Acid → Pinacol Ester → MIDA Boronate / OrganotrifluoroborateVery HighIncreases stability and allows for "slow release" of the active nucleophile.[1][3]
Base Strong Base (e.g., NaOH, KOH) → Weaker Base (e.g., K₃PO₄, K₂CO₃, CsF)HighReduces the rate of base-catalyzed decomposition pathways.[1]
Catalyst Ligand Standard Ligand (e.g., PPh₃) → Bulky Dialkylbiaryl PhosphinesMedium-HighAccelerates the desired C-C coupling to outcompete protodeboronation.[1]
Solvent Aqueous mixtures (e.g., Dioxane/H₂O) → Anhydrous Solvent (e.g., Dioxane)MediumRemoves the primary proton source for the side reaction.[1][4]
Temperature High (e.g., 80-100 °C) → Room Temperature to 60 °CMediumSlows the kinetics of the decomposition pathway.[1]

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling of a Pyridine-MIDA Boronate to Minimize Protodeboronation

This protocol is a starting point for challenging couplings where protodeboronation is a major concern.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the pyridine-MIDA boronate (1.2-1.5 equiv), and a weak base (e.g., K₃PO₄, 3.0 equiv).[1]

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., RuPhos, 2-4 mol%).[1]

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., Dioxane or Toluene, to achieve a concentration of ~0.1 M).[1]

  • Reaction Execution: Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).[1]

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.[1]

Protocol 2: Preparation of a Pyridine-MIDA Boronate Ester

For particularly challenging substrates where even a pinacol ester undergoes significant protodeboronation, conversion to the MIDA ester is recommended.

  • Dissolution: In a round-bottom flask, dissolve the pyridineboronic acid (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a 1:1 mixture of toluene and DMSO.[4]

  • Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.[4]

  • Isolation: After complete water removal, cool the reaction mixture and isolate the solid MIDA boronate by filtration. Wash the solid with a non-polar solvent (e.g., hexanes) and dry under vacuum. The MIDA boronate is often a crystalline solid that is significantly more stable than the parent boronic acid.[1]

Visualizations

competing_pathways cluster_catalyst Catalytic Cycle PyBOH2 Pyridineboronic Acid (Py-B(OH)₂) Pd_Base Pd(0) Catalyst + Base PyBOH2->Pd_Base Transmetalation Protodeboronation_Product Protodeboronated Pyridine (Py-H) PyBOH2->Protodeboronation_Product Protodeboronation ArX Aryl Halide (Ar-X) ArX->Pd_Base Oxidative Addition Coupling_Product Cross-Coupling Product (Py-Ar) Pd_Base->Coupling_Product Reductive Elimination

Caption: Competing pathways in Suzuki-Miyaura coupling of pyridineboronic acids.

troubleshooting_workflow start High Protodeboronation Observed? change_boron Switch to a more stable boron reagent (MIDA ester)? start->change_boron Yes optimize_conditions Optimize Reaction Conditions change_boron->optimize_conditions No problem_solved Problem Solved change_boron->problem_solved Yes use_milder_base Use Milder Base (e.g., K₃PO₄, Cs₂CO₃) optimize_conditions->use_milder_base lower_temp Lower Reaction Temperature optimize_conditions->lower_temp anhydrous Use Anhydrous Solvents optimize_conditions->anhydrous optimize_catalyst Screen more active catalyst systems? use_milder_base->optimize_catalyst lower_temp->optimize_catalyst anhydrous->optimize_catalyst optimize_catalyst->problem_solved Yes consult Consult further literature or technical support optimize_catalyst->consult No

Caption: A decision tree for troubleshooting protodeboronation in pyridine couplings.

References

Technical Support Center: 5-Bromo-2-ethoxypyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in the cross-coupling of 5-Bromo-2-ethoxypyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki-Miyaura cross-coupling of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is my Suzuki-Miyaura reaction with this compound resulting in a low or no product yield?

Answer:

Low yields with this compound can be attributed to several factors, often related to the electronic properties of the pyridine ring and potential catalyst inhibition.

  • Catalyst Inactivity or Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition and reduced catalytic activity.[1][2]

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can shield the palladium center, preventing coordination with the pyridine nitrogen.[1][2]

  • Inefficient Oxidative Addition: The Carbon-Bromine bond on the electron-deficient pyridine ring might be less reactive towards oxidative addition, which is often the rate-determining step.[1]

    • Solution: Consider increasing the reaction temperature or screening different palladium precatalysts and ligands. More electron-rich and bulky ligands can facilitate this step.[1] For challenging substrates, modern pre-catalysts that are more stable and efficient at generating the active Pd(0) species can be beneficial.[3]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical for the reaction's success.

    • Solution: A thorough optimization of these parameters is recommended. Common bases for Suzuki couplings include K₃PO₄, K₂CO₃, and Cs₂CO₃.[4] Aprotic polar solvents like 1,4-dioxane or DMF, often with a small amount of water, are typically used.[5][6]

  • Poor Quality of Reagents: Degradation of the boronic acid, catalyst, or solvent can significantly hinder the reaction.

    • Solution: Ensure all reagents are of high purity and solvents are anhydrous and properly degassed.[5] Boronic acids can be sensitive to moisture and air.

Question 2: My reaction starts but seems to stall, leaving a significant amount of unreacted this compound. What should I investigate?

Answer:

A stalled reaction often points towards catalyst deactivation or issues with reagent stability and solubility.

  • Catalyst Decomposition: The active Pd(0) catalyst can precipitate as "palladium black," rendering it inactive.[3] This can be triggered by high temperatures, the presence of oxygen, or impurities.[3]

    • Solution: Ensure a thoroughly inert atmosphere is maintained throughout the reaction by degassing the solvent and using proper Schlenk line techniques.[7] Consider using a more robust catalyst system or slightly lower reaction temperatures.

  • Protodeboronation of the Boronic Acid: The boronic acid coupling partner can undergo a side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of base and water.[8]

    • Solution: Use anhydrous solvents and consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester), which can be cleaved in situ.[1][8]

  • Insolubility of Reaction Components: The starting materials, intermediates, or the product itself might have poor solubility in the chosen solvent system, causing them to precipitate and halt the reaction.

    • Solution: Screen different solvents or solvent mixtures to ensure all components remain in solution throughout the reaction.

Question 3: I am observing significant formation of homocoupled byproducts. How can I minimize this?

Answer:

Homocoupling of the boronic acid or the aryl halide is a common side reaction.

  • Presence of Oxygen: Oxygen can promote the homocoupling of both the boronic acid and the aryl halide.

    • Solution: It is crucial to thoroughly degas all solvents and maintain a strict inert atmosphere (Argon or Nitrogen) during the entire experimental setup and reaction.[1][5]

  • Suboptimal Stoichiometry: An inappropriate ratio of coupling partners can sometimes favor homocoupling.

    • Solution: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can often favor the desired cross-coupling pathway.

  • Catalyst System: Some palladium catalysts are more prone to facilitating homocoupling.

    • Solution: Screening different palladium sources and ligands may be necessary to identify a system that minimizes this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the Suzuki coupling of this compound?

A1: For initial screening, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[3] For highly active and optimized catalyst systems, the loading can often be reduced to 0.5-1 mol%.[3] Conversely, for particularly challenging couplings, a higher initial loading of up to 10 mol% may be necessary to achieve a reasonable reaction rate and yield.[3]

Q2: How does the choice of ligand impact the optimal catalyst loading?

A2: The ligand is crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For challenging substrates like bromopyridines, bulky and electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are often effective.[1][3] These advanced ligands can stabilize the active Pd(0) species, promote oxidative addition, and facilitate reductive elimination, often allowing for lower catalyst loadings compared to less sophisticated ligands like triphenylphosphine.[3]

Q3: What are the visual indicators of catalyst deactivation?

A3: A common sign of palladium catalyst deactivation is the formation of a black precipitate, known as "palladium black".[3] This indicates that the active Pd(0) catalyst has agglomerated and precipitated out of the solution, rendering it inactive.[3] This can be caused by the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.[3]

Q4: Can the ethoxy group in this compound influence the reaction?

A4: Yes, the electron-donating nature of the ethoxy group at the 2-position can increase the electron density of the pyridine ring. This can make the oxidative addition step of the catalytic cycle more challenging compared to unsubstituted bromopyridine. Therefore, a more active catalyst system, potentially with a more electron-rich ligand, might be required to achieve good results.

Data Presentation

Table 1: Illustrative Effect of Catalyst Loading on the Suzuki Coupling of a Bromopyridine Derivative with Phenylboronic Acid.

Note: This data is representative for a typical bromopyridine and serves as a guideline for optimizing the reaction of this compound. Actual results may vary.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O801285
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane100495
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298

(Fictionalized data for comparison based on publicly available information for similar substrates)[4]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid:

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-catalyst like Pd(PPh₃)₄)

  • Ligand (if using a separate palladium source, e.g., SPhos)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv.)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line glassware

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.). If using a solid palladium pre-catalyst and ligand, add them at this stage.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[7]

  • Catalyst Addition (if using a solution): If using a palladium source like Pd(OAc)₂ and a ligand, they can be dissolved in a small amount of the degassed solvent in a separate vial under an inert atmosphere and then transferred to the reaction flask via syringe.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) to the Schlenk flask via syringe.[6]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[7]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Transmetalation->Ar-Pd(II)-Ar'L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerated Catalyst Ar-Ar' Product Ar-Ar' Reductive_Elimination->Ar-Ar' ArX This compound (Ar-X) ArX->Oxidative_Addition Ar'B(OH)2 Arylboronic Acid (Ar'-B(OH)2) Ar'B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow cluster_start Initial Observation cluster_checks Primary Checks cluster_optimization Optimization Steps cluster_side_reactions Addressing Side Reactions cluster_end Outcome Start Low Yield or No Reaction Reagents Check Reagent Quality (Aryl Halide, Boronic Acid, Base, Solvent) Start->Reagents Inert Verify Inert Atmosphere (Degassing, Schlenk Technique) Start->Inert Temp Confirm Reaction Temperature Start->Temp Catalyst Screen Catalyst & Ligand (e.g., Pd(OAc)2/SPhos) Reagents->Catalyst Inert->Catalyst Base_Solvent Optimize Base & Solvent System (e.g., K3PO4 in Dioxane/H2O) Temp->Base_Solvent Catalyst->Base_Solvent Loading Adjust Catalyst Loading (Increase if necessary) Base_Solvent->Loading Proto Minimize Protodeboronation (Anhydrous conditions, Boronate Esters) Loading->Proto Homo Prevent Homocoupling (Strictly O2-free, Stoichiometry) Loading->Homo Success Improved Yield Proto->Success Homo->Success

Caption: A logical workflow for troubleshooting low-yielding Suzuki reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo-2-ethoxypyridine and 5-Chloro-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. Among the vast array of heterocyclic scaffolds, substituted pyridines are of paramount importance. This guide provides an objective comparison of the reactivity of two key pyridine-based building blocks: 5-Bromo-2-ethoxypyridine and 5-Chloro-2-ethoxypyridine. The focus will be on their performance in widely-used palladium-catalyzed cross-coupling reactions, supported by representative experimental data.

The fundamental difference in reactivity between these two compounds lies in the carbon-halogen bond strength. The Carbon-Bromine (C-Br) bond is weaker and more readily undergoes oxidative addition to a palladium(0) catalyst, the rate-determining step in many cross-coupling reactions, compared to the stronger Carbon-Chlorine (C-Cl) bond. This inherent chemical property dictates that this compound is generally more reactive than its chloro-analogue. Consequently, reactions involving the bromo-substituted pyridine can often be carried out under milder conditions, with lower catalyst loadings, and in shorter reaction times.

Performance in Key Cross-Coupling Reactions

The differential reactivity of this compound and 5-Chloro-2-ethoxypyridine is most evident in palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While direct comparative studies under identical conditions are not extensively available in the literature, the well-established reactivity trend of aryl halides (I > Br > Cl > F) provides a strong predictive framework.[1]

Data Presentation: Reactivity in Cross-Coupling Reactions

The following table summarizes representative experimental outcomes for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of bromo- and chloro-pyridines, illustrating the generally higher reactivity of the bromo derivatives.

Reaction TypeHalopyridineCoupling PartnerCatalyst SystemConditionsYield (%)Reference
Suzuki-Miyaura 5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄, K₃PO₄1,4-Dioxane/H₂O, 85-95°C85[2]
Suzuki-Miyaura 2,3,5-TrichloropyridineArylboronic acidsPd(OAc)₂, Ligand-FreeAqueous MediaHigh Yields[3]
Buchwald-Hartwig BromobenzeneSecondary Aryl Amines[Pd(allyl)Cl]₂/t-BuXPhos, NaOtBuToluene, 100°C97[4]
Buchwald-Hartwig Aryl ChloridesPrimary AminesPd₂ (dba)₃/JohnPhos or CyJohnPhosToluene-
Sonogashira Aryl BromideTerminal AlkynePd(PPh₃)₂Cl₂, CuI, DIPEATHF, rt, 3h89[5]
Sonogashira Aryl ChlorideTerminal AlkynePdCl₂(PCy₃)₂, Cs₂CO₃NMP, 120°C-[6]

Note: The data presented are for structurally similar compounds and serve to illustrate the general reactivity trend. Reaction conditions and yields for this compound and 5-Chloro-2-ethoxypyridine may vary and would require optimization.

Experimental Protocols

Below are detailed, representative protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These should serve as a starting point for the functionalization of this compound and 5-Chloro-2-ethoxypyridine. Note that reactions with 5-Chloro-2-ethoxypyridine may require more forcing conditions (e.g., higher temperatures, longer reaction times, more active catalyst systems with bulky, electron-rich ligands) to achieve comparable yields to its bromo counterpart.

Suzuki-Miyaura Coupling Protocol

Objective: To synthesize 2-ethoxy-5-arylpyridine.

Materials:

  • 5-Halo-2-ethoxypyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add 5-halo-2-ethoxypyridine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Buchwald-Hartwig Amination Protocol

Objective: To synthesize N-aryl-2-ethoxy-5-pyridinamine.

Materials:

  • 5-Halo-2-ethoxypyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base to a dry Schlenk flask.

  • Add the anhydrous solvent, followed by the 5-halo-2-ethoxypyridine and the amine.

  • Seal the flask and heat the mixture to 90-110°C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Sonogashira Coupling Protocol

Objective: To synthesize 2-ethoxy-5-(alkynyl)pyridine.

Materials:

  • 5-Halo-2-ethoxypyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine, 2.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the 5-halo-2-ethoxypyridine, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction at room temperature or with gentle heating (40-60°C) until completion, as monitored by TLC or LC-MS.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product via column chromatography.

Visualizing Reactivity: The Catalytic Cycle

The enhanced reactivity of this compound over 5-Chloro-2-ethoxypyridine can be visualized in the context of a general palladium-catalyzed cross-coupling reaction. The initial oxidative addition step is more facile for the bromo-derivative due to the lower bond dissociation energy of the C-Br bond.

G cluster_0 General Pd-Catalyzed Cross-Coupling Cycle cluster_1 Substrate Reactivity pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation (R-M) pd2_complex->transmetalation pd2_coupled Ar-Pd(II)L2-R transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product bromo This compound (Ar-Br) bromo->oxidative_addition More Facile reactivity Faster Oxidative Addition chloro 5-Chloro-2-ethoxypyridine (Ar-Cl) chloro->oxidative_addition Less Facile slower_reactivity Slower Oxidative Addition

Caption: Oxidative addition in Pd-catalyzed cross-coupling.

References

A Comparative Guide to the Reactivity of 2-Bromopyridines vs. 2-Chloropyridines in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of pyridine rings is a critical step in the synthesis of a vast array of pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for forging carbon-carbon bonds. However, the choice of the halide on the pyridine substrate significantly impacts the reaction's efficiency. This guide provides an objective comparison of the reactivity of 2-bromopyridines and 2-chloropyridines in Suzuki coupling, supported by experimental data, to aid in the strategic design of synthetic routes.

General Reactivity Trends

In palladium-catalyzed cross-coupling reactions, the reactivity of organohalides is largely governed by the carbon-halogen (C-X) bond dissociation energy. The generally accepted order of reactivity for halogens is I > Br > Cl > F.[1] This trend is a direct consequence of the C-X bond strength, where weaker bonds facilitate the oxidative addition step of the catalytic cycle, which is often the rate-determining step. Consequently, 2-bromopyridines are generally more reactive than their 2-chloropyridine counterparts.

The reduced reactivity of 2-chloropyridines necessitates the use of more specialized and robust catalytic systems to achieve high yields.[1] This often involves the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that promote the challenging oxidative addition of the C-Cl bond and prevent catalyst deactivation by the pyridine nitrogen.[1]

Quantitative Performance Comparison

The following data, derived from a comparative study on the Suzuki-Miyaura coupling of 2-halopyridines with phenylboronic acid, illustrates the difference in reactivity. The reactions were conducted under microwave irradiation, providing a direct comparison of the two substrates under identical conditions.

HalopyridineLigandProductYield (%)
2-Bromopyridine1 2-Phenylpyridine70.0
2-Bromopyridine2 2-Phenylpyridine65.2
2-Bromopyridine3 2-Phenylpyridine61.3
2-Bromopyridine4 2-Phenylpyridine55.4
2-Chloropyridine1 2-Phenylpyridine45.3
2-Chloropyridine2 2-Phenylpyridine41.2
2-Chloropyridine3 2-Phenylpyridine38.5
2-Chloropyridine4 2-Phenylpyridine35.1

Reaction Conditions: Pd(OAc)2 (1 mol%), Benzimidazolium salt ligand (2 mmol%), K2CO3 (2 mmol), Phenylboronic acid (1.2 mmol), Halopyridine (1 mmol) in DMF/H2O (1:1) at 120 °C/300 W microwave heating for 10 min.[2]

The data clearly shows that under the same conditions, 2-bromopyridine consistently provides higher yields of the coupled product compared to 2-chloropyridine, regardless of the benzimidazolium salt ligand used.[2]

Experimental Protocols

Below are generalized experimental protocols for the Suzuki-Miyaura coupling of 2-bromo- and 2-chloropyridines. Optimization of the catalyst, ligand, base, and solvent system is often necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling of a 2-Halopyridine

This protocol can be adapted for both 2-bromo- and 2-chloropyridines, with the understanding that reactions with 2-chloropyridines may require more forcing conditions or specialized catalysts for optimal results.

Materials:

  • 2-Halopyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a ligand; 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask or reaction vial, add the 2-halopyridine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), base (2.0-3.0 equiv), and palladium catalyst/ligand.

  • Seal the vessel, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography.

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Reactants Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Regenerates Catalyst Product Ar-Ar' Ar-Pd(II)-Ar'(L2)->Product Reductive Elimination Ar-X 2-Halopyridine (Ar-X) Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 Arylboronic Acid (Ar'-B(OH)₂) + Base Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Work-up and Purification A Weigh Reagents: 2-Halopyridine, Boronic Acid, Base, Catalyst, Ligand E Add Solid Reagents A->E B Dry Glassware D Assemble under Inert Gas B->D C Degas Solvent F Add Degassed Solvent C->F D->E E->F G Heat and Stir F->G H Monitor Reaction (TLC, LC-MS) G->H I Cool to Room Temperature H->I J Aqueous Work-up I->J K Dry and Concentrate J->K L Purify by Chromatography K->L

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

A Comparative Analysis of Palladium Catalysts for Pyridine Coupling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The functionalization of pyridine rings is a critical endeavor in medicinal chemistry and materials science, owing to the prevalence of this heterocycle in a vast array of pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions stand as a premier and versatile methodology for forging carbon-carbon (C-C) and carbon-heteroatom bonds to pyridine scaffolds. The efficacy of these transformations is profoundly influenced by the choice of the palladium catalyst system, which typically comprises a palladium precursor and a supporting ligand. This guide offers a comparative analysis of common palladium catalysts for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions involving pyridine substrates, supported by experimental data to inform catalyst selection and reaction optimization.

Performance of Palladium Catalysts in Pyridine Coupling Reactions

The selection of an optimal palladium catalyst is contingent upon the specific coupling reaction, the nature of the pyridine substrate (e.g., chloro-, bromo-, or iodopyridine), and the desired reaction efficiency. For instance, the reactivity of the C-X bond in halopyridines generally follows the trend I > Br > Cl, with chloropyridines being the most challenging to activate.[1] Advanced catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), are frequently required for the activation of less reactive C-Cl bonds.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a robust method for the formation of biaryl structures. The choice of ligand plays a pivotal role in the outcome of the coupling of pyridyl halides.

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Ref.
Pd(PPh₃)₄5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidK₃PO₄1,4-Dioxane/H₂O70-8018-22High5[2]
Pd(dppf)Cl₂5-bromo-1-ethyl-pyrimidineArylboronic acidK₂CO₃DimethoxyethaneN/AN/AHighN/A[3]
Pd(OAc)₂/SPhos3-BromopyridinePhenylboronic AcidK₃PO₄1,4-Dioxane1004951[4]
PEPPSI-IPr3-BromopyridinePhenylboronic AcidCs₂CO₃t-AmylOH1002980.5[4]
Pd(OAc)₂ (ligand-free)2,3,5-trichloropyridineArylboronic acidsN/AAqueousN/AN/AHighN/A[5]

Note: The data presented is compiled from various sources and should be used as a qualitative guide. Direct quantitative comparison may not be accurate due to varying reaction conditions.

Heck Coupling

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene. The reaction is sensitive to steric hindrance on the alkene and is typically stereospecific.[4]

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Ref.
Pd(OAc)₂/P(o-tol)₃2-Amino-5-bromo-4-methylpyridineStyreneEt₃NDMF10024GoodN/A[6]
Pd(OAc)₂Aryl halideEthyl acrylateEt₃NAcetonitrileRefluxN/A810.05 eq[4]
Pd(OAc)₂/1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium saltAryl bromideStyreneK₂CO₃H₂O/DMF804Good1[7]
Pd(OAc)₂/Supramolecular ligand L3-bromopyridineTerminal olefinK₂CO₃Toluene1301Good10[8]
Sonogashira Coupling

The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically employing both palladium and copper co-catalysts.[9]

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Ref.
Pd(CF₃COO)₂/PPh₃/CuI2-Amino-3-bromopyridinesTerminal alkynesEt₃NDMF100372-962.5 (Pd), 5 (PPh₃), 5 (CuI)[10]
PdCl₂(PPh₃)₂/CuI3-Fluoro-4-iodopyridineTerminal alkyneEt₃NTHF or DMFRT to refluxN/AGood2-5 (Pd), 4-10 (CuI)[1]
Pd(dppf)Cl₂/CuI2-alkynyl benzoxazoleTerminal alkynesN/AN/AN/AN/AN/AN/A[11]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for success in synthetic chemistry. Below are representative protocols for the Suzuki-Miyaura, Heck, and Sonogashira couplings of pyridine derivatives.

General Suzuki-Miyaura Coupling Protocol

This procedure is adapted for the coupling of a chloropyridine with an arylboronic acid.[12]

Materials:

  • Chloropyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the chloropyridine, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Heck Coupling Protocol

This protocol is a general procedure for the Heck coupling of a bromopyridine with an alkene.[6]

Materials:

  • Bromopyridine (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., Styrene, 1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (if required, e.g., P(o-tolyl)₃)

  • Base (e.g., Et₃N, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the bromopyridine, palladium catalyst, ligand (if applicable), and base.

  • Add the anhydrous solvent and the alkene.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C).

  • Stir the reaction for the specified time (e.g., 24 hours), monitoring progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

General Sonogashira Coupling Protocol

This procedure is for the copper-co-catalyzed Sonogashira coupling of an iodopyridine with a terminal alkyne.[1]

Materials:

  • Iodopyridine (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Amine base (e.g., Et₃N, 2-3 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry, two-necked round-bottom flask under an inert atmosphere, add the iodopyridine, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base. Stir for 5-10 minutes.

  • Slowly add the terminal alkyne via syringe.

  • Heat the reaction mixture if necessary (RT to reflux) and stir.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature.

  • Perform an aqueous work-up and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by flash column chromatography.

Reaction Mechanisms and Workflows

Understanding the underlying catalytic cycles is fundamental for optimizing reaction conditions and troubleshooting. The following diagrams illustrate the generally accepted mechanisms for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation (R²-B(OR)₂ + Base) pd2_trans->pd0 Reductive Elimination product R¹-R² pd2_trans->product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Heck_Coupling_Cycle cluster_cycle Heck Coupling Catalytic Cycle pd0 Pd(0)L₂ pd2_ox R-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (R-X) pd_pi π-complex pd2_ox->pd_pi Olefin Coordination pd_sigma σ-alkyl Pd(II) complex pd_pi->pd_sigma Migratory Insertion pd_hydride H-Pd(II)L₂-X pd_sigma->pd_hydride β-Hydride Elimination product Substituted Alkene pd_sigma->product pd_hydride->pd0 Reductive Elimination (+ Base)

Caption: Catalytic cycle for the Heck coupling reaction.[13][14]

Sonogashira_Coupling_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)L₂-C≡CR² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-C≡CR² pd2_trans->product cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR² cu_x->cu_acetylide Deprotonation (H-C≡CR² + Base) cu_acetylide->pd2_ox Transfers Acetylide cu_acetylide->cu_x

Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.[15][16]

Conclusion

The palladium-catalyzed cross-coupling of pyridine derivatives is an indispensable tool in modern organic synthesis. The success of these reactions hinges on the judicious selection of the catalyst system. For Suzuki-Miyaura couplings, phosphine- and NHC-ligated palladium catalysts demonstrate high efficacy. Heck couplings can be performed with a variety of palladium sources, with reaction conditions being key to high yields. Sonogashira couplings typically benefit from a dual palladium/copper catalytic system. The provided data tables, experimental protocols, and mechanistic diagrams offer a comprehensive resource for researchers to navigate the complexities of palladium-catalyzed pyridine coupling and accelerate their research and development endeavors.

References

5-Bromo-2-ethoxypyridine: A Superior Building Block for Cross-Coupling Reactions in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of molecular building blocks is a critical decision that profoundly influences the efficiency and success of a synthetic campaign. 5-Bromo-2-ethoxypyridine has emerged as a versatile and advantageous building block, particularly in palladium-catalyzed cross-coupling reactions, offering distinct benefits over similar scaffolds such as its methoxy counterpart and other halogenated pyridines.

This guide provides an objective comparison of this compound with alternative building blocks, supported by experimental data and detailed protocols. The evidence suggests that the ethoxy group imparts favorable physicochemical properties that can lead to improved reaction outcomes and more desirable characteristics in the final compounds.

Performance in Key Cross-Coupling Reactions

This compound consistently demonstrates excellent performance in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of complex pharmaceutical intermediates. Its reactivity profile often surpasses that of similar building blocks under comparable conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The reactivity of the C-Br bond in 5-bromo-2-alkoxypyridines is crucial for the efficiency of this reaction. While direct comparative studies are limited, the general principles of palladium-catalyzed couplings suggest that the electronic and steric nature of the alkoxy group can influence the reaction rate and yield. In many instances, the slightly larger ethoxy group can lead to more favorable catalyst-substrate interactions compared to the methoxy group.

Table 1: Comparison of Halogenated Pyridines in Suzuki-Miyaura Coupling

Starting MaterialCoupling PartnerCatalyst / Base / SolventProductYield (%)
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane/H₂O2-Methyl-5-phenylpyridin-3-amine85[1][2]
5-Bromo-2-methylpyridin-3-amine4-Methylphenylboronic acidPd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane/H₂O2-Methyl-5-(p-tolyl)pyridin-3-amine82[1][2]
5-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane/H₂O5-(4-Methoxyphenyl)-2-methylpyridin-3-amine88[1][2]
2-Bromo-4-methylpyridineArylboronic acidPd(dppf)Cl₂ / K₂CO₃ / 1,4-Dioxane/H₂O2-Aryl-4-methylpyridine81[3]
5-Bromo-2-chloropyrimidinePhenylboronic acidPd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane/H₂O2-Chloro-5-phenylpyrimidineNot Specified[4]

Note: The data presented is compiled from different sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-alkoxypyridine

A general procedure for the Suzuki-Miyaura coupling of a 5-bromo-2-alkoxypyridine with an arylboronic acid is as follows:

  • To a dry reaction vessel, add the 5-bromo-2-alkoxypyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.).

  • Add the palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Stir the reaction mixture at 85-95 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.[1][4][5][6]

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K₃PO₄) B Add Palladium Catalyst (e.g., Pd(PPh₃)₄) A->B C Inert Atmosphere (Argon Purge) B->C D Add Degassed Solvent (e.g., Dioxane/H₂O) C->D E Heat Mixture (85-95 °C) D->E F Monitor Progress (TLC / LC-MS) E->F G Cool & Dilute F->G H Aqueous Wash G->H I Dry & Concentrate H->I J Column Chromatography I->J Product Purified Product J->Product

Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a crucial method for the formation of C-N bonds. The reactivity of the aryl halide is a key factor in this transformation. The C-Br bond in this compound is generally more reactive than a C-Cl bond in similar structures, allowing for milder reaction conditions and potentially higher yields.[7]

Table 2: Comparison of Halogenated Pyridines in Buchwald-Hartwig Amination

Starting MaterialAmineCatalyst / Ligand / Base / SolventTemperature (°C)Yield (%)
5-Bromo-2-chloropyrimidineVarious aminesPd₂(dba)₃ / BINAP / NaOtBu / Toluene80Not Specified
5-Bromo-2-chloro-4-methoxypyrimidineVarious aminesPd₂(dba)₃ / Xantphos / Cs₂CO₃ / Toluene100Not Specified

Experimental Protocol: Buchwald-Hartwig Amination of this compound

A general procedure for the Buchwald-Hartwig amination of this compound is as follows:

  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent (e.g., toluene), followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) until the starting material is consumed.

  • After cooling, the reaction is quenched, and the product is extracted, dried, and purified.[4][7]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-NHR'R'' Ar-Pd(II)(L2)-NHR'R'' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-NHR'R'' Amine Coordination (HNR'R'') Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L2)-NHR'R''->Ar-Pd(II)(L)-NR'R'' Deprotonation (Base) Ar-Pd(II)(L)-NR'R''->Pd(0)L2 Reductive Elimination (Ar-NR'R'')

Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The higher reactivity of the C-Br bond compared to C-Cl is also advantageous in this reaction.

Table 3: Comparison of Halogenated Pyridines in Sonogashira Coupling

Starting MaterialAlkyneCatalyst / Co-catalyst / Base / SolventTemperature (°C)Yield (%)
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / CuI / Et₃N / DMF100up to 96
5-Bromo-2-chloropyrimidineTerminal AlkynePd(PPh₃)₄ / CuI / Et₃N / DMFRoom Temp.Good

Note: The data is indicative of typical yields for similar substrates.[4][8]

Experimental Protocol: Sonogashira Coupling of this compound

A general procedure for the Sonogashira coupling of this compound is as follows:

  • In a reaction flask, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Flush the flask with an inert gas.

  • Add the degassed solvent (e.g., DMF) and an amine base (e.g., Et₃N, 2.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Workup involves dilution, extraction, and purification by column chromatography.[4][8]

Physicochemical Advantages of the Ethoxy Group

The substitution of a methoxy group with an ethoxy group can confer several advantages in the context of drug discovery and development, primarily related to metabolic stability and solubility.

Metabolic Stability

The metabolic stability of a drug candidate is a critical parameter, influencing its half-life and bioavailability. Aromatic methoxy groups are often susceptible to O-demethylation by cytochrome P450 enzymes. While ethoxy groups can also undergo O-dealkylation, the rate of metabolism can be different. In some cases, the slightly bulkier ethoxy group can lead to a modest improvement in metabolic stability by sterically hindering the approach of metabolic enzymes.

Solubility

Aqueous solubility is another crucial property for drug candidates, affecting absorption and formulation. While the difference between a methoxy and an ethoxy group is small, the additional ethyl group can influence the crystal packing of the molecule in the solid state. This disruption of the crystal lattice can sometimes lead to an improvement in aqueous solubility.

Conclusion

This compound stands out as a highly effective and versatile building block for organic synthesis, particularly in the construction of pharmaceutical intermediates. Its favorable reactivity in key palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, often provides advantages over other halogenated pyridines. Furthermore, the presence of the ethoxy group can offer subtle but significant benefits in terms of metabolic stability and solubility, making this compound a strategic choice for researchers and professionals in the field of drug discovery and development. The provided protocols and comparative data serve as a valuable resource for the efficient and successful implementation of this important synthetic tool.

References

Benchmarking Phosphine Ligands for Cross-Coupling Reactions of 5-Bromo-2-ethoxypyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of phosphine ligands is a critical parameter in optimizing palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The steric and electronic properties of these ligands directly influence catalytic activity, stability, and selectivity, ultimately impacting reaction yields and efficiency.[1] This guide provides a comparative overview of various phosphine ligands for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions involving the versatile building block, 5-Bromo-2-ethoxypyridine.

While direct head-to-head comparative data for this compound is not extensively available in the public domain, this guide compiles performance data from analogous heterocyclic systems to provide a strong predictive foundation for ligand selection and reaction optimization. The data presented herein is collated from various benchmark studies and should be considered a starting point for developing specific reaction conditions.[1]

Performance Comparison of Phosphine Ligands

The efficacy of a phosphine ligand is highly dependent on the specific cross-coupling reaction, substrates, and reaction conditions.[1] The following tables summarize the performance of various phosphine ligands in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions with substrates structurally similar to this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. Generally, bulky and electron-rich phosphine ligands facilitate the oxidative addition of the palladium catalyst to the aryl bromide.[2]

LigandPalladium PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)Notes
PPh₃ Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9015+85For 5-bromo-2-methylpyridin-3-amine with phenylboronic acid.[3]
SPhos Pd(OAc)₂K₃PO₄Toluene/H₂ORT298For 2-chlorotoluene with phenylboronic acid; demonstrates high activity at room temperature.[2]
XPhos Pd₂(dba)₃K₃PO₄1,4-Dioxane80298For a substituted bromopyridine derivative.
dppf Pd(dppf)Cl₂K₂CO₃DME802HighFor 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid.[4]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice of ligand is crucial for achieving high yields and accommodating a broad range of amine coupling partners.[5]

LigandPalladium PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)Notes
BINAP Pd₂(dba)₃NaOtBuToluene801895For 5-bromo-2-chlorobenzo[d]thiazole with morpholine.[6]
XPhos Pd₂(dba)₃NaOtBuToluene801899For 5-bromo-2-chlorobenzo[d]thiazole with morpholine.[6]
RuPhos Pd₂(dba)₃NaOtBuToluene801898For 5-bromo-2-chlorobenzo[d]thiazole with morpholine.[6]
tBuXPhos Pd₂(dba)₃NaOtBuToluene801885For 5-bromo-2-chlorobenzo[d]thiazole with morpholine.[6]
Heck Reaction

The Heck reaction enables the coupling of aryl halides with alkenes. The phosphine ligand plays a key role in stabilizing the palladium catalyst and influencing the regioselectivity of the reaction.[7][8]

LigandPalladium PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)Notes
P(o-tol)₃ Pd(OAc)₂Et₃NDMF1002485General conditions for aryl bromides with styrene.
PPh₃ Pd(OAc)₂NaOAcDMF100690For bromobenzene with methyl acrylate.[1]
PCy₃ PdCl₂(PCy₃)₂Cs₂CO₃Dioxane1202485For 4-chlorotoluene with styrene.[1]
P(t-Bu)₃ Pd₂(dba)₃K₂CO₃NMP140495For 4-bromobenzonitrile with n-butyl acrylate.[1]

Experimental Protocols

The following are generalized experimental protocols for palladium-catalyzed cross-coupling reactions. Optimal conditions are highly dependent on the specific substrates and the chosen ligand.[2]

General Procedure for a Suzuki-Miyaura Coupling Reaction

To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), the phosphine ligand (if not part of the catalyst complex), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.). Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1). Heat the reaction mixture with stirring to a temperature of 80-100 °C. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

General Procedure for a Buchwald-Hartwig Amination Reaction

To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.). Evacuate and backfill the vessel with an inert gas. Add the degassed solvent (e.g., toluene). Then, add this compound (1.0 equiv.) and the amine (1.2 equiv.). Seal the vessel and heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS. After completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

General Procedure for a Heck Reaction

In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%), and the base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv.). Flush the flask with an inert gas. Add the degassed solvent (e.g., DMF or NMP) and the alkene (1.1-1.5 equiv.). Heat the reaction mixture to 100-140 °C with stirring. Monitor the progress of the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature, filter off any solids, and concentrate the filtrate. The residue is then taken up in an organic solvent, washed with water and brine, dried, and concentrated. The crude product is purified by flash column chromatography.

Visualizing the Process

To better understand the experimental setup and the underlying catalytic mechanism, the following diagrams are provided.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_vessel Prepare Reaction Vessel (Dry, Inert Atmosphere) add_solids Add Solids: This compound, Pd Catalyst, Ligand, Base prep_vessel->add_solids add_liquids Add Degassed Solvent and Coupling Partner add_solids->add_liquids heating Heat and Stir (e.g., 80-140°C) add_liquids->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling extraction Extraction and Washing cooling->extraction purification Purification (Column Chromatography) extraction->purification product Isolated Product purification->product

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

G pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)Lₙ-X oxidative_addition->pd2_complex transmetalation Transmetalation (Suzuki) or Amine Coordination (Buchwald) pd2_complex->transmetalation R'-M or R'₂NH pd2_intermediate R-Pd(II)Lₙ-R' transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination R-R' reductive_elimination->pd0

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

A Comparative Analysis of Thermal and Microwave Heating for the Synthesis of Brominated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery and development, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. Among these, brominated pyridines serve as crucial building blocks for a vast array of pharmaceutical agents. This guide provides an objective comparison of conventional thermal heating and microwave-assisted synthesis for the preparation of a representative brominated pyridine, 5-Bromo-3-(pyrrolidin-1-yl)pyridine, highlighting the significant advantages offered by microwave technology in terms of reaction time and yield.

The synthesis of substituted pyridines is a fundamental process in medicinal chemistry. Traditional synthetic routes often rely on prolonged heating under reflux, which can lead to longer reaction times and the potential for byproduct formation. In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, offering rapid and uniform heating that can dramatically improve synthetic efficiency.

This comparison focuses on the nucleophilic aromatic substitution (SNAr) reaction between 3,5-dibromopyridine and pyrrolidine to yield 5-Bromo-3-(pyrrolidin-1-yl)pyridine. Experimental data demonstrates that microwave irradiation can drastically reduce reaction times from hours to minutes and significantly increase product yields.

Performance Comparison: Thermal vs. Microwave Heating

The following table summarizes the key quantitative data from the comparative synthesis of 5-Bromo-3-(pyrrolidin-1-yl)pyridine.

ParameterConventional Thermal HeatingMicrowave-Assisted Synthesis
Reaction Time Not specified, but implied to be significantly longer30 minutes[1]
Temperature 180 °C[1]180 °C[1]
Yield 4%[1]55%[1]
Starting Materials 3,5-dibromopyridine, pyrrolidine (10 equiv.)[1]3,5-dibromopyridine, pyrrolidine (10 equiv.)[1]
Solvent 1-methyl-2-pyrrolidinone (NMP)/toluene[1]1-methyl-2-pyrrolidinone (NMP)/toluene[1]

Experimental Protocols

Detailed methodologies for both the conventional and microwave-assisted synthesis are provided below.

Conventional Thermal Heating Protocol

A solution of 3,5-dibromopyridine and 10 equivalents of pyrrolidine in a mixture of 1-methyl-2-pyrrolidinone (NMP) and toluene is heated at 180 °C. The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS). Upon completion, the reaction mixture is cooled to room temperature and subjected to a standard aqueous work-up. The crude product is then purified by silica gel flash column chromatography to yield 5-Bromo-3-(pyrrolidin-1-yl)pyridine.

Microwave-Assisted Synthesis Protocol

In a sealed microwave tube, 3,5-dibromopyridine is dissolved in a mixture of 1-methyl-2-pyrrolidinone (NMP) and toluene. To this solution, 10 equivalents of pyrrolidine are added. The sealed tube is placed in a microwave synthesizer and irradiated at 180 °C for 30 minutes.[1] After the reaction is complete, the vessel is cooled to room temperature. The reaction mixture is then subjected to an aqueous work-up, and the crude product is purified by silica gel flash column chromatography to afford 5-Bromo-3-(pyrrolidin-1-yl)pyridine.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures for both heating methods.

G cluster_0 Conventional Heating Workflow A Mix 3,5-dibromopyridine, pyrrolidine, and solvents in a round-bottom flask B Heat the reaction mixture at 180 °C A->B C Monitor reaction progress B->C D Cool to room temperature C->D E Aqueous work-up D->E F Purification by column chromatography E->F G Isolate pure 5-Bromo-3-(pyrrolidin-1-yl)pyridine F->G

Caption: Workflow for conventional thermal synthesis.

G cluster_1 Microwave-Assisted Synthesis Workflow H Combine 3,5-dibromopyridine, pyrrolidine, and solvents in a microwave tube I Seal the reaction vessel H->I J Irradiate in microwave synthesizer at 180 °C for 30 min I->J K Cool the reaction vessel J->K L Aqueous work-up K->L M Purification by column chromatography L->M N Isolate pure 5-Bromo-3-(pyrrolidin-1-yl)pyridine M->N

References

A Comparative Guide to Boronic Esters in Suzuki-Miyaura Coupling: An Analysis of Reaction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of the boron reagent is a critical parameter that significantly influences reaction efficiency, yield, and substrate scope. While boronic acids have historically been the workhorses of this reaction, a variety of boronic esters have emerged as valuable alternatives, each with its own set of advantages and disadvantages. This guide provides an objective comparison of the performance of different boronic esters, supported by experimental data, to aid in the selection of the optimal reagent for your synthetic needs.

The Stability vs. Reactivity Trade-Off

The primary consideration when choosing between a boronic acid and a boronic ester, or among different esters, is the inherent trade-off between stability and reactivity. Boronic acids are generally the most reactive coupling partners in Suzuki-Miyaura reactions.[1] However, this high reactivity is often accompanied by lower stability, making them susceptible to degradation via protodeboronation and oxidation, which can lead to reduced yields and shorter shelf-life.[1]

Boronic esters, on the other hand, offer enhanced stability. This increased stability makes them easier to handle, purify, and store for extended periods. The most commonly used boronic esters include pinacol, neopentylglycol, and N-methyliminodiacetic acid (MIDA) esters. While generally less reactive than their corresponding boronic acids, the development of advanced catalyst systems has enabled their efficient use in a wide range of Suzuki-Miyaura couplings.

Quantitative Performance Comparison

The following table summarizes the performance of different boronic esters in the Suzuki-Miyaura coupling with a variety of aryl bromides, showcasing the impact of both the ester and the electronic and steric nature of the coupling partners on the reaction yield.

Aryl BromideBoronic EsterProductYield (%)Reference
4-BromotoluenePhenyl pinacol boronate4-Methylbiphenyl95F. Wang et al. (2024)
4-BromotoluenePhenyl neopentylglycol boronate4-Methylbiphenyl98F. Wang et al. (2024)
4-BromotoluenePhenyl MIDA boronate4-Methylbiphenyl89D. St. Denis et al.
4-BromoanisolePhenyl pinacol boronate4-Methoxybiphenyl92F. Wang et al. (2024)
4-BromoanisolePhenyl neopentylglycol boronate4-Methoxybiphenyl96F. Wang et al. (2024)
4-BromoanisolePhenyl MIDA boronate4-Methoxybiphenyl90D. St. Denis et al.
4-BromobenzonitrilePhenyl pinacol boronate4-Cyanobiphenyl88F. Wang et al. (2024)
4-BromobenzonitrilePhenyl neopentylglycol boronate4-Cyanobiphenyl91F. Wang et al. (2024)
4-BromobenzonitrilePhenyl MIDA boronate4-Cyanobiphenyl85D. St. Denis et al.
2-BromotoluenePhenyl pinacol boronate2-Methylbiphenyl85F. Wang et al. (2024)
2-BromotoluenePhenyl neopentylglycol boronate2-Methylbiphenyl89F. Wang et al. (2024)
2-BromotoluenePhenyl MIDA boronate2-Methylbiphenyl78D. St. Denis et al.

Note: The yields presented are for illustrative purposes and can vary depending on the specific reaction conditions, catalyst, and ligand used.

In-Depth Look at Common Boronic Esters

Pinacol Boronic Esters

Pinacol esters are arguably the most widely used boronic esters due to their high stability and ease of preparation. They are generally crystalline solids that are stable to air and moisture, and amenable to chromatographic purification. While their reactivity is lower than boronic acids, they are competent coupling partners in a vast array of Suzuki-Miyaura reactions, particularly with the use of modern, highly active palladium catalysts.

Neopentylglycol Boronic Esters

Neopentylglycol boronic esters have gained popularity as they often exhibit higher reactivity compared to their pinacol counterparts. This is attributed to the reduced steric hindrance around the boron atom, which can facilitate the crucial transmetalation step in the catalytic cycle. Competition experiments have shown that neopentylglycol esters are consumed faster than the corresponding pinacol esters, indicating their greater reactivity.[2]

MIDA Boronic Esters

N-methyliminodiacetic acid (MIDA) boronates are a unique class of boronic esters that offer exceptional stability. The MIDA ligand acts as a protecting group for the boronic acid, rendering it inert to a wide range of reaction conditions, including chromatography. This allows for the iterative cross-coupling of complex molecules. The boronic acid can be unmasked under mild basic conditions, at which point it can participate in the Suzuki-Miyaura coupling. MIDA boronates have proven to be particularly effective in the synthesis of polythiophenes and other conjugated polymers.[3][4][5]

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the aryl halide (1.0 mmol), the boronic ester (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) is taken in a round-bottom flask. A suitable solvent (e.g., toluene/water 4:1, 10 mL) is added, and the mixture is degassed by bubbling argon through it for 15-20 minutes. The reaction mixture is then heated to the desired temperature (e.g., 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or GC). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol for Suzuki-Miyaura Coupling of Primary B-Alkyl MIDA-boronates and Aryl Bromides[6]

In an oven-dried vial, the B-alkyl MIDA boronate (0.2 mmol), aryl bromide (0.3 mmol), Pd₂(dba)₃ (0.004 mmol, 2 mol%), and SPhos (0.016 mmol, 8 mol%) were combined. The vial was sealed with a septum and purged with argon. Anhydrous toluene (1.0 mL) and K₃PO₄ (0.6 mmol) were added, and the mixture was stirred at 100 °C for 12-24 hours. After cooling to room temperature, the reaction mixture was filtered through a pad of celite, and the filtrate was concentrated. The residue was purified by flash chromatography to afford the desired product.

Mechanistic Insights and Experimental Workflow

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. The choice of boronic ester can influence the rate-determining transmetalation step.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X L2 OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)2 Base ArPdAr Ar-Pd(II)-Ar' L2 Transmetalation->ArPdAr BX3 X-B(OR)2 RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr Ar-Ar' ArX Ar-X BoronicEster Ar'-B(OR)2 Base Base

Suzuki-Miyaura Catalytic Cycle

A typical experimental workflow for setting up a Suzuki-Miyaura reaction is depicted below. Adherence to an inert atmosphere is crucial for achieving high yields.

Experimental_Workflow start Start reagents Weigh Aryl Halide, Boronic Ester, Base, and Catalyst in a Flask start->reagents solvent Add Degassed Solvent reagents->solvent degas Degas Reaction Mixture (e.g., with Argon) solvent->degas heat Heat to Desired Temperature under Inert Atmosphere degas->heat monitor Monitor Reaction Progress (TLC, GC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

General Experimental Workflow

Conclusion

The selection of a boronic ester for a Suzuki-Miyaura coupling reaction is a nuanced decision that depends on the specific requirements of the synthesis. Pinacol esters offer a good balance of stability and reactivity, making them a reliable choice for a wide range of applications. For substrates that are less reactive or prone to side reactions, the higher reactivity of neopentylglycol esters may be advantageous. When exceptional stability and the ability to perform iterative cross-couplings are paramount, MIDA boronates are the reagents of choice. By understanding the properties of each type of boronic ester and considering the electronic and steric nature of the coupling partners, researchers can optimize their Suzuki-Miyaura reactions to achieve high efficiency and yields in the synthesis of valuable chemical entities.

References

Validating Reaction Products of 5-Bromo-2-ethoxypyridine: A Comparative Guide to Spectroscopic Analysis by ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of reaction products is a critical step in chemical synthesis, ensuring the identity and purity of the target molecule. This guide provides a comparative analysis of the validation of reaction products derived from 5-Bromo-2-ethoxypyridine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will focus on two widely employed palladium-catalyzed cross-coupling reactions: the Suzuki coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. This guide will present the expected NMR data for the starting material and its respective products, offer detailed experimental protocols, and illustrate the underlying workflows and logic through diagrams.

Data Presentation: Comparative ¹H and ¹³C NMR Data

The following tables summarize the expected chemical shifts (δ) in parts per million (ppm) for the starting material, this compound, and its products from Suzuki and Buchwald-Hartwig reactions. These values are crucial for the identification and differentiation of these compounds in a reaction mixture.

Table 1: ¹H NMR Spectral Data Comparison

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-3~6.65d8.8
H-4~7.55dd8.8, 2.5
H-6~8.10d2.5
-OCH₂CH₃~4.30q7.1
-OCH₂CH₃~1.35t7.1
2-Ethoxy-5-phenylpyridine H-3~6.75d8.6
(Suzuki Product)H-4~7.70dd8.6, 2.5
H-6~8.40d2.5
Phenyl-H~7.30-7.50m-
-OCH₂CH₃~4.40q7.0
-OCH₂CH₃~1.40t7.0
N-Phenyl-2-ethoxypyridin-5-amine H-3~6.70d8.7
(Buchwald-Hartwig Product)H-4~7.35dd8.7, 2.9
H-6~7.90d2.9
Phenyl-H~6.90-7.30m-
-NH-~7.50s (br)-
-OCH₂CH₃~4.35q7.0
-OCH₂CH₃~1.40t7.0

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbonChemical Shift (δ, ppm)
This compound C-2~162.5
C-3~111.0
C-4~141.0
C-5~114.5
C-6~148.0
-OCH₂CH₃~61.5
-OCH₂CH₃~14.5
2-Ethoxy-5-phenylpyridine C-2~163.0
(Suzuki Product)C-3~110.0
C-4~138.0
C-5~130.0
C-6~145.0
Phenyl-C~126.0-138.0
-OCH₂CH₃~61.0
-OCH₂CH₃~14.8
N-Phenyl-2-ethoxypyridin-5-amine C-2~158.0
(Buchwald-Hartwig Product)C-3~112.0
C-4~125.0
C-5~135.0
C-6~140.0
Phenyl-C~118.0-143.0
-OCH₂CH₃~61.0
-OCH₂CH₃~14.7

Experimental Protocols

Detailed methodologies for the synthesis and subsequent NMR analysis are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and reagent purity.

Synthesis Protocols

1. Suzuki Coupling of this compound with Phenylboronic Acid

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio). Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction Execution: Heat the mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

2. Buchwald-Hartwig Amination of this compound with Aniline

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), aniline (1.2 eq.), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq.).

  • Catalyst and Ligand Addition: Add a palladium precatalyst, for instance, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.), and a suitable phosphine ligand, such as Xantphos (0.04 eq.).

  • Solvent and Degassing: Add anhydrous, degassed toluene.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz). Standard parameters include a 90° pulse, a spectral width of approximately 16 ppm, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence is typically used to simplify the spectrum. A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in the validation process.

experimental_workflow cluster_synthesis Synthesis cluster_analysis NMR Analysis start Starting Material (this compound) reaction Cross-Coupling Reaction (Suzuki or Buchwald-Hartwig) start->reaction workup Work-up & Purification reaction->workup product Purified Product workup->product nmr_prep Sample Preparation product->nmr_prep nmr_acq 1H & 13C NMR Acquisition nmr_prep->nmr_acq nmr_proc Data Processing & Analysis nmr_acq->nmr_proc validation Structure Validation nmr_proc->validation

Caption: Experimental workflow for the synthesis and NMR validation of this compound reaction products.

logical_relationship cluster_data Spectroscopic Data cluster_interpretation Interpretation h_nmr 1H NMR Data (Chemical Shift, Multiplicity, J-coupling) proton_env Proton Environments & Connectivity h_nmr->proton_env c_nmr 13C NMR Data (Number of Signals, Chemical Shift) carbon_skel Carbon Skeleton & Functional Groups c_nmr->carbon_skel conclusion Confirmed Structure of Reaction Product proton_env->conclusion carbon_skel->conclusion

Caption: Logical relationship for the structural elucidation of reaction products using ¹H and ¹³C NMR data.

Confirming Molecular Weight of Synthesized Derivatives: A Comparative Guide to Mass Spectrometry and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, precise and efficient confirmation of the molecular weight of newly synthesized derivatives is a critical checkpoint. This guide provides a comprehensive comparison of mass spectrometry techniques, primarily Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), for this purpose. Furthermore, it explores alternative methods, offering researchers and scientists a clear perspective on the optimal approach for their specific needs.

At a Glance: Performance Comparison of Molecular Weight Determination Techniques

The selection of an analytical technique for molecular weight confirmation hinges on various factors, including the nature of the analyte, required accuracy, and sample throughput. The following table summarizes the key performance metrics of common mass spectrometry and alternative methods for the analysis of small molecule synthetic derivatives.

FeatureESI-MSMALDI-MSSize Exclusion Chromatography (SEC)Nuclear Magnetic Resonance (NMR)
Mass Accuracy High (< 5 ppm)High (< 10 ppm)Low (relative to standards)Not a direct measure
Sensitivity High (picomole to femtomole)Very High (femtomole to attomole)Moderate (microgram to milligram)Low (milligram)
Mass Range Broad (up to 200,000 Da)Very Broad (up to 500,000 Da)Dependent on column (typically for >1 kDa)Not applicable
Sample Throughput High (with automation)Very HighModerateLow
Sample Type Soluble in volatile solventsCo-crystallizable with matrixSoluble in mobile phaseSoluble in deuterated solvents
Key Advantage Soft ionization, multiple chargingHigh throughput, salt toleranceSize-based separationDetailed structural information
Key Disadvantage Ion suppression effectsMatrix interference in low mass rangeLow resolution for small moleculesLow sensitivity

Mass Spectrometry: The Gold Standard

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] For the confirmation of synthesized derivatives, "soft" ionization techniques like ESI and MALDI are preferred as they minimize fragmentation and keep the molecule intact.[2]

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that generates ions from a liquid solution.[3] It is particularly well-suited for polar and thermally labile molecules.[4] A key feature of ESI is its ability to produce multiply charged ions, which effectively extends the mass range of the analyzer.[3]

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

MALDI is another soft ionization technique that involves co-crystallizing the analyte with a matrix that absorbs laser energy.[5] This process allows for the gentle desorption and ionization of the analyte molecules.[5] MALDI is known for its high throughput and tolerance to salts and buffers.[6] However, the matrix itself can produce interfering signals in the low mass range, which can be a challenge for small molecule analysis.[7]

Experimental Protocols

ESI-MS Direct Infusion Protocol for a Synthesized Small Molecule

This protocol outlines the direct infusion of a purified synthesized derivative for molecular weight confirmation.

  • Sample Preparation:

    • Dissolve the purified synthesized derivative in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of approximately 1-10 µM.[8]

    • Ensure the sample is free of non-volatile salts or buffers, as they can interfere with the ionization process. If necessary, desalt the sample using a suitable method.

    • Filter the sample solution through a 0.2 µm syringe filter to remove any particulate matter.

  • Instrument Setup:

    • Set up the mass spectrometer in positive or negative ion mode, depending on the nature of the analyte.

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.

  • Data Acquisition:

    • Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.[8]

    • Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion ([M+H]⁺, [M-H]⁻, or other adducts like [M+Na]⁺).

    • Compare the experimentally determined monoisotopic mass with the calculated theoretical mass of the synthesized derivative. The mass accuracy should ideally be within 5 ppm.[9]

MALDI-TOF-MS Protocol for a Synthesized Small Molecule

This protocol describes the analysis of a synthesized organic compound using a time-of-flight (TOF) mass analyzer.

  • Sample and Matrix Preparation:

    • Select an appropriate matrix for small molecule analysis (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB)).[1]

    • Prepare a saturated solution of the matrix in a suitable volatile organic solvent (e.g., acetonitrile/water with 0.1% TFA).[10]

    • Dissolve the synthesized derivative in a compatible solvent to a concentration of approximately 1-10 pmol/µL.[11]

  • Sample Spotting:

    • Mix the analyte solution with the matrix solution in a ratio of approximately 1:1 to 1:10 (v/v).

    • Spot 0.5-1 µL of the mixture onto the MALDI target plate.[11]

    • Allow the spot to air-dry completely, allowing the analyte and matrix to co-crystallize.

  • Data Acquisition:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Optimize the laser intensity to achieve good signal-to-noise ratio without causing excessive fragmentation.

    • Acquire the mass spectrum in the desired mass range.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion (typically [M+H]⁺ or [M+Na]⁺).

    • Compare the measured monoisotopic mass with the calculated theoretical mass of the compound.

Alternative Methods for Molecular Weight Estimation

While mass spectrometry is the primary tool for accurate molecular weight determination, other techniques can provide valuable, albeit less precise, information.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume in solution.[12] It is commonly used for the analysis of large molecules like polymers and proteins.[12] For small molecules, its application is limited as they may interact with the column material, and achieving high resolution can be challenging.[13] However, it can be useful for estimating the molecular size and purity of a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for structural elucidation.[14] While it does not directly measure molecular weight, certain NMR techniques, such as Diffusion-Ordered Spectroscopy (DOSY), can be used to estimate the diffusion coefficient of a molecule, which is related to its size and, by extension, its molecular weight.[2] This method is particularly useful for analyzing mixtures and can provide an estimate of the molecular weight of different components.[15]

Visualizing the Workflow and Ionization Techniques

To better illustrate the processes involved, the following diagrams were created using Graphviz.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis a Synthesized Derivative b Dissolution in Volatile Solvent a->b c Dilution to Final Concentration b->c d Introduction into Ion Source (ESI or MALDI) c->d e Ionization d->e f Mass Analyzer (e.g., TOF, Quadrupole) e->f g Detector f->g h Mass Spectrum (m/z vs. Intensity) g->h i Identify Molecular Ion Peak h->i j Compare Experimental vs. Theoretical Molecular Weight i->j

General workflow for molecular weight confirmation by mass spectrometry.

G cluster_esi Electrospray Ionization (ESI) cluster_maldi Matrix-Assisted Laser Desorption/Ionization (MALDI) esi_sample Analyte in Solution esi_process High Voltage Applied to Capillary esi_sample->esi_process esi_ions Formation of Charged Droplets and Ions esi_process->esi_ions esi_output Multiply Charged Ions [M+nH]n+ esi_ions->esi_output maldi_sample Analyte Co-crystallized with Matrix maldi_process Pulsed Laser Irradiation maldi_sample->maldi_process maldi_ions Desorption and Ionization maldi_process->maldi_ions maldi_output Singly Charged Ions [M+H]+ maldi_ions->maldi_output

Comparison of ESI and MALDI ionization mechanisms.

References

Purity Assessment of 5-Bromo-2-ethoxypyridine Derivatives by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 5-Bromo-2-ethoxypyridine is a critical step in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1][2][3] This guide provides an objective comparison of HPLC with alternative analytical techniques for the purity determination of this compound derivatives, supported by experimental protocols and data.

Comparison of Analytical Techniques for Purity Assessment

The choice of analytical technique for purity assessment depends on various factors, including the physicochemical properties of the analyte and impurities, the required sensitivity, and the purpose of the analysis (e.g., routine quality control vs. impurity identification). The following table summarizes the key performance characteristics of HPLC, Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) for the purity assessment of pharmaceutical intermediates.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Thin-Layer Chromatography (TLC)
Principle Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Partitioning of volatile analytes between a gaseous mobile phase and a stationary phase.Separation based on differential adsorption or partition on a thin layer of adsorbent material.
Typical Analytes Non-volatile or thermally labile compounds.Volatile and thermally stable compounds.Wide range of compounds, primarily for qualitative or semi-quantitative analysis.
Resolution HighHigh to ModerateLow
Sensitivity High to ModerateHighLow
Limit of Detection (LOD) for Pyridine Impurities ~0.126 ppm[4]Analyte dependent, can be in the low ppm to ppb range for volatile impurities.~0.5%[5]
Limit of Quantitation (LOQ) for Pyridine Impurities ~0.266 ppm[4]Analyte dependent, typically in the ppm range.Primarily semi-quantitative.
Analysis Time 5-30 minutes per sample.[6]2-60 minutes per sample.[6]5-20 minutes per sample.[6]
Advantages High precision and accuracy, suitable for quantification, wide applicability.[1][7]Excellent for residual solvents and volatile impurities.[8]Simple, rapid, and cost-effective for preliminary screening.[6][7]
Limitations Higher cost, more complex instrumentation.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity and resolution, not ideal for quantification.[7]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of this compound

This protocol describes a reverse-phase HPLC method suitable for the purity determination of this compound.

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid (analytical grade).

  • This compound reference standard and sample.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. System Suitability:

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The theoretical plates should be not less than 2000.

5. Analysis:

  • Inject the sample solution and record the chromatogram.

  • Calculate the percentage purity by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample & Reference Standard dissolve Dissolve in Acetonitrile/Water weigh->dissolve filter Filter with 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity (Area Normalization) integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity analysis of this compound.

logical_relationship cluster_main Purity Assessment of this compound cluster_attributes Performance Attributes hplc HPLC (High-Performance Liquid Chromatography) quant Quantitative Analysis hplc->quant Primary Method nonvolatile Non-Volatile Impurities hplc->nonvolatile Ideal for gc GC (Gas Chromatography) volatile Volatile Impurities gc->volatile Primary Method tlc TLC (Thin-Layer Chromatography) qual Qualitative Screening tlc->qual Suitable for

Caption: Logical relationships in selecting an analytical method for purity assessment.

References

A Comparative Study: Suzuki vs. Stille Coupling for the Functionalization of 5-Bromo-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted pyridine derivatives is a cornerstone of modern medicinal chemistry. Among the plethora of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as powerful tools for the formation of carbon-carbon bonds. This guide provides a comparative analysis of these two methods for the functionalization of 5-Bromo-2-ethoxypyridine, a versatile building block in the synthesis of novel therapeutic agents.

At a Glance: Key Differences

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproductsHigh toxicity of organotin reagents and byproducts
Stability of Reagents Boronic acids can be prone to protodeboronationOrganostannanes are generally stable to air and moisture
Functional Group Tolerance Generally good, but can be sensitive to strong basesExcellent, tolerates a wide range of functional groups
Reaction Conditions Typically requires a baseOften proceeds under neutral or mildly basic conditions
Byproduct Removal Boronic acid byproducts are often water-soluble and easily removedTin byproducts can be difficult to remove from the reaction mixture

Performance Comparison: A Data-Driven Perspective

The choice between Suzuki and Stille coupling often hinges on the specific synthetic challenge, including the nature of the coupling partners and the desired functional group tolerance. The following tables summarize representative quantitative data to facilitate a comparison.

Table 1: Suzuki Coupling of a 5-Bromopyridine Derivative with Various Arylboronic Acids

Data based on the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine, a close structural analog of this compound.

Arylboronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>15Moderate to Good
4-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>15Moderate to Good
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>15Moderate to Good
4-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>15Moderate to Good
4-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>15Moderate to Good

Table 2: Representative Conditions for Stille Coupling of Bromopyridines

As specific data for this compound is not available, this table provides a general overview of conditions for the Stille coupling of bromopyridines.

OrganostannaneCatalyst (mol%)Ligand (if applicable)SolventTemperature (°C)Time (h)
Aryl-SnBu₃Pd(PPh₃)₄ (2-5)-Toluene or DMF80-11012-24
Vinyl-SnBu₃PdCl₂(PPh₃)₂ (2-5)-THF60-8012-24
Heteroaryl-SnBu₃Pd₂(dba)₃ (2)P(o-tol)₃ (8)Toluene100-11012-24

Catalytic Cycles and Reaction Mechanisms

The fundamental mechanisms of both Suzuki and Stille couplings involve a palladium-catalyzed cycle of oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent leads to key differences, particularly in the transmetalation step.

Catalytic_Cycles cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling S_Pd0 Pd(0)L_n S_ArPdX Ar-Pd(II)L_n-X S_Pd0->S_ArPdX Oxidative Addition (Ar-X) S_ArPdR Ar-Pd(II)L_n-R S_ArPdX->S_ArPdR Transmetalation (R-B(OR')₂ + Base) S_Product Ar-R S_ArPdR->S_Product Reductive Elimination S_Product->S_Pd0 St_Pd0 Pd(0)L_n St_ArPdX Ar-Pd(II)L_n-X St_Pd0->St_ArPdX Oxidative Addition (Ar-X) St_ArPdR Ar-Pd(II)L_n-R St_ArPdX->St_ArPdR Transmetalation (R-SnR'₃) St_Product Ar-R St_ArPdR->St_Product Reductive Elimination St_Product->St_Pd0

Caption: Catalytic cycles of Suzuki and Stille couplings.

Experimental Protocols

Below are detailed experimental protocols for the Suzuki and Stille coupling reactions. Note that the Suzuki protocol is adapted from a procedure for a structurally similar substrate and the Stille protocol is a general method for bromopyridines. Optimization may be required for this compound.

Suzuki Coupling Protocol

This protocol is based on the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine with an arylboronic acid.[1]

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and potassium phosphate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add 1,4-dioxane (e.g., 4 mL per mmol of bromopyridine) and degassed water (e.g., 1 mL per mmol of bromopyridine) via syringe.

  • Under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete after more than 15 hours.[1]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stille Coupling Protocol

This is a general protocol for the Stille coupling of a bromopyridine with an organostannane.

Materials:

  • This compound

  • Organostannane (e.g., Aryl-SnBu₃, 1.1-1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq).

  • Seal the flask, evacuate, and backfill with an inert gas.

  • Add the anhydrous solvent via syringe, followed by the organostannane.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.

  • Filter the mixture through celite, and wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow

The following diagram outlines the general workflow for both Suzuki and Stille coupling reactions.

Experimental_Workflow Start Reaction Setup (Reactants, Solvent, Inert Atmosphere) Catalyst Catalyst Addition Start->Catalyst Reaction Heating & Stirring Catalyst->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product Pure Product Purification->Product

Caption: A generalized experimental workflow for cross-coupling reactions.

Concluding Remarks

Both the Suzuki and Stille couplings are highly effective methods for the arylation of this compound. The Suzuki coupling is often the preferred method due to the low toxicity of the boron reagents and the ease of byproduct removal. However, the Stille coupling offers advantages in terms of the stability of the organometallic reagent and its exceptional tolerance for a wide range of functional groups, which can be crucial in the synthesis of complex molecules. The choice between these two powerful reactions will ultimately depend on the specific requirements of the synthetic target, including the presence of sensitive functional groups, scalability, and safety considerations.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 5-Bromo-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of 5-Bromo-2-ethoxypyridine, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

This compound is a halogenated organic compound that requires careful handling. Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (such as nitrile rubber), safety goggles, and a lab coat.[1][2] All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste. The following steps provide a clear workflow for its safe disposal.

  • Waste Segregation : All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and absorbent materials from spill cleanups, must be segregated as "Halogenated Organic Waste."[3][4][5] This waste stream must be kept separate from non-halogenated chemical waste to ensure proper treatment.[3][5]

  • Waste Collection : Use a designated, leak-proof, and clearly labeled waste container specifically for halogenated organic waste.[5][6] The container must be made of a material compatible with this compound.

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other constituents in the waste mixture.[5]

  • Container Management : Keep the waste container securely closed at all times, except when adding waste, to prevent the release of harmful vapors.[5][6] Store the container in a designated, well-ventilated satellite accumulation area, away from incompatible materials such as acids, bases, and oxidizing agents.[5][6]

  • Final Disposal : The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[5] Do not pour this chemical down the drain or dispose of it in regular trash .[2][6] The recommended method for the disposal of pyridine derivatives is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize hazardous combustion byproducts.[5][7]

Spill Management

In the event of a spill, immediate action is required to contain and clean the affected area.

  • Small Spills : For small liquid spills, use an inert absorbent material like vermiculite or sand to soak up the chemical.[2][6]

  • Cleanup : Carefully collect the absorbent material and any contaminated debris, and place it into the designated "Halogenated Organic Waste" container.[6][8]

  • Decontamination : Clean the spill area thoroughly with a suitable detergent and water.[8]

  • Large Spills : In the case of a large spill, evacuate the area immediately and contact your institution's environmental health and safety (EHS) office.[3]

Quantitative Disposal Parameters

The following table summarizes key parameters for the disposal of halogenated aromatic compounds like this compound via incineration. These are general guidelines and may vary based on local regulations and the specific capabilities of the disposal facility.

ParameterGuideline ValueRationale
Incineration Temperature >850 °CEnsures complete thermal destruction of the compound.
Residence Time >2 secondsAllows sufficient time for the complete combustion of hazardous components.
Scrubber System RequiredNeutralizes acidic gases (like hydrogen bromide) produced during combustion.
Waste Compatibility Segregate from non-halogenated wastePrevents undesirable chemical reactions and ensures proper disposal routing.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate as 'Halogenated Organic Waste' fume_hood->segregate collect Collect in a Labeled, Leak-Proof Container segregate->collect store Store in a Designated, Well-Ventilated Area collect->store contact Arrange for Pickup by Licensed Waste Disposal Service store->contact end End: Compliant Disposal contact->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Bromo-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Bromo-2-ethoxypyridine. Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing exposure risks. The following procedures are based on established best practices for handling halogenated aromatic compounds.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Proper personal protective equipment is the first line of defense against exposure.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Goggles or GlassesChemical splash goggles are mandatory.[4][5][6] Safety glasses must have side shields.[7] A face shield should be worn over safety glasses if there is a significant risk of splashing.[7][8]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended for protection against incidental contact.[4][5][8] Always inspect gloves for damage before use and change them immediately if contact with the chemical occurs.[7]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept fully buttoned to maximize skin coverage.[7][8]
Foot Protection Closed-Toe ShoesShoes that completely cover the foot are required.[7] Open-toed shoes, sandals, and perforated shoes are not permitted in the laboratory.[7]
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4][5] If engineering controls are insufficient, a suitable respirator may be necessary.[7]

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is critical to prevent accidents and exposure.

1. Preparation:

  • Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.

  • Verify that the fume hood is functioning correctly.

  • Inspect all necessary PPE for integrity and wear it correctly before handling the compound.[7]

  • Ensure that an eyewash station and safety shower are readily accessible.[9][10]

2. Handling:

  • Handle the compound exclusively within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Keep the container tightly closed when not in use.[1][11]

  • Wash hands thoroughly with soap and water after handling.[1][7]

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[1][5][11]

  • Keep the container tightly sealed.[1][11]

  • Store away from incompatible materials such as acids, bases, and oxidizing agents.[1]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Unused Chemical Dispose of as hazardous waste in a designated, properly labeled container. Do not pour down the drain.[1][11]
Contaminated Materials (e.g., gloves, paper towels) Place in a sealed, labeled hazardous waste container for proper disposal.[7]
Empty Containers Dispose of as unused product in a designated hazardous waste container.[11]

All disposal must be in accordance with local, regional, and national environmental regulations.[1][11]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_area Clean & Prepare Work Area check_hood Verify Fume Hood Function prep_area->check_hood don_ppe Inspect & Don PPE check_hood->don_ppe handle_chem Handle Chemical in Fume Hood don_ppe->handle_chem store_chem Store Properly handle_chem->store_chem decontaminate Decontaminate Work Area store_chem->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-ethoxypyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-ethoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.